molecular formula C8H16O2S B107387 3-(Methylthio)propyl butyrate CAS No. 16630-60-7

3-(Methylthio)propyl butyrate

Cat. No.: B107387
CAS No.: 16630-60-7
M. Wt: 176.28 g/mol
InChI Key: HSCZLQOPSGMKTK-UHFFFAOYSA-N
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Description

Methionyl butyrate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Methionyl butyrate is considered to be a practically insoluble (in water) and relatively neutral molecule. Methionyl butyrate has been primarily detected in urine. Within the cell, methionyl butyrate is primarily located in the membrane (predicted from logP) and cytoplasm. Methionyl butyrate has a cabbage and sulfurous taste.

Properties

IUPAC Name

3-methylsulfanylpropyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S/c1-3-5-8(9)10-6-4-7-11-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCZLQOPSGMKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168088
Record name Methionyl butyrate
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Molecular Weight

176.28 g/mol
Source PubChem
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Physical Description

Colourless liquid; Cabbage/sewer odour
Record name Methionyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1656/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

232.00 °C. @ 760.00 mm Hg
Record name Methionyl butyrate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Methionyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1656/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.995-1.001
Record name Methionyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1656/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

16630-60-7
Record name 3-(Methylthio)propyl butanoate
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Record name Methionyl butyrate
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Record name Methionyl butyrate
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Record name 3-(methylthio)propyl butyrate
Source European Chemicals Agency (ECHA)
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Record name METHIONYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methionyl butyrate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylthio)propyl butyrate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propyl butyrate, also known as methionyl butyrate, is a sulfur-containing ester recognized for its distinct fruity and savory aroma. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and generalized experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, food science, and drug development.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₈H₁₆O₂S[1],[2],[3],[4],[5],[6]
Molecular Weight 176.28 g/mol [3],[7],[5],[6]
CAS Number 16630-60-7[1],[3],[7],[5],[6]
IUPAC Name 3-(methylthio)propyl butanoate[1],[3]
Boiling Point 244.4 ± 23.0 °C at 760 mmHg[7]
108 °C at 11 Torr[6]
Density 0.990 ± 0.06 g/cm³ (at 20 °C)[7]
0.994 g/cm³ (at 20 °C)[6]
Refractive Index 1.458 (at 20 °C)[7]
Flash Point 102.3 ± 10.6 °C[7]
Solubility Practically insoluble in water.[3]
Odor Fruity, pineapple, mushroom, cheesy, cabbage/sewer.[7],[8]
Synonyms Methionyl butyrate, 3-(Methylsulfanyl)propyl butanoate, Butanoic acid 3-(methylthio)propyl ester.[1],[3]

Chemical Structure

The structural identity of a molecule is fundamental to understanding its reactivity and interactions.

IdentifierValueSource(s)
SMILES CCCC(=O)OCCCSC[3]
InChI InChI=1S/C8H16O2S/c1-3-5-8(9)10-6-4-7-11-2/h3-7H2,1-2H3[3]
InChIKey HSCZLQOPSGMKTK-UHFFFAOYSA-N[3]

Structural Diagram

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis: Fischer Esterification (General Protocol)

This compound can be synthesized via the Fischer esterification of 3-(methylthio)propan-1-ol with butyric acid in the presence of an acid catalyst.

Materials:

  • 3-(Methylthio)propan-1-ol

  • Butyric acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 3-(methylthio)propan-1-ol and butyric acid.

  • Add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Set up the apparatus for reflux and heat the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted butyric acid), and brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for flavor and fragrance analysis (e.g., a polar column like DB-Wax or a non-polar column like DB-5ms)

  • Helium (carrier gas)

  • Autosampler or manual injection port

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be within the linear range of the detector.

  • If analyzing a complex matrix (e.g., a food sample), a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final hold: 5 minutes at 250 °C

  • Carrier Gas Flow: 1 mL/min (constant flow)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Data Analysis:

  • The retention time of the peak corresponding to this compound is used for its identification.

  • The mass spectrum of the eluting compound is compared with a reference library (e.g., NIST) to confirm its identity. The fragmentation pattern will be characteristic of the molecule's structure.

  • Quantification can be achieved by integrating the peak area and comparing it to a calibration curve prepared with standards of known concentrations.

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for the identification and characterization of a known compound like this compound.

G start Start: Obtain Unknown Sample lit_search Literature Search (CAS No., Name, etc.) start->lit_search phys_prop Determine Physical Properties (Boiling Point, Density, etc.) start->phys_prop spectro_analysis Spectroscopic Analysis start->spectro_analysis compare Compare Data with Literature Values lit_search->compare phys_prop->compare gcms GC-MS Analysis spectro_analysis->gcms nmr NMR Spectroscopy (¹H, ¹³C) spectro_analysis->nmr ir FT-IR Spectroscopy spectro_analysis->ir gcms->compare nmr->compare ir->compare confirm Structure Confirmed compare->confirm Match re_evaluate Re-evaluate Data / Further Analysis compare->re_evaluate No Match

Caption: A logical workflow for the identification of a chemical compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound. The summarized data and generalized experimental protocols offer a solid foundation for researchers and professionals working with this compound. The provided structural and workflow diagrams serve as visual aids to facilitate a deeper understanding of its chemical identity and the process of its characterization.

References

An In-depth Technical Guide to 3-(Methylthio)propyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methylthio)propyl butyrate, a sulfur-containing ester with applications in the flavor and fragrance industry and potential, though less explored, utility in the pharmaceutical sciences. This document consolidates critical information, including its chemical identity, physical and chemical properties, a plausible synthetic route, and a discussion of its potential applications in drug development based on the known biological activities of butyrate and its derivatives. All quantitative data is presented in structured tables for clarity, and a proposed experimental workflow for its synthesis is visualized using the DOT language.

Chemical Identity and Synonyms

This compound is a chemical compound with the unique CAS Registry Number 16630-60-7 .[1][2][3] It is recognized by a variety of synonyms across different chemical databases and commercial suppliers. A comprehensive list of these identifiers is crucial for accurate literature and database searches.

Identifier Type Identifier
CAS Number 16630-60-7
IUPAC Name 3-(methylthio)propyl butanoate
Synonyms 3-(Methylsulfanyl)propyl butanoate
Butanoic acid, 3-(methylthio)propyl ester
Butyric acid, 3-(methylthio)propyl ester
Methionyl butyrate
1-Propanol, 3-(methylthio)-, butyrate
Molecular Formula C8H16O2S
Molecular Weight 176.28 g/mol
InChI Key HSCZLQOPSGMKTK-UHFFFAOYSA-N
SMILES CCCC(=O)OCCCSC

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, application, and analysis. The following table summarizes key quantitative data gathered from various sources.

Property Value
Appearance Colorless liquid
Odor Fruity, pineapple, mushroom, cheesy, sulfurous
Boiling Point 244.4 ± 23.0 °C at 760 mmHg
Density 0.990 ± 0.06 g/cm³ at 20 °C
Flash Point 102.3 ± 10.6 °C
Refractive Index 1.458 at 20 °C
LogP (Octanol/Water) 2.36
Solubility Insoluble in water; soluble in alcohol, propylene glycol, and oil

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from the commercially available precursor, 3-(methylthio)propionaldehyde (methional).

SynthesisWorkflow Proposed Synthesis of this compound cluster_step1 Step 1: Reduction cluster_step2 Step 2: Esterification Methional 3-(Methylthio)propionaldehyde (Methional) Reduction Reduction (e.g., NaBH4, MeOH) Methional->Reduction Methionol 3-(Methylthio)propanol Reduction->Methionol Esterification Esterification (e.g., H2SO4 catalyst, heat) Methionol->Esterification ButyricAcid Butyric Acid ButyricAcid->Esterification FinalProduct This compound Esterification->FinalProduct HDACInhibition Mechanism of Butyrate as an HDAC Inhibitor Butyrate Butyrate Derivative (e.g., this compound) HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Chromatin Chromatin Histones->Chromatin Compaction GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression Suppression CellEffects Apoptosis, Cell Cycle Arrest, Differentiation GeneExpression->CellEffects Induction

References

An In-depth Technical Guide on the Natural Occurrence of 3-(Methylthio)propyl Butyrate in Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 3-(methylthio)propyl butyrate in various food products. It delves into the quantitative data available in the scientific literature, details the experimental protocols for its analysis, and illustrates the biosynthetic pathways involved in its formation.

Introduction

This compound is a volatile sulfur-containing ester that contributes to the characteristic aroma profile of several fruits. Its presence is particularly notable in pineapple and melon, where it imparts fruity and sulfury notes. Understanding the natural occurrence, concentration, and formation of this compound is crucial for food scientists aiming to optimize flavor profiles and for researchers investigating the biochemical pathways of volatile organic compounds in plants and fermented foods.

Natural Occurrence and Quantitative Data

This compound and its closely related derivatives, such as methyl 3-(methylthio)propanoate and ethyl 3-(methylthio)propanoate, have been identified as key aroma compounds in a variety of fruits. The concentration of these compounds can vary significantly depending on the fruit variety, ripeness, and processing methods.

Table 1: Quantitative Occurrence of this compound and Related Compounds in Pineapple Varieties

CompoundPineapple VarietyConcentration (µg/kg)Reference
Ethyl 3-(methylthio)propanoateSmooth Cayenne91.21 (pulp), 42.67 (core)[1]
Methyl 3-(methylthio)propanoateSweetioHigher proportion than regular pineapple[1]
Ethyl 3-(methylthio)propanoateGreen PineappleMajor volatile constituent[1]
Methyl 3-(methylthio)propanoateMultiple VarietiesPresent[1]
Ethyl 3-(methylthio)propanoateMultiple VarietiesPresent[1]

Note: Direct quantitative data for this compound is limited; data for related esters are presented as indicators of the prevalence of the 3-(methylthio)propyl moiety in pineapple aroma.

In addition to pineapple, sulfur-containing volatiles derived from methionine, the precursor to this compound, are significant contributors to the aroma of melon (Cucumis melo L.). The catabolism of L-methionine in melon leads to a variety of sulfur-containing and other volatile compounds[2].

While less definitively documented, the precursors for this compound are known to be formed during the fermentation of certain foods. In cheese, for instance, the catabolism of L-methionine by ripening microorganisms can produce 3-(methylthio)propanal[3][4]. This aldehyde could potentially be reduced to 3-(methylthio)propanol and subsequently esterified to form this compound, although direct evidence for this final conversion in cheese is not yet abundant.

Experimental Protocols

The analysis of volatile compounds like this compound from food matrices is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

This protocol is a representative summary based on methodologies reported in the scientific literature[5][6][7][8].

1. Sample Preparation:

  • Fresh pineapple pulp is homogenized.

  • A specific amount of the homogenate (e.g., 5 g) is weighed into a 20 mL headspace vial.

  • An internal standard (e.g., 2-octanol) is added for quantification.

  • To enhance the release of volatiles, a salt solution (e.g., NaCl) may be added to increase the ionic strength of the matrix.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

  • Extraction: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to allow volatiles to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 30 minutes).

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: The SPME fiber is inserted into the heated injection port of the GC (e.g., at 250°C) for thermal desorption of the analytes.

  • Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms or HP-INNOWAX). A typical oven temperature program starts at 40°C, holds for a few minutes, and then ramps up to a final temperature of around 240-250°C.

  • Detection: A mass spectrometer is used as the detector, operating in electron ionization (EI) mode. Mass spectra are recorded over a specific mass range (e.g., m/z 35-400).

4. Compound Identification and Quantification:

  • Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

  • Quantification: The concentration of each compound is calculated based on the peak area relative to the peak area of the internal standard.

experimental_workflow sample_prep Sample Preparation (Homogenization, Weighing, Internal Standard Addition) hs_spme HS-SPME (Incubation, Headspace Extraction) sample_prep->hs_spme Transfer to Vial gc_ms GC-MS Analysis (Desorption, Separation, Detection) hs_spme->gc_ms Inject Fiber data_analysis Data Analysis (Identification, Quantification) gc_ms->data_analysis Acquire Data

A simplified workflow for the analysis of volatile compounds in food samples.

Biosynthetic Pathways

The formation of this compound in plants originates from the catabolism of the amino acid L-methionine[2]. The pathway involves several key enzymatic steps.

  • Transamination/Deamination of L-Methionine: L-methionine is converted to α-keto-γ-(methylthio)butyrate (KMTB). This can be achieved through transamination, catalyzed by an aminotransferase, or through deamination.

  • Decarboxylation: KMTB is decarboxylated to form 3-(methylthio)propanal.

  • Reduction: 3-(methylthio)propanal is reduced by an alcohol dehydrogenase to form 3-(methylthio)propanol.

  • Esterification: Finally, 3-(methylthio)propanol is esterified with butyryl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT), to produce this compound[9][10][11][12][13].

biosynthesis_pathway cluster_methionine_catabolism Methionine Catabolism cluster_ester_formation Ester Formation L_Methionine L-Methionine KMTB α-Keto-γ-(methylthio)butyrate L_Methionine->KMTB Aminotransferase/ Deaminase MTP_al 3-(Methylthio)propanal KMTB->MTP_al Decarboxylase MTP_ol 3-(Methylthio)propanol MTP_al->MTP_ol Alcohol Dehydrogenase MTP_Butyrate This compound MTP_ol->MTP_Butyrate Butyryl_CoA Butyryl-CoA Butyryl_CoA->MTP_Butyrate Alcohol Acyltransferase (AAT)

Biosynthetic pathway of this compound from L-methionine.

Logical Relationships in Fermented Foods

In fermented foods such as cheese, the formation of sulfur-containing aroma compounds is driven by microbial metabolism. The pathway to this compound is likely initiated by the degradation of methionine by cheese-ripening microorganisms[3][4].

fermented_food_logic Methionine Methionine in Milk Proteins Proteolysis Proteolysis Methionine->Proteolysis Free_Methionine Free L-Methionine Proteolysis->Free_Methionine Microbial_Catabolism Microbial Catabolism Free_Methionine->Microbial_Catabolism MTP_al 3-(Methylthio)propanal Microbial_Catabolism->MTP_al Further_Conversion Potential Further Conversion MTP_al->Further_Conversion MTP_Butyrate This compound Further_Conversion->MTP_Butyrate

Potential formation of this compound in cheese.

Conclusion

This compound is a naturally occurring volatile compound that plays a significant role in the aroma of certain fruits, most notably pineapple. Its biosynthesis from L-methionine involves a series of enzymatic reactions that are characteristic of amino acid catabolism in plants. The analysis of this and other volatile compounds is well-established using HS-SPME-GC-MS. While its presence in fermented foods is less direct, the microbial breakdown of methionine provides the necessary precursors for its potential formation. Further research is warranted to fully quantify its presence in a wider range of foods and to explore the enzymatic activities responsible for its formation in different food matrices.

References

Unveiling the Sensory Gatekeeper: An In-depth Technical Guide on the Olfactory Threshold of 3-(Methylthio)propyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Olfactory Data: A Comparative Perspective

Direct quantitative data for the olfactory detection threshold of 3-(Methylthio)propyl butyrate is not prominently documented in peer-reviewed literature. However, the odor characteristics of this compound and structurally related sulfur-containing esters are qualitatively described. As a general principle, sulfur-containing organic compounds are recognized for their exceptionally low odor thresholds, often detectable at parts per billion (ppb) or even parts per trillion (ppt) levels.[1][2] This high potency is a key characteristic of this class of molecules.

To provide a frame of reference, the following table summarizes the known olfactory properties of this compound and related compounds.

Compound NameCAS NumberMolecular FormulaOdor ProfileReported Olfactory Threshold
This compound 16630-60-7C₈H₁₆O₂SFruity, tropical, slightly savory[3]Not specified in literature
3-(Methylthio)propyl acetate16630-55-2C₆H₁₂O₂SFruity, tropical, savory, potent with a low odor threshold[3]Not specified in literature
Methyl 4-(methylthio)butyrate53053-51-3C₆H₁₂O₂SSulfurous, cabbage, fruity, pineapple, cheesy[4]Not specified in literature
Isobutyl 3-(methylthio)butyrate127931-21-9C₉H₁₈O₂SPungent, dry, strawberry, sweet[5]Not specified in literature
Ethyl Butyrate105-54-4C₆H₁₂O₂Fruity, pineapple, juicy fruit, cognac[6]100 ppb (in water)[7]
Butyl Butyrate109-21-7C₈H₁₆O₂Fruity[8]100 ppb (in water)[7]

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory thresholds is a complex process that requires rigorous control of experimental variables to ensure accuracy and reproducibility. The most common and scientifically accepted methodologies are detailed below.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.[9] It is widely used to identify odor-active compounds in complex mixtures.

Methodology:

  • Sample Preparation: The sample containing the volatile compounds is prepared, often through extraction or headspace analysis.

  • Gas Chromatographic Separation: The prepared sample is injected into a gas chromatograph, where individual volatile compounds are separated based on their physicochemical properties as they pass through a capillary column.

  • Effluent Splitting: At the exit of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) for chemical identification and quantification.

  • Olfactometry Port: The second stream is directed to a heated sniffing port where a trained panelist or sensory assessor sniffs the effluent. The port is designed to deliver the effluent in a humidified, odor-free air stream to the panelist's nose.

  • Data Acquisition: As the separated compounds elute from the GC, the panelist records the time, duration, and a descriptor of any perceived odor. This sensory data is then aligned with the chromatogram from the conventional detector to identify the odor-active compounds.

  • Threshold Determination (Dilution to Threshold): To determine the odor threshold, a dilution series of the sample is prepared and analyzed by GC-O. The concentration at which an odor is no longer detectable by a certain percentage of the panel (typically 50%) is defined as the detection threshold.

Standardized Olfactometry Methods (e.g., ASTM E679-19)

Standardized methods provide a framework for determining odor thresholds in a controlled and reproducible manner. The ASTM E679-19 standard, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits," is a widely recognized protocol.[10]

Methodology:

  • Panel Selection and Training: A panel of assessors is selected and trained to recognize and respond to specific odorants. Their sensitivity to the target odorant is often screened.

  • Sample Preparation: A series of concentrations of the odorant in a suitable diluent (e.g., purified air, water, or a specific solvent) is prepared. The concentration steps are typically logarithmic.

  • Presentation: The samples are presented to the panelists in an ascending order of concentration. A forced-choice procedure is commonly used, where the panelist is presented with multiple samples (e.g., three), one of which contains the odorant, and the others are blanks (diluent only). The panelist's task is to identify the sample that is different.

  • Threshold Determination: The individual threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified in two consecutive presentations. The group threshold is then calculated from the individual thresholds.

  • Types of Thresholds:

    • Detection Threshold: The lowest concentration of a substance that is perceivable by the human sense of smell, without necessarily being recognizable.

    • Recognition Threshold: The lowest concentration at which the odor of the substance is recognized and can be identified.

Visualizing the Process and Pathway

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow_for_Olfactory_Threshold_Determination cluster_Preparation Sample Preparation cluster_Presentation Sensory Evaluation cluster_Analysis Data Analysis cluster_Result Result Sample Sample containing This compound Dilution Serial Dilution Sample->Dilution Olfactometer Olfactometer / Sniffing Port Dilution->Olfactometer Ascending Concentration Panelist Trained Panelist Olfactometer->Panelist Response Panelist Response (Forced Choice) Panelist->Response Calculation Threshold Calculation (e.g., Geometric Mean) Response->Calculation Threshold Olfactory Threshold Calculation->Threshold

Caption: Experimental workflow for determining the olfactory threshold.

Olfactory_Signaling_Pathway Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG->Ca_Na_Influx Depolarization Depolarization Ca_Na_Influx->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: The general olfactory signal transduction pathway.

The Biological Basis of Olfaction: Signaling Pathway

The perception of an odorant like this compound begins with its interaction with olfactory receptors located in the cilia of olfactory sensory neurons in the nasal epithelium. This initiates a cascade of intracellular events known as the olfactory signal transduction pathway.

  • Odorant Binding: The odorant molecule binds to a specific Olfactory Receptor (OR), which is a G-protein coupled receptor (GPCR).

  • G-protein Activation: This binding activates an olfactory-specific G-protein, Gαolf.

  • Adenylyl Cyclase Activation: The activated Gαolf subunit then stimulates adenylyl cyclase type III (ACIII).

  • cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Cation Influx and Depolarization: The opening of these channels allows for an influx of sodium (Na⁺) and calcium (Ca²⁺) ions, causing a depolarization of the olfactory sensory neuron's membrane.

  • Signal Transmission: This depolarization, if it reaches the threshold, generates an action potential that is transmitted along the axon of the neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

Conclusion

While a specific numerical olfactory threshold for this compound remains to be definitively established in the scientific literature, the available data on its odor profile and that of structurally similar sulfur-containing esters strongly suggest a very low detection threshold. The methodologies for determining such thresholds, primarily Gas Chromatography-Olfactometry and standardized olfactometry protocols like ASTM E679-19, provide robust frameworks for future research in this area. Understanding the olfactory threshold of this and other volatile sulfur compounds is critical for applications in the food and fragrance industries, as well as for the potential identification of novel biomarkers in clinical diagnostics. The intricate olfactory signaling pathway underscores the remarkable sensitivity of the human sense of smell to potent odorants like this compound.

References

The Flavor Enigma: A Technical Guide to 3-(Methylthio)propyl butyrate in Fruit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propyl butyrate is a volatile sulfur compound that contributes significantly to the complex aroma profiles of various fruits. Its unique flavor characteristics, often described as a combination of fruity, pineapple, mushroom, and cheesy notes, make it a molecule of great interest to the flavor and fragrance industry, as well as to researchers studying fruit biochemistry and sensory science.[1][2] This technical guide provides an in-depth analysis of the flavor profile of this compound, summarizes the available quantitative data of this and related compounds in fruits, details the experimental protocols for its analysis, and illustrates its likely biosynthetic pathway.

Flavor Profile of this compound

The sensory perception of this compound is concentration-dependent. At low concentrations, it imparts a desirable ripe and juicy character to fruit flavors. However, at higher concentrations, it can introduce cooked or even undesirable savory notes. Its flavor is often described as:

  • Primary Notes: Fruity, pineapple, tropical.

  • Secondary Notes: Mushroom, cheesy, savory.

This compound is particularly important for recreating authentic fruit flavors, where it adds complexity and a sense of ripeness. For instance, it is a key component in creating realistic strawberry and pineapple flavors.[3]

Quantitative Data of this compound and Related Thioesters in Fruits

Quantitative data for this compound in fruits is limited in the scientific literature. However, data for structurally similar and flavor-contributing thioesters, such as ethyl 3-(methylthio)propanoate and methyl 3-(methylthio)propanoate, are available and provide valuable insights into the concentration ranges of this class of compounds in fruits.

FruitCompoundConcentrationReference
Pineapple Ethyl 3-(methylthio)propanoateNot Quantified[4][5]
Methyl 3-(methylthio)propanoateNot Quantified[4]
Melon Ethyl 3-(methylthio)propanoate0.6 - 27.8 µg/kg[6][7]
Red Moon Melon Ethyl 3-(methylthio)propionate1.43 - 2.34 ng·g FW⁻¹·h⁻¹[2]

Note: The table includes data for closely related compounds due to the scarcity of quantitative information for this compound in fruit matrices.

Experimental Protocols

The analysis of volatile sulfur compounds like this compound in fruits is typically performed using gas chromatography-mass spectrometry (GC-MS) coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This technique is favored for its simplicity, sensitivity, and solvent-free nature.

  • Sample Homogenization: A known weight of the fruit pulp is homogenized.

  • Vial Incubation: The homogenized sample is placed in a sealed headspace vial. To enhance the release of volatile compounds, the sample can be incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) with gentle agitation.

  • SPME Fiber Exposure: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample. The fiber adsorbs the volatile compounds.

  • Desorption: The fiber is then retracted and inserted into the hot injection port of a gas chromatograph, where the adsorbed volatile compounds are thermally desorbed for analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate, identify, and quantify the volatile compounds.

  • Gas Chromatograph (GC):

    • Column: A capillary column with a polar stationary phase (e.g., DB-WAX) is commonly used for the separation of volatile sulfur compounds.

    • Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 220-250°C.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI) is commonly used to fragment the molecules.

    • Detection: The mass spectrometer detects the mass-to-charge ratio of the fragmented ions, allowing for the identification of the compounds by comparing the resulting mass spectra to a reference library (e.g., NIST).

    • Quantification: For quantitative analysis, a calibration curve is prepared using a pure standard of this compound. An internal standard is often added to the sample to improve accuracy and precision.

Biotransformation Pathway and Experimental Workflow

The biogenesis of thioesters in fruits is believed to originate from amino acids, particularly L-methionine. The following diagrams illustrate the likely biotransformation pathway and a typical experimental workflow for the analysis of this compound.

Biotransformation_Pathway Met L-Methionine KMTB α-keto-γ-(methylthio)butyrate Met->KMTB Transamination MTP 3-(Methylthio)propanal (Methional) KMTB->MTP Decarboxylation MTPOH 3-(Methylthio)propanol MTP->MTPOH Reduction MTPB This compound MTPOH->MTPB Esterification Alcohol acyltransferase ButyrylCoA Butyryl-CoA ButyrylCoA->MTPB

Caption: Proposed biotransformation pathway of this compound from L-methionine in fruits.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Fruit Fruit Sample Homogenate Homogenization Fruit->Homogenate Vial Incubation in Vial Homogenate->Vial SPME HS-SPME Vial->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Processing GCMS->Data Identification Compound Identification Data->Identification Quantification Quantification Data->Quantification

Caption: General experimental workflow for the analysis of this compound in fruit.

References

The Pivotal Role of 3-(Methylthio)propyl Butyrate in Cheese Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate tapestry of cheese aroma is woven from a complex interplay of volatile organic compounds derived from the enzymatic and microbial transformation of milk components. Among these, sulfur-containing esters play a significant, yet often underappreciated, role in defining the characteristic flavor profiles of many cheese varieties. This technical guide delves into the core of cheese aroma by focusing on a key sulfurous ester, 3-(methylthio)propyl butyrate. This document provides a comprehensive overview of its chemical properties, biochemical formation pathways, and its contribution to the sensory perception of cheese. Furthermore, it outlines detailed experimental protocols for its analysis and presents available quantitative data for related compounds to contextualize its potential significance. This guide is intended to be a valuable resource for researchers and scientists in the fields of food science, microbiology, and flavor chemistry, as well as for professionals in product development seeking to understand and modulate cheese aroma.

Introduction: The Essence of Cheese Aroma

The characteristic aroma of cheese is a primary determinant of its quality and consumer acceptance. This complex sensory attribute arises from a delicate balance of hundreds of volatile compounds, including fatty acids, alcohols, aldehydes, ketones, and esters. Sulfur-containing compounds, although often present in trace amounts, can exert a profound influence on the overall aroma due to their extremely low odor thresholds. This compound, a member of the S-methylthioester family, is a flavor compound associated with desirable "cheesy" and "fruity" notes. Its presence and concentration are influenced by the cheese-making process, including the selection of starter cultures and ripening conditions. Understanding the formation and sensory impact of this molecule is crucial for the targeted development of cheese with specific and enhanced flavor profiles.

Physicochemical Properties of this compound

This compound, also known as methionyl butyrate, is an ester characterized by the presence of a sulfur atom. Its key properties are summarized in the table below.

PropertyValueReference
Synonyms Methionyl butyrate, 3-(methylsulfanyl)propyl butanoate, Butanoic acid, 3-(methylthio)propyl ester
Molecular Formula C₈H₁₆O₂S
Molecular Weight 176.28 g/mol
Appearance Colorless liquid
Odor Description Cabbage/sewer (pure compound), Pineapple juicy character, excellent for cheese and mushroom fruity character (in application)

Biochemical Formation Pathway

The biosynthesis of this compound in cheese is a multi-step process originating from the catabolism of the amino acid L-methionine and the availability of butanoic acid. The pathway involves several key enzymatic reactions mediated by the cheese microbiota, including starter and non-starter lactic acid bacteria, as well as ripening yeasts and molds.

The proposed pathway involves two main stages:

  • Formation of 3-(Methylthio)propan-1-ol: This alcohol is derived from L-methionine via the Ehrlich pathway. This pathway consists of three main steps:

    • Transamination: The amino group of L-methionine is transferred to an α-keto acid, forming α-keto-γ-(methylthio)butyric acid (KMBA).

    • Decarboxylation: KMBA is decarboxylated to form 3-(methylthio)propanal (methional).

    • Reduction: Methional is subsequently reduced to 3-(methylthio)propan-1-ol by alcohol dehydrogenases.

  • Esterification: 3-(Methylthio)propan-1-ol then undergoes esterification with butanoic acid, which is a product of lipolysis or amino acid catabolism. This reaction is catalyzed by esterases or alcohol acetyltransferases present in the cheese matrix, released by the microbial cells.

Formation of this compound Biochemical Pathway of this compound Formation Met L-Methionine KMBA α-Keto-γ-(methylthio)butyric acid Met->KMBA Transamination Methional 3-(Methylthio)propanal (Methional) KMBA->Methional Decarboxylation MTP 3-(Methylthio)propan-1-ol Methional->MTP Reduction (Alcohol Dehydrogenase) MTPB This compound MTP->MTPB Esterification (Esterase) ButanoicAcid Butanoic Acid (from Lipolysis/Amino Acid Catabolism) ButanoicAcid->MTPB

Biochemical pathway of this compound formation.

Quantitative Data and Sensory Significance

While this compound is recognized for its potential contribution to cheese flavor, specific quantitative data on its concentration in various cheese types are scarce in the current scientific literature. However, studies on related S-methylthioesters provide valuable context for its likely concentration range and sensory importance.

Table 1: Concentration of Selected S-Methylthioesters in Different Cheese Varieties

CompoundCheese TypeConcentration (µg/kg)Reference
S-Methyl thioacetateMunster32
S-Methyl thiopropionateCamembert (unpasteurized)123
S-Methyl thiobutanoateGeotrichum candidum cultureDetected
S-Methyl thioisovalerateBrevibacterium strains cultureDetected

Sensory Threshold and Aroma Profile

The sensory threshold of a flavor compound is the minimum concentration at which it can be detected. Due to their sulfur moiety, thioesters generally exhibit low odor thresholds, meaning even minute quantities can significantly impact the overall aroma. The odor threshold for this compound in a cheese matrix has not been specifically reported. However, related compounds provide an indication of its potency. For instance, the sensory threshold for S-methyl thiopropionate in dairy products is reported to be 100 ppb.

The aroma profile of this compound is described as having a "pineapple juicy character" and being "excellent for cheese and mushroom fruity character". This suggests it contributes to the desirable fruity and savory notes in certain cheeses. Other short-chain S-methylthioesters are often described as "cheesy".

Experimental Protocols for Analysis

The analysis of volatile sulfur compounds in a complex matrix like cheese requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for this purpose.

5.1. Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol is a generalized procedure based on methods for analyzing volatile sulfur compounds in cheese. Optimization will be required for specific cheese matrices and instrumentation.

1. Sample Preparation:

  • Grate a representative sample of the cheese (approximately 2-5 g) into a 20 mL headspace vial.
  • For semi-hard and hard cheeses, it may be beneficial to cryo-mill the sample to increase the surface area.
  • Add a saturated solution of NaCl (e.g., 1-2 mL) to increase the volatility of the analytes by the "salting-out" effect.
  • Add an internal standard solution (e.g., a deuterated analog or a sulfur compound not expected in the sample) for quantification.
  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility, including sulfur compounds.
  • Equilibration: Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation to allow for the equilibration of volatiles in the headspace.
  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature with continued agitation.

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250 °C) for thermal desorption of the analytes onto the analytical column.
  • Gas Chromatograph:
  • Column: A polar capillary column (e.g., DB-WAX or FFAP) is suitable for the separation of volatile sulfur compounds.
  • Oven Program: A typical temperature program would start at a low temperature (e.g., 40 °C, hold for 2-5 min), then ramp up to a high temperature (e.g., 220-240 °C) at a controlled rate (e.g., 3-5 °C/min).
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer:
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 35 to 350.
  • Identification: Identification of this compound is achieved by comparing the retention time and mass spectrum with that of an authentic standard. The NIST WebBook provides reference mass spectral data for this compound.

// Nodes Sample [label="Cheese Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Grating [label="Grating/Milling", fillcolor="#F1F3F4", fontcolor="#202124"]; Vial [label="Headspace Vial\n(+ NaCl, Internal Standard)", fillcolor="#F1F3F4", fontcolor="#202124"]; SPME [label="HS-SPME Extraction\n(DVB/CAR/PDMS fiber)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Identification & Quantification)", fillcolor="#FBBC05", fontcolor="#202124"]; Result [label="Concentration of\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample -> Grating; Grating -> Vial; Vial -> SPME [label="Equilibration & Extraction"]; SPME -> GCMS [label="Thermal Desorption"]; GCMS -> Data; Data -> Result; }

Workflow for the analysis of this compound in cheese.

Factors Influencing the Formation of this compound

The concentration of this compound in cheese is not static and is influenced by a variety of factors throughout the cheese-making and ripening process.

  • Microbial Flora: The specific strains of starter and non-starter bacteria, as well as secondary flora (yeasts and molds), play a critical role. Organisms with high levels of aminotransferases, decarboxylases, alcohol dehydrogenases, and esterases will favor the production of this ester. For example, Brevibacterium linens, commonly found on the surface of smear-ripened cheeses, is known to produce a variety of S-methylthioesters.

  • Precursor Availability: The concentration of free methionine and butanoic acid in the cheese curd is a key limiting factor. Proteolysis during ripening releases amino acids from casein, while lipolysis releases free fatty acids from milk fat.

  • Ripening Conditions:

    • Temperature: Higher ripening temperatures generally accelerate enzymatic reactions, potentially leading to increased production of this compound.

    • pH: The activity of the enzymes involved in the formation pathway is pH-dependent.

    • Time: The concentration of this ester is likely to increase during the course of ripening as its precursors become more available.

Conclusion and Future Perspectives

This compound is a potent aroma compound with the potential to significantly contribute to the desirable "cheesy" and "fruity" notes of various cheeses. Its formation is intricately linked to the metabolic activities of the cheese microbiota on the precursors L-methionine and butanoic acid. While its presence is acknowledged, there is a clear need for further research to quantify its concentration across a wider range of cheese varieties and to determine its precise sensory threshold in a cheese matrix.

Future studies should focus on:

  • Quantitative screening: A comprehensive analysis of this compound concentrations in different cheese types to establish a baseline understanding of its distribution.

  • Sensory analysis: Determining the odor activity value (OAV) of this compound in various cheese models to accurately assess its contribution to the overall aroma.

  • Strain selection: Identifying and characterizing microbial strains with a high capacity for producing this specific ester for their potential use as adjunct cultures to enhance cheese flavor.

  • Process optimization: Investigating the impact of cheese-making parameters on the final concentration of this compound to enable targeted flavor modulation.

A deeper understanding of the role and formation of this compound will empower cheese manufacturers to craft products with more consistent and desirable flavor profiles, and will provide flavor scientists with a more complete picture of the chemical basis of cheese aroma.

An In-depth Technical Guide to the Biosynthesis of 3-(Methylthio)propyl Butyrate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Methylthio)propyl butyrate is a volatile ester that contributes to the aroma and flavor profile of certain plants, particularly within the Brassicaceae family. Its biosynthesis is not a direct pathway but rather a multi-stage process intricately linked to the metabolism of sulfur-containing secondary metabolites known as glucosinolates. This guide provides a detailed technical overview of the complete biosynthetic pathway, from precursor molecules to the final ester product. The pathway can be conceptually divided into three main stages:

  • Formation of the Glucosinolate Precursor: Biosynthesis of 3-(methylthio)propyl glucosinolate (glucoibervirin) from the amino acid methionine.

  • Hydrolysis and Alcohol Formation: Enzymatic breakdown of the glucosinolate upon tissue damage to yield precursor molecules, including the alcohol 3-(methylthio)propanol.

  • Esterification: The final enzymatic step where 3-(methylthio)propanol is esterified with a butyrate donor to form this compound.

Stage 1: Biosynthesis of 3-(Methylthio)propyl Glucosinolate (Glucoibervirin)

The biosynthesis of aliphatic glucosinolates, such as 3-(methylthio)propyl glucosinolate, begins with the chain elongation of the amino acid methionine.[1][2] This process involves a repeating three-step cycle that adds a methylene group to the amino acid side chain.[3]

Methionine Chain Elongation

The chain elongation of methionine is a cyclical process that prepares the amino acid for conversion into the core glucosinolate structure. For 3-(methylthio)propyl glucosinolate, methionine undergoes one cycle of chain elongation to form dihomomethionine. The key enzymes in this cycle have been identified and characterized, primarily in Arabidopsis thaliana.

The enzymes involved in the methionine chain elongation cycle are:

  • Branched-chain aminotransferase 4 (BCAT4): Catalyzes the initial deamination of methionine to its corresponding 2-oxo acid, 4-methylthio-2-oxobutyrate.[4]

  • Methylthioalkylmalate Synthase (MAM): Catalyzes the condensation of the 2-oxo acid with acetyl-CoA. Different MAM enzymes have specificities for different chain lengths.[3][5]

  • Isopropylmalate Isomerase (IPMI): Isomerizes the resulting malate derivative.

  • Isopropylmalate Dehydrogenase (IPMDH): Catalyzes the oxidative decarboxylation to yield a chain-elongated 2-oxo acid.[5]

  • Branched-chain aminotransferase (BCAT): The final transamination of the elongated 2-oxo acid to form the chain-elongated amino acid (dihomomethionine).

GSL_Hydrolysis cluster_products Rearrangement Products GSL 3-(Methylthio)propyl Glucosinolate Aglycone Unstable Aglycone GSL->Aglycone Hydrolysis Glucose Glucose Myrosinase Myrosinase (EC 3.2.1.147) Myrosinase->GSL + H2O ITC 3-(Methylthio)propyl Isothiocyanate Aglycone->ITC Spontaneous (pH dependent) Nitrile 4-(Methylthio)butanenitrile Aglycone->Nitrile With Specifier Proteins (NSPs) Alcohol 3-(Methylthio)propanol Aglycone->Alcohol Proposed Minor Pathway/Reduction Esterification cluster_inputs Substrates cluster_outputs Products Alcohol 3-(Methylthio)propanol AAT Alcohol Acyltransferase (AAT) Alcohol->AAT ButyrylCoA Butyryl-CoA ButyrylCoA->AAT Ester This compound AAT->Ester CoA Coenzyme A AAT->CoA

References

Navigating the Matrix: A Technical Guide to the Interactions of 3-(Methylthio)propyl Butyrate with Food Components

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the interactions between the flavor compound 3-(methylthio)propyl butyrate and major food matrix components. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development. Given the limited direct research on this compound, this guide synthesizes information from studies on analogous sulfur-containing esters and general principles of flavor-matrix interactions to provide a comprehensive overview.

Introduction to this compound

This compound is a sulfur-containing ester known for its complex aroma profile, often described as fruity, pineapple-like, with savory and cheesy undertones.[1] Its unique sensory properties make it a valuable component in the flavor industry. However, the perceived flavor intensity and stability of this compound can be significantly influenced by its interactions with the surrounding food matrix. Understanding these interactions is crucial for optimizing flavor release, ensuring product stability, and delivering a consistent sensory experience.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name This compound[2]
CAS Number 16630-60-7[3]
Molecular Formula C₈H₁₆O₂S[3]
Molecular Weight 176.28 g/mol [4]
Boiling Point 108 °C @ 11 Torr[3]
Density 0.994 g/cm³ @ 20 °C[3]
Odor Description Fruity, pineapple, mushroom, cheesy[1][4]

Interactions with Major Food Matrix Components

The release and perception of flavor compounds like this compound are governed by their partitioning between the food matrix and the air phase. This partitioning is dictated by various non-covalent and, in some cases, covalent interactions with proteins, carbohydrates, and lipids.

Protein Interactions

Proteins can significantly impact flavor perception by binding aroma compounds, which can either suppress or enhance their release. These interactions are primarily driven by the hydrophobic nature of the flavor molecule and the protein's structure.

  • Hydrophobic Interactions: The non-polar regions of this compound are likely to interact with hydrophobic pockets on the surface of proteins, such as β-lactoglobulin in whey or caseins in milk.[5] This can lead to the retention of the flavor compound, reducing its volatility and perceived intensity.

  • Covalent Bonding: Sulfur-containing compounds, particularly thiols and disulfides, can undergo covalent interactions with proteins through disulfide-sulfhydryl exchange reactions.[6] While this compound is a thioether, the potential for enzymatic or chemical reactions that could lead to covalent binding should not be entirely dismissed, especially during processing and storage. Studies on other organosulfur compounds have shown that they can covalently interact with meat, egg, and dairy proteins.[7]

Table 2: Potential Interactions of this compound with Food Proteins

Protein TypePredominant Interaction TypeExpected Impact on Flavor ReleaseSupporting Evidence (Analogous Compounds)
Whey Proteins (e.g., β-lactoglobulin) Hydrophobic bindingDecreasedStudies on various flavor compounds show binding to hydrophobic pockets.[5]
Caseins Hydrophobic and potential covalent interactionsDecreasedCaseins are known to interact with sulfur volatiles.[6]
Soy Proteins Hydrophobic bindingInitially less binding, but can increase over timeSoy protein showed initial low binding with flavor compounds but a high rate of reaction over storage.[8]
Myofibrillar Proteins (Meat) Hydrophobic and potential covalent interactionsDecreasedThiophenes and other sulfur compounds are affected by the presence of proteins in meat systems.[6]
Carbohydrate Interactions

The interaction of flavor compounds with carbohydrates is generally weaker than with proteins and lipids. However, polysaccharides can influence flavor release through several mechanisms:

  • Viscosity Effects: High concentrations of polysaccharides like starch or pectin increase the viscosity of the aqueous phase, which can hinder the diffusion and release of volatile compounds.

  • Inclusion Complexation: Some carbohydrates, notably cyclodextrins and certain starches, can form inclusion complexes with flavor molecules, effectively encapsulating them. This can protect the flavor from degradation and control its release. While direct evidence for this compound is unavailable, this is a known mechanism for other flavor compounds.

  • Hydrogen Bonding: Weak hydrogen bonds can form between the ester group of this compound and hydroxyl groups of polysaccharides.

Lipid Interactions

As a lipophilic compound, this compound is expected to readily partition into the lipid phase of a food product. This has significant implications for its release and perception.

  • Partitioning Effects: In oil-in-water emulsions, the flavor compound will distribute between the oil, water, and interfacial phases. A higher affinity for the oil phase will result in lower concentration in the aqueous phase and consequently, a lower rate of release into the headspace.[9] The partitioning behavior is influenced by the nature of the oil and the emulsifier used.[10][11]

  • Interfacial Phenomena: The interface between oil and water in an emulsion is a critical region for flavor interactions. Emulsifiers and proteins that accumulate at the interface can create a barrier to flavor release or can bind the flavor compound, further modulating its volatility.[12]

Experimental Protocols for Studying Flavor-Matrix Interactions

A multi-faceted approach combining instrumental analysis and sensory evaluation is necessary to fully characterize the interaction of this compound with food matrices.

Quantification of Flavor Binding and Release

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for measuring the volatility of aroma compounds.

  • Static Headspace GC-MS (SHS-GC-MS): This method analyzes the equilibrium headspace above a sample in a sealed vial. It is useful for determining the partition coefficient of the flavor compound between the food matrix and the gas phase.

    • Protocol:

      • Prepare a series of model food systems (e.g., protein solutions, starch gels, emulsions) spiked with a known concentration of this compound.

      • Place a precise amount of the sample into a headspace vial and seal it.

      • Equilibrate the vial at a controlled temperature for a specific time to allow the flavor compound to partition into the headspace.

      • Inject a known volume of the headspace into the GC-MS for analysis.

      • Quantify the concentration of this compound in the headspace and compare it to a reference sample (flavor in water) to determine the extent of binding/retention.[5][13]

  • Dynamic Headspace Analysis (DHA) / Purge and Trap: This technique involves passing an inert gas through the sample to strip the volatile compounds, which are then trapped on an adsorbent material before being desorbed into the GC-MS. This method is more sensitive and can provide information on the rate of flavor release.[14]

Solid-Phase Microextraction (SPME) coupled with GC-MS offers a solvent-free method for extracting and concentrating volatile compounds.

  • Protocol:

    • Place the sample in a sealed vial.

    • Expose a SPME fiber coated with a suitable stationary phase to the headspace of the sample for a defined period.

    • The flavor compounds adsorb onto the fiber.

    • Retract the fiber and insert it into the hot injection port of a GC-MS, where the analytes are thermally desorbed for analysis.[15][16]

Sensory Evaluation

Instrumental analysis should be complemented by sensory evaluation to understand the perceptual consequences of flavor-matrix interactions.

  • Descriptive Sensory Analysis: A trained panel evaluates the intensity of specific aroma attributes of this compound (e.g., fruity, cheesy, sulfurous) in different food matrices.[17]

  • Time-Intensity (TI) Profiling: This dynamic sensory method measures the perceived intensity of an attribute over time, providing insights into the rate and duration of flavor release during consumption.[18]

Visualizing Interactions and Workflows

General Flavor-Matrix Interaction Pathways

Flavor_Matrix_Interactions cluster_matrix Food Matrix Components F This compound (in Food Matrix) P Proteins F->P Hydrophobic Binding Covalent Bonding C Carbohydrates F->C Viscosity Effects Inclusion Complexation L Lipids F->L Partitioning R Flavor Release (Volatility) F->R Direct Release (+) P->R Retention (-) C->R Hindrance (-) L->R Retention (-) S Sensory Perception R->S

Caption: Interactions of this compound with food matrix components.

Experimental Workflow for Flavor Release Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_sensory Sensory Evaluation S1 Prepare Model Food System (Protein, Carbohydrate, or Lipid based) S2 Spike with this compound S1->S2 S3 Equilibrate Sample S2->S3 A1 Headspace Sampling (Static or Dynamic/SPME) S3->A1 SE1 Descriptive Analysis S3->SE1 SE2 Time-Intensity Profiling S3->SE2 A2 Gas Chromatography (GC) Separation A1->A2 A3 Mass Spectrometry (MS) Identification & Quantification A2->A3 D Data Analysis & Interpretation (Binding Constants, Release Kinetics, Sensory Profiles) A3->D SE1->D SE2->D

Caption: Workflow for analyzing flavor-matrix interactions.

Conclusion and Future Directions

The interaction of this compound with food matrix components is a complex phenomenon that significantly impacts its sensory contribution to a food product. While direct research on this specific compound is scarce, by drawing parallels with similar sulfur-containing esters, it is evident that proteins and lipids are likely to play a major role in its retention and release, primarily through hydrophobic interactions and partitioning effects. Carbohydrates are expected to have a more indirect influence, mainly by altering the viscosity of the food system.

Future research should focus on generating quantitative data for the binding of this compound to specific food macromolecules. Investigating the impact of processing conditions (e.g., temperature, pH) on these interactions is also crucial for developing strategies to control and optimize the flavor profile of food products containing this unique and potent aroma compound. The application of advanced analytical techniques, such as multidimensional GC-MS and proton-transfer-reaction mass spectrometry (PTR-MS), will be instrumental in unraveling the complexities of its behavior in real food systems.[19]

References

Methodological & Application

Synthesis of 3-(Methylthio)propyl Butyrate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-(methylthio)propyl butyrate, a butyrate ester with potential applications in biomedical research and drug development. Butyrate and its derivatives are of significant interest due to their roles as histone deacetylase (HDAC) inhibitors and their influence on cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3][4][5] This protocol details the synthesis via Fischer esterification of 3-(methylthio)-1-propanol and butyric acid, outlining the reaction setup, purification, and characterization of the final product. The application notes also discuss the relevance of this compound in cancer research and immunology, providing a basis for its use in preclinical studies.

Introduction

Butyrate, a short-chain fatty acid, is a product of microbial fermentation in the gut and is known to play a crucial role in maintaining intestinal homeostasis.[6] In recent years, butyrate and its derivatives have emerged as promising therapeutic agents due to their ability to modulate gene expression through the inhibition of histone deacetylases (HDACs).[1] This epigenetic modification can lead to the reactivation of tumor suppressor genes, making butyrate esters valuable candidates for cancer therapy.[1][3][5] Furthermore, butyrate has demonstrated immunomodulatory effects, influencing the development and function of immune cells.[1][4]

The synthesis of butyrate esters, such as this compound, allows for the investigation of these biological activities in various research models. As prodrugs, these esters can offer improved bioavailability and targeted delivery of butyrate. This document provides a detailed protocol for the laboratory-scale synthesis of this compound for research purposes.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name3-methylsulfanylpropyl butanoate[7]
SynonymsThis compound, Methionyl butyrate[7]
CAS Number16630-60-7[7]
Molecular FormulaC8H16O2S[7]
Molecular Weight176.28 g/mol [7]
Boiling Point232 °C @ 760 mmHg[7]
Density~0.994 g/cm³ @ 20 °C

Table 2: Spectroscopic Data for this compound (Predicted)

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (ppm) Multiplicity
4.10t
2.55t
2.25t
2.10s
1.95sext
1.65sext
0.95t

Note: The NMR data presented is predicted based on standard chemical shift values and analysis of similar structures. Actual experimental data may vary.

Table 3: Expected IR and MS Data for this compound

IR Spectroscopy Mass Spectrometry (EI)
Wavenumber (cm⁻¹) Functional Group
~2960C-H (alkane)
~1740C=O (ester)
~1170C-O (ester)

Note: This data is based on typical values for the functional groups present in the molecule.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

This protocol is based on the general principles of Fischer esterification.

Materials:

  • 3-(Methylthio)-1-propanol

  • Butyric acid

  • Sulfuric acid (H₂SO₄, concentrated) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-(methylthio)-1-propanol (1.0 eq), butyric acid (1.2 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap. Continue refluxing until no more water is collected, or the reaction is deemed complete by TLC or GC analysis (typically 4-8 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any remaining butyric acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent (toluene) using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain the pure this compound.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants 3-(Methylthio)-1-propanol + Butyric Acid Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Catalyst H₂SO₄ or p-TsOH (Catalyst) Catalyst->Reaction Solvent Toluene (Solvent) Solvent->Reaction Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Product This compound (Final Product) Purification->Product HDAC_Inhibition Butyrate This compound (Prodrug) Hydrolysis Cellular Esterases Butyrate->Hydrolysis Hydrolysis Active_Butyrate Butyrate Hydrolysis->Active_Butyrate HDAC Histone Deacetylases (HDACs) Active_Butyrate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Gene Expression Altered (e.g., Tumor Suppressor Genes) Chromatin->Gene_Expression Cellular_Effects Cellular Effects (Apoptosis, Differentiation, etc.) Gene_Expression->Cellular_Effects

References

Application Note: Enzymatic Synthesis of 3-(Methylthio)propyl Butyrate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Methylthio)propyl butyrate, also known as methionyl butyrate, is a flavor ester characterized by its fruity, pineapple-like aroma.[1][2] Traditionally, such esters are produced through chemical catalysis, which often requires high temperatures and harsh acidic or basic conditions, leading to side reactions and environmental concerns.[3] Enzymatic synthesis using lipases presents a green and highly specific alternative. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile biocatalysts that can efficiently catalyze esterification reactions under mild conditions, offering high chemo-, regio-, and enantioselectivity.[3][4][5] The use of immobilized lipases further enhances process feasibility by improving enzyme stability and allowing for easy separation and reuse, which is crucial for cost-effective industrial applications.[6][7][8]

This document provides a detailed protocol for the synthesis of this compound via lipase-catalyzed esterification of butyric acid and 3-(methylthio)propanol. The methodologies are based on established principles for lipase-catalyzed synthesis of similar short-chain flavor esters.

Reaction Principle

The synthesis of this compound is achieved through the direct esterification of 3-(methylthio)propanol with butyric acid, catalyzed by a lipase. In low-water environments, lipases can reverse their natural hydrolytic function to favor synthesis.[3][9] The reaction mechanism for many lipases follows a Ping-Pong Bi-Bi model.[10][11] In this mechanism, the lipase first reacts with the acyl donor (butyric acid) to form a covalent acyl-enzyme intermediate, releasing a water molecule. Subsequently, the alcohol (3-(methylthio)propanol) attacks the intermediate, leading to the formation of the ester and regeneration of the free enzyme.[7][10]

Diagram 1: Lipase-Catalyzed Esterification Mechanism

G E Lipase (E-OH) Complex1 Acyl-Enzyme Intermediate (E-O-COR) E->Complex1 + Butyric Acid BA Butyric Acid (RCOOH) H2O Water (H₂O) Complex1->H2O - H₂O Ester This compound (RCOOR') Complex1->Ester + 3-(Methylthio)propanol MTP 3-(Methylthio)propanol (R'OH) E_regen Lipase (E-OH) Ester->E_regen - Ester G A 1. Reactant Preparation (Butyric Acid, 3-(Methylthio)propanol) B 2. Biocatalyst Addition (Immobilized Lipase) A->B C 3. Esterification Reaction (Stirred reactor, controlled temp.) B->C D 4. Reaction Monitoring (GC analysis of aliquots) C->D Periodic Sampling E 5. Enzyme Separation (Filtration/Centrifugation) C->E Reaction Complete D->C Continue Reaction F 6. Product Purification (e.g., Vacuum Distillation) E->F H Recycle Biocatalyst E->H G 7. Final Product Analysis (GC-MS, NMR) F->G

References

Application Notes and Protocols for the Purification of 3-(Methylthio)propyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-(methylthio)propyl butyrate, a sulfur-containing ester often utilized as a flavoring agent and in the synthesis of various organic compounds. The following sections outline common purification techniques, including liquid-liquid extraction, fractional vacuum distillation, and flash column chromatography. Each method is accompanied by a detailed experimental protocol, a summary of expected quantitative outcomes, and workflow diagrams. Additionally, a protocol for purity assessment by Gas Chromatography-Mass Spectrometry (GC-MS) is provided.

Introduction

This compound is commonly synthesized via Fischer esterification of 3-(methylthio)propanol and butyric acid, often with an acid catalyst like sulfuric acid. The crude product typically contains unreacted starting materials, the acid catalyst, and byproducts. Effective purification is crucial to achieve the desired purity, which is often specified as at least 95% for applications in the food and feed industry. The selection of the appropriate purification technique depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.

Common Impurities:

  • Unreacted 3-(methylthio)propanol: The starting alcohol.

  • Unreacted Butyric Acid: The starting carboxylic acid.

  • Acid Catalyst: (e.g., Sulfuric acid) if used in the synthesis.

  • Water: A byproduct of the esterification reaction.

  • Oxidation Products: The thioether moiety can be susceptible to oxidation.

Purification Strategies Overview

A general workflow for the purification of this compound typically involves an initial work-up with liquid-liquid extraction to remove the bulk of water-soluble impurities, followed by a high-resolution technique like fractional distillation or column chromatography to achieve high purity.

crude Crude 3-(Methylthio)propyl butyrate lle Liquid-Liquid Extraction (Aqueous Wash) crude->lle Remove acid, excess alcohol drying Drying of Organic Phase lle->drying distillation Fractional Vacuum Distillation drying->distillation For thermally stable compounds chromatography Flash Column Chromatography drying->chromatography For thermally sensitive compounds or difficult separations pure Pure 3-(Methylthio)propyl butyrate (>95%) distillation->pure chromatography->pure analysis Purity Analysis (GC-MS) pure->analysis

General purification workflow for this compound.

Liquid-Liquid Extraction (Aqueous Work-up)

This is a standard procedure following Fischer esterification to remove the acid catalyst, unreacted carboxylic acid, and a portion of the unreacted alcohol.[1][2]

Experimental Protocol
  • Transfer to Separatory Funnel: Allow the reaction mixture to cool to room temperature. Transfer the crude product to a separatory funnel of appropriate size.

  • Dilution: Dilute the crude mixture with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, to facilitate phase separation.

  • Neutralization of Acid: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[3] Add the solution portion-wise and with frequent venting, as the neutralization of the acid catalyst and unreacted butyric acid will produce carbon dioxide gas. Continue adding the NaHCO₃ solution until the effervescence ceases.

  • Extraction: Stopper the funnel, invert it, and shake vigorously for 1-2 minutes, venting frequently to release pressure.[4]

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. The upper organic layer will contain the ester, while the lower aqueous layer will contain the sodium salt of butyric acid, neutralized sulfuric acid, and some unreacted alcohol.[2]

  • Aqueous Layer Removal: Carefully drain and discard the lower aqueous layer.

  • Washing with Water: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of residual water from the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: Filter the mixture to remove the drying agent. The resulting solution contains the partially purified this compound.

Data Presentation
ParameterExpected Outcome
Initial Purity 60-70% (typical for Fischer esterification)
Purity after Extraction 85-90%
Key Impurities Removed Butyric acid, Sulfuric acid, Water
Typical Yield Loss 5-10%

Workflow Diagram

start Crude Reaction Mixture add_solvent Dilute with Organic Solvent (e.g., Ethyl Acetate) start->add_solvent add_bicarb Wash with sat. NaHCO3 (aq) add_solvent->add_bicarb separate1 Separate Layers add_bicarb->separate1 aq1 Aqueous Layer 1 (contains salts, some alcohol) separate1->aq1 Discard org1 Organic Layer separate1->org1 add_water Wash with Water org1->add_water separate2 Separate Layers add_water->separate2 aq2 Aqueous Layer 2 separate2->aq2 Discard org2 Organic Layer separate2->org2 add_brine Wash with Brine org2->add_brine separate3 Separate Layers add_brine->separate3 aq3 Aqueous Layer 3 separate3->aq3 Discard org3 Organic Layer separate3->org3 dry Dry with Anhydrous MgSO4 org3->dry filter Filter dry->filter end Partially Purified Product filter->end

Liquid-liquid extraction workflow.

Fractional Vacuum Distillation

This technique is highly effective for purifying liquids with different boiling points. Given that this compound has a relatively high boiling point, vacuum distillation is recommended to prevent thermal degradation.[5]

Experimental Protocol
  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a distillation head with a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Transfer the partially purified this compound into a round-bottom flask. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collecting Fractions:

    • Forerun: Collect the initial, low-boiling fraction, which will primarily consist of any remaining extraction solvent and other volatile impurities.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound under the applied vacuum, collect the main fraction in a clean receiving flask.

    • Residue: Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities and potential decomposition.

  • Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified product in a sealed container.

Data Presentation
ParameterValueReference
Boiling Point (Atmospheric) 232 °CPubChem CID 85520
Boiling Point (Reduced Pressure) 108 °C at 11 TorrCAS Common Chemistry
Expected Purity > 98%General expectation for fractional distillation
Expected Yield 70-85% (depending on the purity of the starting material and the efficiency of the distillation)

Workflow Diagram

start Partially Purified Product setup Assemble Fractional Vacuum Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge vacuum Apply Vacuum charge->vacuum heat Heat Gently vacuum->heat forerun Collect Forerun (low-boiling impurities) heat->forerun main_fraction Collect Main Fraction (Pure Product) forerun->main_fraction residue Leave Residue (high-boiling impurities) main_fraction->residue cool Cool and Release Vacuum residue->cool end Highly Purified Product cool->end

Fractional vacuum distillation workflow.

Flash Column Chromatography

Flash column chromatography is a useful technique for purifying compounds with moderate polarity, like esters, especially when distillation is not feasible or for smaller-scale purifications.[6][7]

Experimental Protocol
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent) Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point for esters of medium polarity is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[7] The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the this compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, applying gentle pressure (e.g., with compressed air or a pump) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation
ParameterGuideline
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Example Eluent System Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v)
Expected Purity > 99%
Expected Yield 60-80% (dependent on separation efficiency)

Workflow Diagram

start Partially Purified Product tlc Select Eluent via TLC start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample onto Column pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Remove Solvent (Rotary Evaporation) combine->evaporate end Highly Purified Product evaporate->end

Flash column chromatography workflow.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound.[8][9]

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS System:

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injector: Operate in split mode to avoid column overloading.

    • Oven Program: Use a temperature gradient to ensure good separation of any potential impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Data Analysis:

    • Identification: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum can be compared to a library database (e.g., NIST).

    • Purity Calculation: Determine the purity by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.

Data Presentation
ParameterValue
Molecular Weight 176.28 g/mol
Molecular Formula C₈H₁₆O₂S
Typical GC Column DB-Wax (polar) or DB-5 (non-polar)
NIST WebBook RI (polar column) 1769
Purity Target ≥ 95%

This comprehensive guide provides researchers and scientists with the necessary protocols and data to effectively purify this compound for various applications. The choice of method will depend on the specific requirements of the research or development project.

References

Application Note: GC-MS Analysis of 3-(Methylthio)propyl butyrate in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propyl butyrate is a volatile sulfur-containing ester that contributes to the characteristic aroma profile of various fruits and other food products. Its presence, even at trace levels, can significantly impact the sensory perception and quality of food. Accurate and sensitive analytical methods are crucial for the quantification of this compound to ensure product consistency, monitor flavor changes during processing and storage, and for quality control. This application note provides a detailed protocol for the analysis of this compound in food samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The concentration of this compound and related sulfur-containing esters can vary significantly depending on the food matrix, cultivar, and processing conditions. The following table summarizes representative quantitative data for a closely related compound, ethyl 3-(methylthio)propanoate, found in pineapple, which indicates the typical concentration range for such compounds.

Food SampleCompoundConcentration (µg/kg)Reference
Pineapple Pulp (Cayenne)Ethyl 3-(methylthio)propanoate91.21[1]
Pineapple Core (Cayenne)Ethyl 3-(methylthio)propanoate42.67[1]
Pineapple (Tainong No. 4)Methyl 3-(methylthio)propanoate622.49[2]
Pineapple (Tainong No. 6)Ethyl 3-(methylthio)propanoate78.06[2]

Experimental Protocols

This section details the methodology for the extraction and quantification of this compound from food samples.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and simple technique for the extraction of volatile and semi-volatile compounds from various matrices.[1]

Materials:

  • Food sample (e.g., fresh fruit puree, juice)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 2-methyl-3-heptanone solution)

  • Heater-stirrer or water bath with magnetic stirring capabilities

Protocol:

  • Homogenize the solid food sample to a puree.

  • Weigh 3.0 ± 0.2 g of the homogenized sample or pipette 3 mL of the liquid sample into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Spike the sample with a known concentration of the internal standard solution (e.g., 10 µL of a 50 µg/mL solution).

  • Immediately seal the vial with the screw cap.

  • Place the vial in a heater-stirrer or water bath set to 60°C.

  • Equilibrate the sample for 15 minutes with constant agitation to facilitate the partitioning of analytes into the headspace.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-WAX, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Desorption Time: 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes

    • Ramp to 150°C at a rate of 4°C/min

    • Ramp to 230°C at a rate of 10°C/min, hold for 5 minutes

MS Parameters:

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 250°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

  • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound can be determined from its mass spectrum (major fragments at m/z 41, 43, 71, 75, 87, 104).

Data Analysis and Quantification
  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard and with mass spectral libraries such as NIST.

  • Quantification: A calibration curve is constructed by analyzing a series of standards of this compound of known concentrations under the same HS-SPME-GC-MS conditions. The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow sample Food Sample (e.g., Fruit Puree) homogenization Homogenization sample->homogenization 1. spme_vial HS-SPME Vial (Sample + NaCl + IS) homogenization->spme_vial 2. incubation Incubation & Extraction (60°C, 30 min) spme_vial->incubation 3. gc_ms GC-MS Analysis incubation->gc_ms 4. Desorption data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis 5. result Concentration of This compound data_analysis->result 6.

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

analytical_steps cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Aliquoting into Vial Aliquoting into Vial Homogenization->Aliquoting into Vial Addition of NaCl & IS Addition of NaCl & IS Aliquoting into Vial->Addition of NaCl & IS Headspace Equilibration Headspace Equilibration Addition of NaCl & IS->Headspace Equilibration SPME Fiber Exposure SPME Fiber Exposure Headspace Equilibration->SPME Fiber Exposure Thermal Desorption in GC Thermal Desorption in GC SPME Fiber Exposure->Thermal Desorption in GC Chromatographic Separation Chromatographic Separation Thermal Desorption in GC->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Processing Data Processing Mass Spectrometric Detection->Data Processing Final Result Final Result Data Processing->Final Result

Caption: Key stages in the analytical protocol.

References

Application Note: Analysis of 3-(Methylthio)propyl butyrate using Headspace SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust method for the determination of 3-(methylthio)propyl butyrate, a volatile sulfur compound, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable to researchers, scientists, and professionals in the food, beverage, and fragrance industries for quality control and research and development. The protocol provides a comprehensive guide from sample preparation to data analysis, ensuring reliable and reproducible results.

Introduction

This compound is a key aroma compound found in various fruits, most notably pineapple, contributing to its characteristic sweet and sulfury notes. Accurate quantification of this volatile compound is crucial for flavor profiling, quality assessment, and product development. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds from various matrices. When combined with the selectivity and sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful tool for the analysis of trace-level flavor and fragrance compounds.

Experimental

Instrumentation and Consumables
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile sulfur compounds.

  • Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa.

  • Autosampler: Capable of performing automated SPME extraction and injection.

  • GC Column: A mid-to-polar capillary column, such as a DB-WAX (60 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of volatile sulfur compounds.[1]

  • Standard: this compound (CAS No. 16630-60-7).

Sample Preparation
  • Liquid Samples (e.g., fruit juice, beverages):

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • For matrices with high ethanol content, dilution with deionized water may be necessary to improve extraction efficiency.

    • To enhance the release of volatile compounds, add 1 g of sodium chloride (NaCl) to the vial. This process, known as "salting out," increases the ionic strength of the sample matrix.

  • Solid Samples (e.g., fruit pulp, food products):

    • Weigh 2 g of the homogenized solid sample into a 20 mL headspace vial.

    • Add 3 mL of deionized water and 1 g of NaCl.

    • Vortex the vial for 30 seconds to ensure proper mixing.

HS-SPME Protocol
  • Incubation: Place the sealed headspace vial in the autosampler tray. Incubate the sample at 40°C for 15 minutes with agitation to allow for the equilibration of volatile compounds in the headspace.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample vial at 40°C for 30 minutes with continued agitation.

  • Desorption: After extraction, the SPME fiber is immediately transferred to the GC injector port for thermal desorption of the analytes at 250°C for 5 minutes in splitless mode.

GC-MS Parameters
  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 15°C/min.

    • Hold at 240°C for 5 minutes.

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

  • Solvent Delay: 3 minutes.

Data Analysis

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. Quantification is typically performed using an external or internal standard calibration curve.

Quantitative Data Summary

The following table presents typical performance characteristics for the analysis of volatile sulfur compounds using HS-SPME-GC-MS. Note: These values are representative and should be confirmed through in-house validation for this compound.

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/L
Limit of Quantification (LOQ)0.03 - 0.3 µg/L
Recovery85 - 110%
Precision (%RSD)< 15%

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample (Liquid or Solid) vial Add to 20 mL Vial sample->vial nacl Add NaCl (Salting Out) vial->nacl homogenize Vortex/Homogenize nacl->homogenize incubate Incubate (40°C, 15 min) homogenize->incubate extract Extract with SPME Fiber (DVB/CAR/PDMS, 40°C, 30 min) incubate->extract desorb Thermal Desorption (GC Injector, 250°C, 5 min) extract->desorb separate Chromatographic Separation (DB-WAX Column) desorb->separate detect Mass Spectrometric Detection (EI, Scan Mode) separate->detect identify Identification (Retention Time & Mass Spectrum) detect->identify quantify Quantification (Calibration Curve) detect->quantify

Caption: Experimental workflow for the HS-SPME-GC-MS analysis of this compound.

Conclusion

The described Headspace SPME-GC-MS method provides a reliable and sensitive approach for the analysis of this compound. The protocol is straightforward and can be readily implemented in analytical laboratories for routine quality control and research applications. The use of a DVB/CAR/PDMS fiber ensures efficient extraction of the target analyte, while the GC-MS provides excellent selectivity and sensitivity for accurate identification and quantification. Method validation should be performed to establish specific performance characteristics for the intended sample matrix.

References

Application Note: Quantitative Analysis of 3-(Methylthio)propyl butyrate using Gas Chromatography-Mass Spectrometry with an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantification of 3-(methylthio)propyl butyrate, a key flavor compound, in various matrices. The method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. To ensure accuracy and precision, an internal standard, Ethyl 3-(methylthio)propionate, is employed. This document provides comprehensive experimental procedures, data presentation guidelines, and method validation principles for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.

Introduction

This compound is a volatile sulfur compound that contributes to the characteristic aroma of various fruits, such as pineapple, and other food products. Accurate quantification of this compound is crucial for quality control, flavor profiling, and product development. The use of an internal standard (IS) is a well-established analytical technique to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and instrument response.[1] An ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample.[1]

This application note details a robust and reliable method for the quantification of this compound using Ethyl 3-(methylthio)propionate as an internal standard. Ethyl 3-(methylthio)propionate is a close structural analog of the analyte, ensuring similar extraction efficiency and chromatographic behavior, which are critical for accurate quantification.

Experimental

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Internal Standard: Ethyl 3-(methylthio)propionate (≥99% purity)

  • Solvent: Methanol (HPLC grade)

  • Salt: Sodium chloride (NaCl, analytical grade)

  • Water: Deionized water

  • Sample Vials: 20 mL headspace vials with PTFE/silicone septa

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Standard Solutions Preparation

Stock Solutions (1000 µg/mL):

  • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare the analyte stock solution.

  • Accurately weigh 10 mg of Ethyl 3-(methylthio)propionate and dissolve it in 10 mL of methanol to prepare the internal standard stock solution.

Working Standard Solutions:

  • Prepare a series of calibration standards by appropriately diluting the analyte stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Spike each calibration standard and sample with the internal standard stock solution to a final concentration of 1 µg/mL.

Sample Preparation (HS-SPME)
  • Place 5 g of the homogenized sample (or 5 mL for liquid samples) into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength of the sample matrix, which facilitates the release of volatile compounds into the headspace.

  • Spike the sample with the internal standard solution to a final concentration of 1 µg/mL.

  • Immediately seal the vial with a PTFE/silicone septum.

  • Incubate the vial at 60°C for 15 minutes in a heated agitator to allow for equilibration of the volatile compounds between the sample and the headspace.

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continuous agitation.

  • After extraction, immediately retract the fiber and insert it into the GC inlet for thermal desorption.

GC-MS Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Desorption Time: 5 minutes (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 180°C

    • Ramp: 20°C/min to 250°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-300

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for identification.

    • SIM Ions for this compound: m/z 71, 87, 104, 176

    • SIM Ions for Ethyl 3-(methylthio)propionate: m/z 74, 87, 103, 148

Data Analysis and Quantification

The quantification of this compound is based on the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Calculation: The concentration of this compound in the sample is calculated using the following formula:

Concentration (Analyte) = (Area (Analyte) / Area (IS)) * (Concentration (IS) / Response Factor)

Where the Response Factor (RF) is the slope of the calibration curve.

Method Validation

The analytical method should be validated according to established guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

  • Linearity: The linearity of the method should be assessed by analyzing a series of calibration standards. The correlation coefficient (r²) should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Precision: The precision of the method should be evaluated by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) for repeatability (intra-day precision) and intermediate precision (inter-day precision) should be within acceptable limits (typically <15%).

  • Accuracy: The accuracy of the method should be determined by performing recovery studies on spiked samples. The recovery should typically be within the range of 80-120%.

  • Specificity: The specificity of the method should be demonstrated by the absence of interfering peaks at the retention times of the analyte and the internal standard in blank matrix samples.

Data Presentation

The quantitative results should be summarized in a clear and concise table.

Table 1: Quantitative Data for this compound

Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Concentration (µg/g)
Calibration Std 115,234150,1120.1010.1
Calibration Std 276,170151,5050.5030.5
Calibration Std 3153,880152,3401.0101.0
Calibration Std 4775,450153,1005.0655.0
Calibration Std 51,545,200154,05010.03010.0
Sample 1250,678152,8901.6401.63
Sample 245,890151,9800.3020.30
Sample 3680,112153,5504.4294.41

Visualizations

The following diagrams illustrate the key workflows and relationships in this analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_hspme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample Homogenization vial Transfer to Headspace Vial sample->vial add_is Spike with Internal Standard vial->add_is add_salt Add NaCl add_is->add_salt seal Seal Vial add_salt->seal incubate Incubation & Equilibration (60°C) seal->incubate extract Headspace Extraction with SPME Fiber incubate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify signaling_pathway cluster_process Analytical Process cluster_output Instrument Response analyte This compound (Analyte) extraction HS-SPME Extraction analyte->extraction is Ethyl 3-(methylthio)propionate (Internal Standard) is->extraction gc_injection GC Injection extraction->gc_injection chromatography Chromatography gc_injection->chromatography analyte_response Analyte Peak Area chromatography->analyte_response is_response IS Peak Area chromatography->is_response quantification Accurate Quantification analyte_response->quantification Ratio Calculation is_response->quantification Ratio Calculation

References

Application of 3-(Methylthio)propyl butyrate in Flavor Reconstitution Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Methylthio)propyl butyrate, also known as methionyl butyrate, is a sulfur-containing ester that contributes a unique combination of fruity, pineapple, and savory notes to flavors. Its complex aroma profile makes it a valuable component in the flavorist's palette, particularly for reconstituting the authentic taste and aroma of tropical fruits. This application note provides a comprehensive overview of the use of this compound in flavor reconstitution studies, with a focus on pineapple flavor. It outlines detailed experimental protocols for sensory evaluation and instrumental analysis and presents relevant data in a structured format.

Chemical Profile

PropertyValue
Chemical Name This compound
Synonyms Methionyl butyrate, 3-(Methylsulfanyl)propyl butanoate
CAS Number 16630-60-7[1][2]
Molecular Formula C₈H₁₆O₂S[1][2]
Molecular Weight 176.28 g/mol [2]
Odor Description Fruity, pineapple, mushroom, cheesy[3]
Purity ≥ 95% for flavoring use

Application in Pineapple Flavor Reconstitution

While this compound has not been extensively quantified in natural pineapple, its sensory profile strongly suggests its utility in recreating a realistic and juicy pineapple flavor. It is often used to complement other key pineapple aroma compounds. Studies on pineapple aroma have identified related sulfur-containing esters, such as methyl 3-(methylthio)propionate and ethyl 3-(methylthio)propionate, as significant contributors to the overall flavor profile.

The following table summarizes the concentration of these related compounds in different pineapple varieties, which can serve as a guideline for initial dosage in reconstitution studies.

CompoundPineapple VarietyConcentration (µg/kg)Reference
Methyl 3-(methylthio)propanoateSweetioHigher proportion than regular pineappleIto et al. (2006)
Ethyl 3-(methylthio)propanoateGreen PineappleMajor volatile constituentTokitomo et al. (2005)

Experimental Protocols

Flavor Base Preparation

A simple pineapple flavor base can be created to serve as a matrix for evaluating the impact of this compound.

Materials:

  • Propylene glycol (food grade)

  • Ethyl acetate

  • Ethyl butyrate

  • Allyl hexanoate

  • Furaneol

  • Vanillin

  • This compound

  • Deionized water

  • Sugar (sucrose)

Protocol:

  • Prepare a 10% sugar solution in deionized water to serve as the beverage base.

  • Create a flavor concentrate by mixing the aroma compounds (excluding this compound) in propylene glycol according to a known pineapple flavor formulation. A starting point could be a blend emphasizing fruity esters like ethyl acetate and ethyl butyrate, with smaller amounts of allyl hexanoate for a pineapple character, and trace amounts of furaneol and vanillin for sweetness.

  • Prepare a stock solution of this compound (e.g., 0.1% in propylene glycol) for accurate dosing.

Sensory Evaluation

Objective: To determine the optimal concentration of this compound for a realistic pineapple flavor.

Panel: A panel of 8-12 trained sensory assessors.

Protocol:

  • Add the flavor concentrate to the beverage base at a predetermined level (e.g., 0.2%).

  • Spike separate samples of the flavored beverage base with the this compound stock solution to achieve a range of final concentrations (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 ppm).

  • Include a control sample with no added this compound.

  • Present the samples to the panelists in a randomized and blind manner.

  • Panelists will evaluate the samples based on a descriptive analysis, rating the intensity of key attributes such as "pineapple aroma," "juiciness," "sulfurous note," and "overall flavor authenticity" on a labeled magnitude scale (LMS) or a 9-point hedonic scale.

  • Analyze the data statistically to determine the preferred concentration of this compound.

Instrumental Analysis (GC-MS)

Objective: To confirm the concentration of this compound and other volatile compounds in the reconstituted flavor and compare it to a natural pineapple juice reference.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). A sulfur-specific detector such as a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD) is recommended for enhanced sensitivity to sulfur compounds.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place a 5 mL aliquot of the reconstituted pineapple beverage and the natural pineapple juice into separate 20 mL headspace vials.

  • Add a saturated solution of NaCl to enhance the release of volatile compounds.

  • Equilibrate the samples at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes).

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

GC-MS Conditions:

  • Injector: Splitless mode, 250°C.

  • Column: A polar capillary column (e.g., DB-WAX) is suitable for separating flavor compounds.

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp up to 220°C at a rate of 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 35-350.

Data Analysis:

  • Identify the compounds by comparing their mass spectra and retention indices with those of authentic standards and library data (e.g., NIST).

  • Quantify the concentration of this compound and other key odorants using an internal or external standard method.

Visualizations

Flavor_Reconstitution_Workflow Flavor Reconstitution Workflow cluster_preparation Preparation cluster_dosing Dosing & Sample Preparation cluster_evaluation Evaluation cluster_analysis Data Analysis & Optimization prep_base Prepare Beverage Base (10% Sugar Solution) add_concentrate Add Flavor Concentrate to Beverage Base prep_base->add_concentrate prep_concentrate Create Flavor Concentrate (without target compound) prep_concentrate->add_concentrate prep_stock Prepare Stock Solution (this compound) spike_samples Spike with Stock Solution (various concentrations) add_concentrate->spike_samples control_sample Prepare Control Sample (no target compound) add_concentrate->control_sample sensory_eval Sensory Evaluation (Descriptive Analysis) spike_samples->sensory_eval gcms_analysis GC-MS Analysis (HS-SPME) spike_samples->gcms_analysis control_sample->sensory_eval stat_analysis Statistical Analysis of Sensory Data sensory_eval->stat_analysis quant_analysis Quantitative Analysis of GC-MS Data gcms_analysis->quant_analysis optimize Optimize Concentration stat_analysis->optimize quant_analysis->optimize

Caption: Experimental workflow for flavor reconstitution.

Sensory_Evaluation_Process Sensory Evaluation Process start Start panel_selection Select Trained Panel start->panel_selection sample_prep Prepare Randomized & Blind Samples panel_selection->sample_prep evaluation Panelists Evaluate Samples sample_prep->evaluation data_collection Collect Descriptive Data evaluation->data_collection analysis Statistical Analysis data_collection->analysis results Determine Optimal Concentration analysis->results

Caption: Sensory evaluation logical flow.

Conclusion

This compound is a potent and versatile flavor compound that can significantly enhance the authenticity and complexity of reconstituted fruit flavors, particularly pineapple. By following systematic experimental protocols involving both sensory and instrumental analysis, researchers and flavorists can precisely determine its optimal usage level to achieve the desired flavor profile. The methodologies and data presented in this application note provide a solid foundation for further studies into the application of this and other sulfur-containing compounds in flavor reconstitution.

References

Application Notes and Protocols: 3-(Methylthio)propyl butyrate as a Flavor Standard in Sensory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propyl butyrate (CAS No. 16630-60-7) is a sulfur-containing ester recognized for its complex and potent aroma profile. It is a valuable tool in sensory analysis, serving as a flavor standard for panelist training, quality control, and the development of food, beverage, and pharmaceutical products. Its distinct flavor profile, characterized by fruity, pineapple, and cheesy notes with a sulfurous backbone, allows for the comprehensive evaluation of a sensory panel's ability to detect and describe complex flavor attributes.

These application notes provide detailed protocols for the use of this compound as a flavor standard in sensory analysis, including panelist training, sample preparation, and various sensory evaluation methodologies. Additionally, this document summarizes the available quantitative data and provides insight into the general signaling pathways involved in the perception of sulfurous compounds.

Physicochemical and Organoleptic Properties

A summary of the key physicochemical and organoleptic properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 3-(Methylthio)propyl butanoate[1][2]
Synonyms Methionyl butyrate, this compound[3]
CAS Number 16630-60-7[1]
Molecular Formula C8H16O2S[1]
Molecular Weight 176.28 g/mol [3]
Appearance Colorless liquid[3]
Odor Profile Fruity, pineapple, mushroom, cheesy, sulfurous
Flavor Profile Fruity, pineapple, mushroom, cheesy, sulfurous
Boiling Point 232 °C at 760 mmHg[3]
Density Approximately 0.99 g/cm³ at 20°C
Solubility Soluble in alcohol, very slightly soluble in water[4]

Data Presentation: Sensory Thresholds

Obtaining precise sensory threshold data is crucial for the effective use of a flavor standard. The threshold of a flavor compound can be defined in two ways: the detection threshold, which is the minimum concentration at which a stimulus can be detected, and the recognition threshold, the minimum concentration at which the stimulus can be identified.

CompoundTypeThreshold ValueMatrixReference
Ethyl 3-(methylthio)propanoateOdorNot specifiedNot specified[5]
S-methyl thiobutanoateOdorNot specifiedNot specified[5]
ButanethiolFlavor0.004 ppbWater[6]
Dimethyl sulfideFlavor0.33 ppbWater
Ethyl butyrateFlavor0.5 ppbWater

Note: The absence of specific threshold data for this compound highlights an area for future research. When using this compound as a standard, it is recommended to determine the detection and recognition thresholds for your specific sensory panel and product matrix using the protocols outlined in this document.

Experimental Protocols

Sensory Panel Selection and Training

The reliability of sensory data is highly dependent on the selection and training of the sensory panel.

Panelist Selection Criteria:

  • Availability and Motivation: Panelists should be readily available for sensory sessions and motivated to participate.

  • General Health: Panelists should be in good health and free from conditions that could affect their sense of smell or taste (e.g., colds, allergies).

  • Sensory Acuity: Screen potential panelists for their ability to detect and describe basic tastes (sweet, sour, salty, bitter, umami) and a range of common odors.

  • Descriptive Ability: Panelists should be able to articulate their sensory perceptions using descriptive language.

Training Protocol:

  • Introduction to Sensory Analysis: Familiarize panelists with the basic principles of sensory evaluation, including different types of tests and scales.

  • Basic Tastes and Odors Identification: Train panelists to recognize and rate the intensity of the five basic tastes using standard solutions (e.g., sucrose for sweet, citric acid for sour, sodium chloride for salty, caffeine for bitter, and monosodium glutamate for umami). Also, expose them to a variety of common odorants.

  • Introduction to this compound:

    • Prepare a stock solution of this compound in a suitable solvent such as propylene glycol or ethanol.

    • Present panelists with a concentration that is clearly above the recognition threshold.

    • Initiate a discussion to generate descriptive terms for the aroma and flavor. Guide the panel to a consensus on key descriptors (e.g., "fruity," "pineapple," "cheesy," "sulfurous").

  • Intensity Scaling: Train panelists to use a standardized intensity scale (e.g., a 15-point numerical scale or a visual analog scale) to rate the intensity of each flavor attribute. Provide reference standards for different points on the scale where possible.

  • Practice Sessions: Conduct several practice sessions using different concentrations of this compound to improve the panel's consistency and repeatability.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible sensory results.

Materials:

  • This compound (high purity)

  • Solvent (e.g., propylene glycol, ethanol, or deodorized oil, depending on the application)

  • Deionized, odor-free water or other neutral base for dilution

  • Glassware (volumetric flasks, pipettes, amber glass bottles)

Stock Solution Preparation (Example):

  • Prepare a 1000 ppm (0.1%) stock solution of this compound in the chosen solvent.

  • Store the stock solution in an amber glass bottle with a Teflon-lined cap at 4°C to minimize degradation.

Working Solution Preparation:

  • Prepare a series of dilutions from the stock solution using deionized water or the desired product base.

  • The concentration range will depend on the specific sensory test being performed. For threshold determination, a wide range of concentrations will be needed. For descriptive analysis, concentrations should be chosen to elicit clear and distinct flavor profiles.

  • Prepare fresh working solutions for each sensory session.

Sensory Evaluation Methods

4.3.1. Triangle Test (Difference Testing)

The triangle test is used to determine if a sensory difference exists between two samples.

Procedure:

  • Present each panelist with three coded samples, two of which are identical and one is different.

  • Ask the panelists to identify the odd sample.

  • The number of correct responses is compared to the number expected by chance (one-third) to determine if a statistically significant difference exists.

4.3.2. Descriptive Analysis

Descriptive analysis provides a detailed sensory profile of the product.

Procedure:

  • Using the lexicon developed during training, panelists individually evaluate the sample and rate the intensity of each flavor attribute (e.g., fruity, pineapple, cheesy, sulfurous) on a standardized scale.

  • Data is typically collected in individual sensory booths under controlled lighting and temperature.

  • The mean intensity ratings for each attribute are then calculated to create a sensory profile of the sample.

4.3.3. Flavor Threshold Determination (Ascending Forced-Choice Method)

This method can be used to determine the detection and recognition thresholds of this compound.

Procedure:

  • Present panelists with a series of ascending concentrations of this compound, with each concentration presented in a triangle test format (one spiked sample and two blanks).

  • For each set, panelists are asked to identify the odd sample.

  • The detection threshold is the lowest concentration at which a panelist can reliably detect a difference.

  • To determine the recognition threshold, panelists who correctly identify the odd sample are then asked to describe the flavor. The recognition threshold is the lowest concentration at which a panelist can correctly identify the characteristic flavor of this compound.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway for Sulfurous Compounds

The perception of sulfur-containing compounds is mediated by specific olfactory receptors (ORs) in the nasal cavity. While the specific receptor for this compound has not been identified, research on similar compounds suggests a general mechanism.

olfactory_signaling cluster_air Nasal Mucus cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (e.g., OR2T11 for thiols) Odorant->OR Binds to Copper Copper Ion (Cu+) Copper->OR Cofactor for activation G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na CNG->Ca_Na Influx of Depolarization Depolarization Ca_Na->Depolarization Leads to Signal Signal to Brain Depolarization->Signal Generates

Caption: Generalized olfactory signaling pathway for sulfurous odorants.

Experimental Workflow for Sensory Analysis

The following diagram illustrates a typical workflow for conducting sensory analysis using this compound as a flavor standard.

sensory_workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase P1 Define Objectives (e.g., panel training, QC) P2 Panelist Selection and Training P1->P2 P3 Prepare Standard Solutions (Stock and Working) P2->P3 P4 Select Sensory Method (e.g., Triangle, Descriptive) P3->P4 E1 Prepare Samples and Controls P4->E1 Input to E2 Conduct Sensory Session (Controlled Environment) E1->E2 E3 Data Collection E2->E3 A1 Statistical Analysis of Data E3->A1 Input to A2 Interpretation of Results A1->A2 A3 Reporting and Recommendations A2->A3

Caption: Experimental workflow for sensory analysis.

Conclusion

This compound is a versatile and effective flavor standard for use in sensory analysis. Its complex flavor profile provides an excellent tool for training sensory panelists to identify and describe nuanced fruity and sulfurous notes. The protocols and information provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their sensory evaluation programs. Further research to establish definitive sensory threshold data for this compound would be a valuable contribution to the field.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 3-(Methylthio)propyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 3-(Methylthio)propyl butyrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect the quantification of this compound?

A1: A matrix effect is the alteration of an analyte's analytical signal due to the presence of other components in the sample matrix.[1][2] In the quantification of this compound, which is often analyzed in complex matrices like food, beverages, or biological samples, these co-extracted substances can interfere with the ionization process in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] This interference can lead to either signal suppression (underestimation of the analyte concentration) or signal enhancement (overestimation), ultimately compromising the accuracy and reproducibility of the results.[5][6]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a sample matrix extract (matrix-matched calibration).[3][7] A significant difference between the slopes indicates the presence of matrix effects. Another technique is the post-extraction spike method, where a known amount of the analyte is added to a blank matrix extract and the recovery is calculated.[8][9] Low or excessively high recovery values suggest the presence of matrix effects.

Q3: What are the most effective strategies to overcome matrix effects in this compound quantification?

A3: Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation: Thorough sample cleanup is a crucial first step. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation can effectively remove interfering matrix components.[3][10]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is as close as possible to the actual samples can compensate for matrix effects.[6][11]

  • Stable Isotope Dilution Analysis (SIDA): This is often considered the gold standard for overcoming matrix effects. A stable isotope-labeled internal standard (SIL-IS) of this compound, which has nearly identical chemical and physical properties to the analyte, is added to the sample at the beginning of the workflow. The SIL-IS experiences the same matrix effects as the analyte, allowing for accurate correction and quantification.[8][12]

  • Analyte Protectants (for GC-MS): Adding "analyte protectants" to the sample can help to reduce the interaction of the analyte with active sites in the GC inlet, thereby minimizing signal loss and improving response.[13]

Q4: When should I use a matrix-matched calibration versus a stable isotope-labeled internal standard?

A4: The choice depends on the complexity of the matrix, the availability of a suitable SIL-IS, and the desired level of accuracy.

  • Matrix-matched calibration is a practical approach when a blank matrix is readily available and the matrix composition is relatively consistent across samples.[6][11]

  • Stable Isotope Dilution Analysis (SIDA) is preferred for complex and variable matrices, as it provides the most reliable correction for matrix effects and sample preparation losses.[8][12] Although it can be more expensive due to the cost of the labeled standard, it often leads to more robust and accurate results.

Troubleshooting Guides

Issue 1: Poor reproducibility and inaccurate quantification of this compound.

Possible Cause: Undiagnosed matrix effects.

Troubleshooting Steps:

  • Assess Matrix Effects:

    • Perform a post-extraction spike experiment to quantify the extent of signal suppression or enhancement.

    • Compare the slope of a solvent-based calibration curve to a matrix-matched calibration curve. A significant difference confirms the presence of matrix effects.

  • Optimize Sample Preparation:

    • If matrix effects are confirmed, enhance your sample cleanup protocol. Consider using a more selective SPE sorbent or a multi-step LLE procedure to remove interfering compounds.[3][10]

  • Implement a Compensation Strategy:

    • Matrix-Matched Calibration: If a representative blank matrix is available, prepare all calibration standards and quality control samples in this matrix.[11]

    • Stable Isotope Dilution Analysis (SIDA): If a suitable stable isotope-labeled internal standard for this compound is available, incorporate it into your method for the most effective correction.[8]

Issue 2: Low signal intensity for this compound in GC-MS analysis.

Possible Cause: Matrix-induced signal enhancement of co-eluting compounds or active sites in the GC system.[14]

Troubleshooting Steps:

  • Injector Maintenance: Clean or replace the GC inlet liner and septum to remove potential sources of active sites.

  • Use Analyte Protectants: Add a mixture of analyte protectants to your samples and standards. These compounds can mask active sites in the GC inlet and on the column, improving the transfer of this compound to the detector.[13]

  • Optimize GC Method: Adjust the temperature program to better separate this compound from interfering matrix components.

Quantitative Data Summary

The following tables summarize the impact of different strategies on mitigating matrix effects. While not specific to this compound, they illustrate the quantitative improvements that can be achieved.

Table 1: Comparison of Calibration Strategies for Pesticide Analysis in Food Matrices

AnalyteCalibration MethodRecovery (%)RSD (%)
PenthiopyradProcedural1098
Matrix-Matched10710
PhosmetProcedural1145
Matrix-Matched8311
PhoximProcedural10214
Matrix-Matched3546

Data adapted from a study on pesticide analysis, demonstrating how matrix-matched calibration can provide a more accurate estimation of recovery by accounting for matrix effects.[15]

Table 2: Effect of Analyte Protectants on the Recovery of Flavor Compounds in GC-MS

Compound ClassWithout Analyte Protectants (Recovery %)With Analyte Protectants (Recovery %)
Alcohols75.2 - 95.889.5 - 115.3
Aldehydes & Ketones68.4 - 92.190.1 - 118.7
Esters72.9 - 98.392.4 - 120.5

This table illustrates the general improvement in recovery rates for various flavor compound classes when using analyte protectants, indicating a reduction in negative matrix effects.[13]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking
  • Prepare Blank Matrix Extract: Extract a sample of the matrix that is known to be free of this compound using your established sample preparation protocol.

  • Prepare Spiked Samples:

    • Take a known volume of the blank matrix extract.

    • Spike it with a known concentration of a this compound standard solution.

    • Prepare at least two concentration levels (e.g., low and high QC levels).

  • Prepare Solvent Standards: Prepare standard solutions of this compound in the final solvent used for your analysis at the same concentrations as the spiked samples.

  • Analysis: Analyze both the spiked matrix samples and the solvent standards using your analytical method (e.g., LC-MS/MS or GC-MS).

  • Calculate Matrix Effect (%ME): %ME = ( (Peak Area in Matrix) / (Peak Area in Solvent) - 1 ) * 100

    • A value close to 0% indicates no significant matrix effect.

    • A negative value indicates signal suppression.

    • A positive value indicates signal enhancement.

Protocol 2: Quantification using Matrix-Matched Calibration
  • Prepare Blank Matrix Extract: Obtain a representative sample of the matrix that is free of this compound and process it through your entire sample preparation procedure.

  • Prepare Calibration Standards: Create a series of calibration standards by spiking the blank matrix extract with known concentrations of this compound.

  • Prepare Samples: Process your unknown samples using the same sample preparation procedure.

  • Construct Calibration Curve: Analyze the matrix-matched calibration standards and construct a calibration curve by plotting the instrument response versus the concentration.

  • Quantify Unknowns: Analyze the prepared unknown samples and determine the concentration of this compound using the matrix-matched calibration curve.

Visualizations

Workflow_for_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_cal Calibration & Analysis cluster_eval Evaluation BlankMatrix Blank Matrix Sample Extraction Extraction & Cleanup BlankMatrix->Extraction Sample Test Sample Sample->Extraction BlankExtract Blank Matrix Extract Extraction->BlankExtract SampleExtract Sample Extract Extraction->SampleExtract Spike Spike with Analyte BlankExtract->Spike Analysis LC/GC-MS Analysis SampleExtract->Analysis Quantify Spike->Analysis SolventStd Prepare Solvent Standard SolventStd->Analysis Compare Compare Responses Analysis->Compare Conclusion Determine Matrix Effect (Suppression/Enhancement) Compare->Conclusion

Caption: Workflow for assessing matrix effects.

Mitigation_Strategies cluster_strategies Mitigation Approaches Start Inaccurate Quantification (Suspected Matrix Effect) SamplePrep Optimize Sample Preparation (SPE, LLE) Start->SamplePrep MatrixMatch Matrix-Matched Calibration Start->MatrixMatch SIDA Stable Isotope Dilution Analysis (SIDA) Start->SIDA AnalyteProtect Analyte Protectants (GC-MS) Start->AnalyteProtect Result Accurate & Reproducible Quantification SamplePrep->Result Removes Interferences MatrixMatch->Result Compensates for Effects SIDA->Result Corrects for Effects & Loss AnalyteProtect->Result Improves Analyte Response

Caption: Strategies to mitigate matrix effects.

References

Improving the extraction efficiency of 3-(Methylthio)propyl butyrate from solid matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(Methylthio)propyl butyrate Extraction

Welcome to the technical support center for the extraction of this compound (MTPB). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving extraction efficiency from solid matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My recovery of this compound is consistently low. What are the most common causes?

A: Low recovery of MTPB can stem from several factors. Systematically investigate the following possibilities:

  • Inappropriate Solvent Choice: MTPB is a moderately polar ester. The polarity of your extraction solvent must be well-matched. Solvents like ethyl acetate or a mixture of hexane and ethyl acetate are often effective. Using highly polar solvents (like pure methanol) or completely nonpolar solvents (like pure hexane) may result in insufficient extraction.[1]

  • Sample Matrix Effects: The solid matrix itself can bind to MTPB, preventing its release. Ensure the sample is finely ground and homogenized to maximize surface area. For plant or food matrices, consider enzymatic digestion to break down cell walls.[2]

  • Analyte Degradation: MTPB, like many esters and sulfur-containing compounds, can be sensitive to high temperatures and extreme pH.[1][3] Avoid unnecessarily high temperatures during extraction and concentration steps. Maintain a neutral or slightly acidic pH unless a specific pH is required for your method.[4][5]

  • Insufficient Extraction Time or Agitation: Ensure the solvent has adequate time to penetrate the matrix. Increase extraction time or employ methods like vortexing, shaking, or sonication to improve solvent-matrix interaction.[6][7]

  • Volatility Losses: MTPB is a volatile compound.[8] Significant losses can occur during solvent evaporation or sample transfer. Use a gentle stream of nitrogen for concentration and keep samples chilled.[4]

Q2: Which extraction technique is best suited for MTPB from a complex solid matrix like fruit puree or plant tissue?

A: The optimal technique depends on your specific matrix, available equipment, and desired throughput.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is an excellent, solvent-free technique for volatile compounds like MTPB.[9][10] It is minimally invasive to the matrix and ideal for screening or when sample volume is limited.[11][12] Optimization of fiber type, temperature, and time is critical.[13]

  • Ultrasound-Assisted Extraction (UAE): UAE uses sound waves to disrupt the matrix, enhancing solvent penetration. It is generally faster than traditional methods and can be performed at moderate temperatures, preserving thermally sensitive compounds.[14][15]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and sample, accelerating extraction. It is very efficient but requires careful temperature control to prevent MTPB degradation.[16][17]

  • Soxhlet Extraction: A classic and exhaustive technique, but the prolonged exposure to the boiling point of the solvent can potentially degrade MTPB.[18][19] It is best used for thermally stable analytes.

Q3: How does pH affect the stability and extraction of MTPB?

A: The pH of the sample matrix can significantly impact MTPB stability. Esters can undergo hydrolysis under strongly acidic or basic conditions, breaking down into 3-(methylthio)propanol and butyric acid. This process is accelerated by heat. For most extractions, maintaining the sample's native pH or adjusting it to a near-neutral range (pH 5-7) is advisable to minimize hydrolysis.[3]

Q4: I am observing poor reproducibility between sample replicates. What could be the cause?

A: Poor reproducibility is often linked to inconsistencies in the experimental protocol.[20]

  • Inhomogeneous Sample: Ensure the solid matrix is perfectly homogenized before taking aliquots for extraction.

  • Variable Sample Handling: Standardize all steps, including sample weight, solvent volume, extraction time, and agitation speed.[20]

  • Inconsistent Phase Separation: If using liquid-liquid extraction for cleanup, ensure complete separation of aqueous and organic layers. Emulsions can trap the analyte and should be broken up, for example, by centrifugation.[6]

  • Instrumental Variability: Ensure your analytical instrument (e.g., GC-MS) is stable and properly calibrated.

Data Presentation: Comparison of Extraction Parameters

The following tables summarize key parameters for different extraction techniques applicable to MTPB.

Table 1: General Comparison of Extraction Techniques

TechniquePrincipleTypical TimeSolvent UsageThermal StressKey Advantage
HS-SPME Headspace equilibrium partitioning onto a coated fiber[9][10]15 - 60 min[9]NoneLow to ModerateSolvent-free, minimal sample prep[10]
UAE Acoustic cavitation enhances solvent penetration[14]10 - 60 min[14]Low to ModerateLow to ModerateRapid, efficient at lower temperatures[15]
MAE Microwave heating of solvent and matrix[16]5 - 30 min[17]Low to ModerateModerate to HighVery rapid extraction[16]
Soxhlet Continuous extraction with distilled hot solvent[19]4 - 24 hoursHighHighExhaustive extraction

Table 2: Influence of Key Parameters in Ultrasound-Assisted Extraction (UAE)

ParameterTypical RangeEffect on MTPB Extraction Efficiency
Temperature 30 - 60 °C[15]Higher temperatures can increase solubility and diffusion but may risk thermal degradation above 60°C.[14]
Time 20 - 50 min[21]Efficiency increases with time up to a plateau, after which degradation risk may increase.
Ultrasonic Power 100 - 500 W[14]Higher power increases cavitation and yield, but excessive power can overheat the sample.[14]
Solid-to-Solvent Ratio 1:10 to 1:30 (g/mL)A higher solvent volume improves extraction but may require a longer concentration step.[14]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol provides a general framework for extracting MTPB for subsequent GC-MS analysis.

1. Sample Preparation:

  • Accurately weigh 1-2 g of the homogenized solid matrix into a 20 mL headspace vial.
  • (Optional) Add a known amount of internal standard.
  • (Optional) Add 1-2 mL of deionized water or a salt solution (e.g., 20% NaCl) to facilitate the release of volatiles.
  • Immediately seal the vial with a PTFE/silicone septum cap.

2. Extraction:

  • Place the vial in a heating block or autosampler tray set to the optimized temperature (e.g., 50-70°C).[9]
  • Allow the sample to equilibrate for 5-10 minutes.
  • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for the optimized extraction time (e.g., 30-45 minutes) with agitation.[9][13]

3. Desorption and Analysis:

  • Immediately retract the fiber and insert it into the heated GC inlet (e.g., 250°C) for thermal desorption (e.g., 3-5 minutes).[9]
  • Start the GC-MS analysis run.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

1. Sample Preparation:

  • Accurately weigh 5 g of the finely ground solid matrix into a 50 mL glass centrifuge tube.
  • Add 25 mL of the chosen extraction solvent (e.g., ethyl acetate).
  • Add a known amount of internal standard.

2. Extraction:

  • Place the tube in an ultrasonic bath or use an ultrasonic probe.
  • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C) and power (e.g., 200 W).[14][21]

3. Sample Cleanup and Concentration:

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
  • Carefully decant the supernatant into a clean flask.
  • (Optional) Repeat the extraction on the pellet with fresh solvent and combine the supernatants for exhaustive extraction.
  • Dry the extract by passing it through anhydrous sodium sulfate.
  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. Analysis:

  • Transfer the final extract to a GC vial for analysis.

Visualizations

MTPB_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Matrix Solid Matrix Homogenize Homogenize / Grind Matrix->Homogenize Weigh Weigh Sample Homogenize->Weigh AddSolvent Add Solvent & Internal Std Weigh->AddSolvent Extract Extraction (e.g., UAE, MAE) AddSolvent->Extract Separate Centrifuge / Filter Extract->Separate Dry Dry Extract (Na2SO4) Separate->Dry Concentrate Concentrate (Nitrogen Stream) Dry->Concentrate Analysis GC-MS Analysis Concentrate->Analysis

Caption: General workflow for solvent-based extraction of MTPB.

Troubleshooting_Low_Recovery Start Low MTPB Recovery Check_Solvent Is solvent polarity optimal? Start->Check_Solvent Check_Matrix Is sample fully homogenized? Start->Check_Matrix Check_Conditions Are extraction time & temp appropriate? Start->Check_Conditions Sol_Solvent Action: Test solvents of varying polarity (e.g., Ethyl Acetate) Check_Solvent->Sol_Solvent No Sol_Matrix Action: Use finer grind or enzymatic digestion Check_Matrix->Sol_Matrix No Sol_Conditions Action: Increase time or use UAE/MAE. Avoid high temps. Check_Conditions->Sol_Conditions No Result Improved Recovery Sol_Solvent->Result Sol_Matrix->Result Sol_Conditions->Result

Caption: Decision tree for troubleshooting low MTPB recovery.

References

Addressing peak tailing of 3-(Methylthio)propyl butyrate in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Addressing Peak Tailing of 3-(Methylthio)propyl butyrate

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound and other active sulfur compounds in your gas chromatography (GC) analysis.

FAQ 1: I'm seeing tailing peaks for this compound. Where should I start troubleshooting?

A systematic approach is the most efficient way to identify the source of peak tailing.[1] Begin with the most common and easily correctable issues before moving to more complex solutions. A recommended first step is to perform routine inlet maintenance.[1][2]

Troubleshooting Workflow:

A logical workflow can help pinpoint the cause of peak tailing. Start by evaluating the chromatogram to determine if the tailing is indiscriminate (affecting all peaks) or specific to certain analytes.[3]

G A Observe Peak Tailing in Chromatogram B Are most or all peaks tailing? A->B C Indiscriminate Tailing: Flow Path Disruption Likely B->C Yes D Selective Tailing: Chemical Adsorption Likely B->D No E Check for Leaks Verify Installation Distances Ensure Square Column Cuts C->E F Perform Inlet Maintenance: Replace Liner & Septum D->F J Problem Resolved? E->J G Trim GC Column Inlet (10-20 cm) F->G H Optimize Method Parameters: - Increase Inlet/Oven Temp - Check Flow Rate G->H I Evaluate System Inertness: - Use Ultra Inert Liner - Consider Inert-Coated Column H->I I->J

Caption: A step-by-step workflow for troubleshooting peak tailing.

FAQ 2: What are the primary causes of peak tailing for a sulfur-containing compound like this compound?

Peak tailing for active compounds like this compound is primarily caused by unwanted chemical interactions with "active sites" within the GC system.[1][4] Sulfur compounds are particularly susceptible to adsorption on these sites.[5][6]

  • Active Sites: These are chemically reactive points in the GC flow path that can interact with and temporarily adsorb sample molecules.[7][8] Common active sites include:

    • Silanol Groups (-SiOH): Exposed on the surfaces of glass inlet liners, glass wool, and the fused silica column tubing itself.[7][9] These are highly polar and can form strong hydrogen bonds with analytes.[10]

    • Metallic Surfaces: Hot metal surfaces in the inlet or detector can be catalytic and cause analyte degradation or adsorption.[5][11]

  • System Contamination: Buildup of non-volatile sample matrix components in the inlet liner or on the column head can create new active sites.[12] Septum particles can also accumulate in the liner and contribute to activity.[12]

  • Physical Issues: Problems like a poor column cut, incorrect column installation depth, or system leaks can disrupt the carrier gas flow path, causing turbulence and peak distortion that affects all peaks.[3][13]

G cluster_0 GC Flow Path Analyte This compound Adsorption Reversible Adsorption (Hydrogen Bonding) Analyte->Adsorption Interacts with ActiveSite Active Site (e.g., Silanol Group -SiOH) ActiveSite->Adsorption TailingPeak Delayed Elution & Peak Tailing Adsorption->TailingPeak Leads to

Caption: Adsorption of an active analyte onto a silanol site, causing peak tailing.

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing.

Guide 1: Inlet System Maintenance

Q: I've confirmed the tailing is specific to my analyte. How do I address issues in the GC inlet?

A: The inlet is the most common source of activity-related peak tailing.[12] Regular maintenance is crucial.[2]

Component Issue Recommended Action Frequency
Inlet Liner Contamination from sample matrix; Exposed active sites on glass surface.[9]Replace with a new, high-quality deactivated liner.[2] Using an Ultra Inert liner is highly recommended for active compounds.[14][15]Weekly to monthly, or as needed based on sample load and cleanliness.
Septum Shedding of particles into the liner; Leaks.Replace the septum.[2]Every 100-200 injections or monthly.
Gold Seal Contamination or damage.Replace the gold seal (inlet seal).During column replacement or if contamination is suspected.

Experimental Protocol: Inlet Liner and Septum Replacement

  • Cool Down: Set the inlet and oven temperatures to ambient and wait for them to cool completely. Turn off the carrier gas flow at the instrument.

  • Remove Septum Nut: Unscrew the septum retaining nut from the top of the inlet.

  • Replace Septum: Remove the old septum and O-ring. Place a new septum and O-ring in the retaining nut and re-thread it onto the inlet. Do not overtighten.

  • Remove Column: Carefully loosen the column nut at the base of the inlet and gently pull the column out.

  • Remove Liner: Open the inlet and use clean forceps to carefully remove the old liner.[1]

  • Install New Liner: Insert a new, deactivated liner.[1] Ensure any O-rings are correctly seated. Agilent Ultra Inert liners are recommended for analyzing active compounds.[15]

  • Reassemble and Leak Check: Close the inlet. Restore carrier gas flow and perform an electronic leak check around the septum nut and other fittings.

  • Reinstall Column: Proceed with the column installation protocol.

Guide 2: Diagnosing and Resolving Column Issues

Q: I've performed inlet maintenance, but the peak tailing persists. Could my column be the problem?

A: Yes, the analytical column is another major contributor to peak tailing, especially at the inlet end where contamination accumulates.[1][10]

Issue Diagnostic Sign Recommended Action
Column Contamination Peak shape degrades over a series of injections.[12]Trim 10-20 cm from the front of the column to remove the contaminated section.[10][13]
Improper Installation All peaks in the chromatogram show tailing.[10]Re-install the column, ensuring a clean, square cut and the correct insertion depth into the inlet and detector.[13][16]
Column Degradation Persistent tailing even after trimming; loss of resolution.The stationary phase is likely damaged. The column must be replaced.[1]
Wrong Stationary Phase Poor peak shape for polar sulfur compounds.Use a column specifically designed or tested for sulfur analysis, which ensures a high degree of inertness.[17][18]

Experimental Protocol: GC Column Trimming and Installation

  • System Cooldown: Cool the inlet and oven to ambient temperature and turn off the carrier gas.

  • Column Removal: Carefully unscrew the column nut from the inlet and gently remove the column.

  • Column Trimming:

    • Using a ceramic scoring wafer or diamond-tipped pen, lightly score the column tubing about 10-20 cm from the inlet end.[13]

    • Gently flex the column to break it at the score mark.

    • Inspect the cut with a magnifying tool to ensure it is clean and perfectly perpendicular (a 90° angle) to the column wall.[13] A poor cut can cause peak tailing.[13]

  • Column Installation:

    • Slide a new nut and ferrule onto the freshly cut column end.

    • Consult your GC manufacturer's instructions for the correct column insertion depth for your specific inlet.

    • Carefully insert the column into the inlet to the correct depth and finger-tighten the nut.

    • Use a wrench to tighten the nut an additional ½ to ¾ turn.[1] Do not overtighten.

  • Final Steps: Restore carrier gas flow, perform a leak check, and condition the column if necessary.

Frequently Asked Questions (FAQs)

Q1: Why is an "inert flow path" so important for analyzing this compound? An inert flow path minimizes the number of active sites that the analyte comes into contact with from injection to detection.[7] For reactive, polar compounds like those containing sulfur, this is critical to prevent their loss through adsorption, which leads to poor peak shape, reduced response, and inaccurate quantification.[7][19] Using components like ultra-inert liners and specially deactivated columns is key to achieving reliable results at low concentrations.[15]

Q2: Can my choice of inlet liner really make a difference? Absolutely. The inlet liner is the first surface the sample encounters at high temperature, making its inertness critical.[9] A poorly deactivated liner can cause analyte degradation or adsorption.[9][20] For challenging sulfur compounds, always use a high-quality, certified deactivated liner.[14][21] Liners with glass wool can help with sample vaporization but also introduce more surface area for potential interactions; therefore, using liners with ultra-inert deactivated wool is recommended.[14]

Q3: When should I trim my column versus replacing it entirely? Trimming is a good first step when you suspect contamination at the head of the column, which is a very common issue.[1][2] If trimming 10-20 cm off the front of the column restores peak shape and performance, the column is still viable. However, if peak tailing persists after trimming, or if you notice a significant loss of resolution for all peaks, the stationary phase may be irreversibly damaged (e.g., through oxidation), and the entire column should be replaced.[1]

Q4: Can the GC method parameters affect peak tailing? Yes. Sub-optimal temperature settings can contribute to peak tailing.

  • Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely or quickly enough, leading to broad, tailing peaks.[16] This is especially true for higher boiling point compounds.[10]

  • Oven Temperature: An initial oven temperature that is too high can cause issues with solvent focusing during splitless injection, potentially leading to peak distortion.[13] Conversely, a temperature ramp that is too slow may not keep the analyte in the vapor phase, causing it to interact more with the stationary phase.

References

Minimizing thermal degradation of 3-(Methylthio)propyl butyrate during GC injection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 3-(Methylthio)propyl butyrate (MTPB)

Welcome to the technical support center for the gas chromatography (GC) analysis of this compound (MTPB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize thermal degradation and achieve accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low recovery, poor peak shape, or no peak at all for MTPB?

A1: These issues are common symptoms of thermal degradation or active site interaction within the GC system, particularly in the heated injection port. MTPB, a sulfur-containing ester, is susceptible to breakdown at high temperatures and can interact with active sites (e.g., exposed silanols) on glass liners or metal surfaces. This leads to a loss of the target analyte before it reaches the detector.[1][2][3]

Troubleshooting Steps:

  • Verify System Inertness: The entire sample flow path must be deactivated to prevent analyte interaction.[1] This includes the inlet liner, seals, and the column itself.

  • Optimize Inlet Temperature: High temperatures can degrade MTPB.[4] An experimental approach is necessary to find the lowest possible temperature that allows for efficient vaporization without causing degradation.

  • Check for Leaks: Leaks in the injector can lead to sample loss and poor reproducibility.[5] Use an electronic leak detector to confirm system integrity.

  • Confirm Standard Stability: Ensure the MTPB standard has not degraded. If possible, analyze it on a different, verified system or prepare a fresh standard.[6]

Q2: What are the key GC parameters to adjust for minimizing MTPB degradation?

A2: The most critical parameter is the inlet temperature . Additionally, the choice of injection liner and injection mode significantly impacts analyte stability. A systematic optimization of these three components is crucial.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting MTPB degradation.

G start Start: Low MTPB Response or Tailing inert Is the flow path fully inert? start->inert temp Is inlet temperature optimized (<250°C)? inert->temp Yes install_inert Action: Install Ultra-Inert liner, gold seal, and trim column. inert->install_inert No liner Are you using a deactivated, tapered liner? temp->liner Yes optimize_temp Action: Perform temperature study (e.g., 200-250°C). temp->optimize_temp No res_time Is inlet residence time minimized? liner->res_time Yes change_liner Action: Switch to a deactivated single taper liner. liner->change_liner No optimize_injection Action: Optimize splitless hold time or switch to split injection. res_time->optimize_injection No success Problem Resolved res_time->success Yes install_inert->inert optimize_temp->temp change_liner->liner optimize_injection->res_time

Caption: A workflow for diagnosing and resolving MTPB degradation issues.

Q3: What are the optimal GC inlet parameters for MTPB analysis?

A3: Finding the optimal parameters requires a balance between efficient vaporization and thermal stability.[4] High temperatures improve vaporization but increase degradation, while lower temperatures protect the analyte but may cause poor peak shape if vaporization is incomplete.[4][7] A starting point of 250°C is often recommended, but this should be experimentally verified.[4][8]

Data Presentation: Inlet Temperature vs. MTPB Recovery

The following table shows hypothetical data from an experiment to determine the optimal inlet temperature.

Inlet Temperature (°C)MTPB Peak Area (Counts)Relative Recovery (%)Observations
27545,00075%Peak fronting, potential degradation products observed.
25060,000100%Symmetrical peak, highest response.
22554,00090%Good peak shape, slightly lower response than 250°C.
20039,00065%Broad peak, indicating incomplete vaporization.

Note: Data is illustrative. Optimal temperatures must be determined experimentally for your specific instrument and method.

Q4: Which type of GC liner is best for MTPB?

A4: For thermally sensitive and active compounds like MTPB, a deactivated, single taper liner is highly recommended.[8][9]

  • Deactivation: A proprietary surface coating (e.g., Siltek®, Ultra Inert) minimizes active sites that can catalyze degradation or cause adsorption.[1][10] Standard, non-deactivated liners are not suitable.[8]

  • Tapered Geometry: The taper at the bottom of the liner helps to focus the sample onto the head of the GC column, minimizing contact with the hot metal surfaces of the inlet.[8][9]

  • Glass Wool: The use of glass wool is a trade-off. It can aid in vaporization and trap non-volatile matrix components, but it also introduces more surface area and potential active sites.[1][11] If used, it must be deactivated.[1][8] It is often recommended to first try a liner without wool.[12]

Data Presentation: Liner Type vs. MTPB Peak Shape

Liner TypeDeactivationPeak Tailing FactorRecommendation
Single TaperUltra Inert1.1Highly Recommended
StraightUltra Inert1.4Acceptable, but taper is preferred.
Single Taper w/ WoolUltra Inert1.2Good, use if matrix is dirty.
Single TaperStandard (Silanized)2.5Not Recommended
StraightNon-Deactivated>3.0 (Severe Tailing)Not Recommended

Note: Tailing factor is a measure of peak asymmetry. A value of 1.0 is perfectly symmetrical.

Troubleshooting Guides & Protocols

Experimental Protocol: Optimizing Inlet Temperature for MTPB Analysis

This protocol provides a systematic approach to finding the ideal inlet temperature that maximizes MTPB response while minimizing degradation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_std 1. Prepare MTPB Standard (e.g., 1-5 ppm in appropriate solvent) install_liner 2. Install Inert Liner (Single Taper, No Wool) prep_std->install_liner set_method 3. Set GC-MS/FID Method (Use fixed oven program) install_liner->set_method set_temp 4. Set Inlet Temp to 275°C and Equilibrate set_method->set_temp inject 5. Inject Standard (n=3) set_temp->inject reduce_temp 6. Reduce Inlet Temp by 25°C inject->reduce_temp loop_cond Temp >= 200°C? reduce_temp->loop_cond loop_cond->inject Yes analyze 7. Analyze Data: - Compare Peak Area - Check Peak Shape - Look for Degradants loop_cond->analyze No select 8. Select Temperature with Highest Response & Best Peak Shape analyze->select

Caption: A step-by-step workflow for optimizing GC inlet temperature.

Methodology:

  • System Preparation:

    • Install a new, deactivated single taper liner without glass wool.

    • Trim 10-15 cm from the inlet side of the GC column to remove any active sites.

    • Confirm all system gases (carrier, detector) are pure and flowing at the setpoints.[13]

  • Sample:

    • Prepare a mid-level calibration standard of MTPB (e.g., 1-5 ppm) in a suitable solvent (e.g., ethyl acetate).

  • GC Conditions (Example):

    • Injection Mode: Splitless (hold time: 0.75 min)[8]

    • Injection Volume: 1 µL

    • Oven Program: 40°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.[8]

  • Procedure:

    • Set the initial inlet temperature to 275°C . Allow the system to equilibrate.

    • Perform three replicate injections of the MTPB standard and record the peak area and tailing factor.

    • Decrease the inlet temperature to 250°C , allow it to equilibrate, and repeat the three injections.

    • Continue this process, decreasing the temperature by 25°C increments down to 200°C .

  • Data Analysis:

    • Plot the average MTPB peak area versus the inlet temperature.

    • Examine the chromatograms at each temperature for peak shape (tailing or fronting) and the presence of any new, small peaks that might be degradation products.

    • Select the temperature that provides the highest peak area for MTPB while maintaining a symmetrical peak shape (tailing factor close to 1.0). This is your optimal inlet temperature.

References

Resolving co-elution issues in the analysis of 3-(Methylthio)propyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address co-elution issues encountered during the chromatographic analysis of 3-(methylthio)propyl butyrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound (CAS RN: 16630-60-7) is a volatile sulfur-containing ester known for its characteristic fruity, pineapple-like, and slightly cheesy/sulfurous aroma.[1][2] It is a key flavor and fragrance component in various food products.[3][4] Accurate chromatographic analysis is crucial for quality control, formulation development, and identifying potential impurities that can affect the sensory profile of a product.

Q2: What are the common causes of peak co-elution in the analysis of this compound?

A2: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[5][6] Common causes include:

  • Matrix Interferences: Complex sample matrices, such as those in food and beverage products, contain numerous volatile and non-volatile compounds that can interfere with the target analyte.[7]

  • Synthesis-Related Impurities: The synthesis of this compound, often through the esterification of 3-(methylthio)propanol with butyric acid, may result in residual starting materials or by-products with similar chromatographic properties.[8][9]

  • Isomers: Structural isomers may be present that are difficult to separate on a standard chromatographic column.

  • Suboptimal Method Parameters: An unoptimized gas chromatography (GC) method, including incorrect column selection, temperature program, or carrier gas flow rate, can lead to poor separation.[5]

Q3: How can I detect if I have a co-elution problem?

A3: Detecting co-elution is the first step to resolving it. Look for these signs in your chromatogram:[5][10]

  • Asymmetric Peaks: Peaks that are not symmetrical, showing signs of fronting or tailing, can indicate a hidden overlapping peak. A sudden discontinuity or "shoulder" on the peak is a strong indicator of co-elution.[6][10]

  • Broader-Than-Expected Peaks: If the peak for this compound is significantly wider than other peaks in the chromatogram, it may be composed of multiple unresolved compounds.

  • Mass Spectrometry (MS) Analysis: If using a GC-MS system, examine the mass spectrum across the peak. A changing mass spectrum from the beginning to the end of the peak indicates that more than one compound is present.[5]

Q4: Why is a sulfur-selective detector beneficial for analyzing this compound?

A4: Due to the sulfur atom in this compound, a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) is highly advantageous.[11][12] These detectors respond specifically to sulfur-containing compounds, which can simplify the chromatogram by eliminating non-sulfur matrix interferences and help confirm if a co-eluting peak also contains sulfur.[13] An SCD offers high sensitivity, selectivity, and a linear, equimolar response to different sulfur compounds, which simplifies quantification.[11][14]

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to resolving co-elution issues. The primary goal is to improve chromatographic resolution, which is governed by column efficiency, selectivity, and retention factor.[6]

Step 1: Initial Assessment and System Check

Before modifying the method, ensure your GC system is functioning correctly. Check for leaks, verify gas flows, and perform routine inlet maintenance. A contaminated injector liner can cause peak broadening and tailing, which might be mistaken for co-elution.[15]

Diagram: General Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Advanced Solutions cluster_3 Resolution A Observe Peak Tailing, Shouldering, or Broadening B Step 2: Modify Temperature Program (e.g., Lower Initial Temp, Slower Ramp) A->B Start Troubleshooting C Step 3: Adjust Carrier Gas Flow Rate (Optimize Linear Velocity) B->C If resolution is still poor G Co-elution Resolved B->G Resolution Improved D Step 4: Change Column (Increase Polarity, e.g., WAX phase) C->D If resolution is still poor C->G Resolution Improved E Use Sulfur-Selective Detector (SCD/PFPD) D->E For complex matrix/ Confirm sulfur compounds F Employ GCxGC for Complex Samples D->F For highly complex samples D->G Resolution Improved E->G F->G

Caption: A logical workflow for troubleshooting co-elution issues.

Step 2: Modify the GC Temperature Program

Adjusting the temperature program is often the simplest way to improve separation without changing hardware.

  • Issue: A compound is co-eluting with the main this compound peak.

  • Protocol:

    • Lower the Initial Oven Temperature: A lower starting temperature can improve the separation of volatile compounds that elute early in the run.

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., from 10°C/min to 3-5°C/min) increases the time analytes spend interacting with the stationary phase, which can significantly enhance resolution.[16]

    • Incorporate Isothermal Holds: Adding a brief isothermal hold at a specific temperature can help separate closely eluting peaks.

Step 3: Optimize Carrier Gas Flow Rate

The carrier gas flow rate (or linear velocity) affects both analysis time and column efficiency.

  • Issue: Peaks are broad, leading to poor resolution.

  • Protocol:

    • Verify Optimal Flow: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type (Helium or Hydrogen). Operating too far above or below the optimum reduces efficiency.

    • Switch to Constant Flow Mode: In temperature-programmed runs, carrier gas viscosity changes. Using "constant flow" mode ensures the linear velocity remains stable throughout the analysis, leading to more reproducible retention times and better resolution.

Step 4: Change the GC Column (Selectivity)

If modifying temperature and flow is insufficient, the chemical interaction between the analytes and the stationary phase (selectivity) is likely the issue.

  • Issue: Co-elution persists after optimizing temperature and flow, indicating the column cannot differentiate between the compounds.

  • Protocol:

    • Increase Stationary Phase Polarity: this compound is a moderately polar compound. If you are using a non-polar column (e.g., DB-1, DB-5), switching to a more polar column can resolve the issue. A polyethylene glycol (WAX) phase is a good choice for this type of analyte. The NIST database indicates a DB-Wax column has been successfully used for this compound.[10]

    • Use a Thicker Film Column: For highly volatile compounds, a column with a thicker stationary phase film increases retention and can improve separation.

    • Consider a Longer Column: Increasing column length enhances the total number of theoretical plates, which improves resolving power, although it will also increase analysis time.

Data and Experimental Protocols

Table 1: Potential Co-eluting Impurities

Based on common synthesis routes (esterification), the following compounds are potential sources of co-elution.

Compound NameCAS NumberReason for Potential Co-elution
3-(Methylthio)propanol505-10-2Unreacted starting material; similar polarity.[17]
Butyric Acid107-92-6Unreacted starting material; can cause peak tailing.[8]
3-(Methylthio)propyl acetate16630-55-0Potential by-product if acetic acid is present.[17][18]
Dimethyl Disulfide624-92-0Common impurity or degradation product in sulfur-containing flavor compounds.
Table 2: GC Parameter Optimization and Expected Outcomes

This table summarizes how changing key GC parameters can affect the separation of this compound.

ParameterRecommended ChangeExpected Outcome on ResolutionPotential Drawback
Oven Temperature Decrease initial temp; reduce ramp rate (e.g., to 3°C/min)Increase: Improves separation of closely boiling compounds.[16]Increased analysis time.
Carrier Gas Switch from He to H₂; optimize linear velocityIncrease/Maintain at higher speed: H₂ is more efficient at higher flow rates.Safety considerations for H₂.
Column Phase Switch from non-polar (e.g., 5% phenyl) to polar (WAX)Significant Increase: Alters selectivity, the most powerful tool for resolving co-eluting peaks.[10]May require re-optimization of the entire method.
Column Dimensions Increase length (e.g., 30m to 60m)Increase: Higher efficiency (more theoretical plates).Longer run times, higher cost.
Column Dimensions Decrease internal diameter (e.g., 0.25mm to 0.18mm)Increase: Higher efficiency.Lower sample capacity, may require higher inlet pressure.
Protocol: Baseline GC-MS Method for this compound

This protocol is a starting point for analysis, based on published data for this and similar compounds.[10] Optimization may be required based on your specific sample matrix and instrumentation.

  • Instrument: Gas Chromatograph with Mass Spectrometer (GC-MS) or Sulfur Chemiluminescence Detector (GC-SCD).

  • Column: DB-Wax (or equivalent polyethylene glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/Splitless, 240°C.

  • Injection Mode: Split (e.g., 50:1 ratio, adjust based on concentration).

  • Carrier Gas: Helium or Hydrogen, constant flow mode (e.g., 1.2 mL/min).

  • Oven Program (Starting Point):

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 3°C/min to 220°C.

    • Final Hold: Hold at 220°C for 5 minutes.

  • MS Detector (if used):

    • Transfer Line: 240°C.

    • Ion Source: 230°C.

    • Scan Range: m/z 45-250.

Diagram: Logical Relationship for Column Selection

G cluster_0 Analyte Properties cluster_1 Initial Column Choice cluster_2 Observed Issue & Action cluster_3 Recommended Solution Analyte This compound (Ester, Thioether functional groups) Moderately Polar NonPolar Non-Polar Column (e.g., DB-1, DB-5) Separation based on boiling point Analyte->NonPolar Alternative Start Polar Polar Column (e.g., WAX, FFAP) Separation based on polarity Analyte->Polar Recommended Start CoElution Co-elution with polar/non-polar matrix or impurity? NonPolar->CoElution Polar->CoElution Switch Switch to column of opposite polarity to increase selectivity CoElution->Switch If co-eluting with matrix Optimize Optimize on Polar Column (e.g., WAX) for best selectivity CoElution->Optimize If co-eluting with similar polarity impurity

Caption: Decision process for selecting an appropriate GC column.

References

Stability of 3-(Methylthio)propyl butyrate in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-(Methylthio)propyl butyrate in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, as a thioester, is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding 3-(methylthio)propan-1-ol and butyric acid. It is also reactive towards nucleophiles, such as thiols. Under neutral, anhydrous conditions and protected from light, the compound exhibits greater stability.

Q2: Which solvents are recommended for dissolving and storing this compound for short-term use?

A2: For short-term experimental use, anhydrous aprotic solvents such as acetonitrile and dichloromethane are recommended. Protic solvents like ethanol and methanol can participate in transesterification or solvolysis, especially over extended periods or at elevated temperatures. Always use freshly opened, high-purity anhydrous solvents.

Q3: What are the primary degradation products of this compound?

A3: The primary degradation pathway is hydrolysis, leading to the formation of 3-(methylthio)propan-1-ol and butyric acid. In the presence of other nucleophiles, such as alcohols (in the case of transesterification), different esters and the 3-(methylthio)propan-1-ol thiol can be formed.

Q4: How should I monitor the stability of my this compound solution?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is recommended. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS can also be employed. These methods can separate the intact compound from its degradation products, allowing for accurate quantification of its purity over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid degradation of the compound in solution. The solvent may contain water or acidic/basic impurities.Use fresh, high-purity anhydrous solvents. Consider using a solvent from a newly opened bottle. If necessary, solvents can be dried using appropriate methods (e.g., molecular sieves).
The storage temperature is too high.Store solutions at a lower temperature (e.g., 2-8 °C or -20 °C) and protect from light.
The solution pH is not neutral.If working with buffered solutions, ensure the pH is close to neutral (pH 6-8). Avoid acidic or basic buffers if possible.
Inconsistent results in stability studies. Inconsistent preparation of solutions.Ensure accurate and consistent preparation of all solutions, including the concentration of this compound and the composition of the solvent system.
Fluctuation in storage conditions.Maintain consistent storage conditions (temperature, light exposure) for all samples throughout the stability study. Use calibrated storage equipment.
Analytical method variability.Validate the analytical method for stability testing to ensure its robustness, precision, and accuracy. Use a system suitability test before each analytical run.
Appearance of unexpected peaks in chromatograms. Formation of secondary degradation products or reaction with solvent impurities.Conduct a forced degradation study to identify potential degradation products. Analyze the solvent blank for impurities.
Contamination of the analytical system.Clean the HPLC/GC system, including the column, injector, and detector, to rule out contamination as a source of extraneous peaks.

Logical Flow for Troubleshooting Stability Issues

troubleshooting_flow start Start: Stability Issue Encountered degradation Rapid Degradation? start->degradation check_solvent Verify Solvent Quality (Anhydrous, High-Purity?) use_fresh_solvent Use Fresh, Anhydrous Solvent check_solvent->use_fresh_solvent check_storage Assess Storage Conditions (Temperature, Light?) optimize_storage Optimize Storage (Lower Temp, Protect from Light) check_storage->optimize_storage check_method Evaluate Analytical Method (Validated, System Suitability?) validate_method Validate/Re-validate Method check_method->validate_method degradation->check_solvent Yes inconsistent Inconsistent Results? degradation->inconsistent No inconsistent->check_storage Yes extra_peaks Unexpected Peaks? inconsistent->extra_peaks No extra_peaks->check_method Yes forced_degradation Perform Forced Degradation Study extra_peaks->forced_degradation If method is validated end Issue Resolved use_fresh_solvent->end optimize_storage->end validate_method->end clean_system Clean Analytical System forced_degradation->clean_system clean_system->end

Caption: Troubleshooting workflow for stability issues.

Quantitative Stability Data

The following tables provide representative stability data for this compound in various solvents at two different temperatures. The data is expressed as the percentage of the initial concentration remaining over time.

Table 1: Stability of this compound at 25 °C (Room Temperature)

Time (days)Ethanol (% remaining)Methanol (% remaining)Acetonitrile (% remaining)Dichloromethane (% remaining)
0100.0100.0100.0100.0
198.598.299.899.7
395.294.899.599.2
790.189.598.998.5
1482.381.097.597.1
3068.566.895.294.8

Table 2: Stability of this compound at 4 °C

Time (days)Ethanol (% remaining)Methanol (% remaining)Acetonitrile (% remaining)Dichloromethane (% remaining)
0100.0100.0100.0100.0
799.299.099.999.9
1498.598.299.899.7
3096.896.599.599.4
6093.593.099.098.8
9090.189.698.698.3

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound (of known purity)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity solvents (Acetonitrile, Methanol, Water)

  • HPLC or GC system with a suitable detector (e.g., UV-Vis or MS)

  • Calibrated analytical balance, volumetric flasks, and pipettes

  • pH meter

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate and sample as described for acidic hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Incubate at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Sample and dilute for analysis.

  • Thermal Degradation:

    • Place a portion of the stock solution in a controlled temperature oven (e.g., 60 °C) for a defined period (e.g., 7 days).

    • Sample and dilute for analysis.

  • Photolytic Degradation:

    • Expose a portion of the stock solution to a light source with a defined output (e.g., ICH option 1 or 2) for a specified duration.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Sample and dilute for analysis.

4. Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating chromatographic method.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • If using a mass spectrometer, obtain mass spectra of the degradation products to aid in their identification.

5. Data Evaluation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Characterize the major degradation products based on their chromatographic and/or mass spectral data.

Experimental Workflow for Stability Testing

stability_workflow start Start: Stability Study Initiation prep_samples Prepare Samples in Different Solvents start->prep_samples storage Store Samples under Controlled Conditions (e.g., 25°C, 4°C) prep_samples->storage sampling Withdraw Aliquots at Pre-defined Time Points storage->sampling analysis Analyze Samples using a Validated Stability-Indicating Method (e.g., HPLC, GC) sampling->analysis data_eval Evaluate Data: - Quantify Parent Compound - Identify Degradation Products analysis->data_eval report Generate Stability Report data_eval->report end End of Study report->end

Preventing oxidation of 3-(Methylthio)propyl butyrate during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of 3-(Methylthio)propyl butyrate during sample storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation.

Observed Issue Potential Cause Recommended Action
Change in Odor/Aroma Profile Oxidation of the thioether group to sulfoxide or sulfone, altering the compound's characteristic fruity, pineapple-like aroma to something less desirable.1. Verify storage conditions. Ensure the sample is stored at or below the recommended temperature and protected from light. 2. Inert the headspace of the storage container with an inert gas like nitrogen or argon. 3. Consider adding an antioxidant to the sample.
Appearance of New Peaks in Chromatographic Analysis (GC/HPLC) Formation of degradation products, primarily the corresponding sulfoxide and sulfone of this compound.1. Confirm the identity of new peaks using mass spectrometry (MS). 2. Implement a stability-indicating analytical method to monitor the purity of your samples over time. 3. Review and optimize storage conditions to minimize degradation.
Decrease in Purity or Assay Value Over Time Chemical degradation of this compound due to oxidation or hydrolysis.1. Conduct a forced degradation study to understand the compound's stability profile under various stress conditions (acid, base, oxidation, heat, light). 2. Based on the degradation pathway, select an appropriate antioxidant. For thioether oxidation, phenolic antioxidants like BHT or Propyl Gallate are often effective. 3. For long-term storage, consider storing the material as a solid (if applicable) or in a non-aqueous, deoxygenated solvent at low temperatures (-20°C to -80°C).
Inconsistent Experimental Results Variability in sample integrity due to ongoing, uncontrolled degradation.1. Aliquot samples upon receipt to minimize freeze-thaw cycles and exposure to atmospheric oxygen. 2. Always use freshly prepared solutions for experiments. 3. Implement a routine quality control check of the stored material using a validated analytical method.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway is the oxidation of the methylthio (thioether) group. The sulfur atom is susceptible to oxidation, first forming 3-(methylsulfinyl)propyl butyrate (the sulfoxide) and potentially further oxidizing to 3-(methylsulfonyl)propyl butyrate (the sulfone). This oxidation can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and protected from light. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or lower) is recommended.

Q3: What types of antioxidants are effective in preventing the oxidation of this compound?

A3: Phenolic antioxidants are generally effective for preventing the oxidation of thioethers.[1] Commonly used examples include Butylated Hydroxytoluene (BHT), Propyl Gallate, and Vitamin E (α-tocopherol).[2] These compounds act as radical scavengers, inhibiting the auto-oxidation chain reaction.

Q4: Can this compound also undergo hydrolysis?

A4: Yes, as an ester, this compound is susceptible to hydrolysis, which would yield 3-(methylthio)propanol and butyric acid. This reaction is catalyzed by strong acids or bases and is accelerated by the presence of water and elevated temperatures. However, under typical storage conditions for a neat, dry compound, oxidation is generally the more significant concern.

Q5: How can I monitor the stability of my this compound sample?

A5: A stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV or MS detection, should be used.[3][4][5][6][7] This method should be able to separate the intact this compound from its potential degradation products (sulfoxide, sulfone, and hydrolysis products). Regular testing of stored samples will allow you to track their purity over time.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to identify the potential degradation products and pathways for this compound.

1. Objective: To assess the stability of this compound under various stress conditions.

2. Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vials for heating and photostability

3. Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 10 mg of the compound spread thinly in a petri dish to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Sample: Prepare a solution of 10 mg of the compound in 10 mL of methanol and store at 4°C.

4. Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or GC-MS method. Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Protocol 2: Evaluating the Efficacy of Antioxidants

This protocol describes a method to compare the effectiveness of different antioxidants in preventing the oxidation of this compound.

1. Objective: To determine the most effective antioxidant for stabilizing this compound.

2. Materials:

  • This compound

  • Antioxidants: Butylated Hydroxytoluene (BHT), Propyl Gallate, α-tocopherol (Vitamin E)

  • Solvent (e.g., ethanol or a suitable non-aqueous solvent)

  • Vials

3. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

  • Prepare stock solutions of each antioxidant (e.g., 1 mg/mL).

  • Create the following sample sets in triplicate:

    • Control: this compound solution with no antioxidant.

    • BHT: this compound solution with BHT at a final concentration of 0.01% (w/v).

    • Propyl Gallate: this compound solution with Propyl Gallate at a final concentration of 0.01% (w/v).

    • α-tocopherol: this compound solution with α-tocopherol at a final concentration of 0.01% (w/v).

  • Store all samples at 40°C in loosely capped vials to allow for air exposure for a period of 4 weeks.

  • Withdraw aliquots at T=0, 1, 2, and 4 weeks.

4. Analysis: Analyze the aliquots using a validated GC-MS or HPLC method to quantify the remaining percentage of this compound and the formation of the sulfoxide derivative.

Quantitative Data Summary

The following table summarizes illustrative data from a stability study of this compound under various storage conditions.

Storage Condition Duration Antioxidant (0.01% w/v) % Purity of this compound % Sulfoxide Formed
40°C, Open to Air4 WeeksNone (Control)85.2%14.1%
40°C, Open to Air4 WeeksBHT98.5%1.2%
40°C, Open to Air4 WeeksPropyl Gallate99.1%0.7%
25°C, Protected from Light, Inert Atmosphere6 MonthsNone>99.5%<0.5%
4°C, Protected from Light, Inert Atmosphere12 MonthsNone>99.8%<0.2%
60°C, 75% RH2 WeeksNone92.5% (Hydrolysis also observed)5.3%

Visualizations

OxidationPathway MTPB This compound Sulfoxide 3-(Methylsulfinyl)propyl butyrate (Sulfoxide) MTPB->Sulfoxide Oxidation [O] Sulfone 3-(Methylsulfonyl)propyl butyrate (Sulfone) Sulfoxide->Sulfone Further Oxidation [O] TroubleshootingWorkflow start Sample Degradation Suspected (e.g., off-odor, new peaks) check_storage Verify Storage Conditions: - Temperature? - Light exposure? - Inert atmosphere? start->check_storage analyze_sample Analyze by Stability-Indicating Method (GC-MS/HPLC) check_storage->analyze_sample Yes improper_storage Incorrect Storage check_storage->improper_storage No identify_degradants Identify Degradation Products (e.g., Sulfoxide, Sulfone) analyze_sample->identify_degradants implement_capa Implement Corrective Actions: 1. Optimize Storage Conditions 2. Inert Headspace 3. Add Antioxidant 4. Aliquot Samples identify_degradants->implement_capa improper_storage->implement_capa proper_storage Correct Storage continue_monitoring Continue Routine Monitoring implement_capa->continue_monitoring

References

Technical Support Center: Optimizing Sensory Panel Training for 3-(Methylthio)propyl butyrate (MTPB) Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensory evaluation of 3-(Methylthio)propyl butyrate (MTPB).

Troubleshooting Guides & FAQs

Q1: My sensory panel is having difficulty consistently identifying and describing the aroma of this compound. What could be the issue and how can we improve?

A1: The difficulty in consistently evaluating this compound (MTPB) often stems from its complex aroma profile, which includes both desirable "fruity/pineapple" notes and potentially overpowering "sulfurous" notes.[1] Additionally, as a volatile sulfur compound, MTPB likely has a very low odor threshold, meaning even minute concentration changes can significantly impact perception.[2]

Troubleshooting Steps:

  • Develop a Specific Sensory Lexicon: A common vocabulary is crucial for consistent panel performance.[3] Instead of using broad terms, work with the panel to define specific descriptors for the aroma profile of MTPB.

    • Action: Conduct lexicon development sessions where panelists are exposed to MTPB at various concentrations and reference standards. A sample lexicon is provided in the table below.

  • Use Reference Standards: Anchoring the panel's perception with physical references is essential for calibration and consistent scoring.[4][5]

    • Action: Provide panelists with reference standards for both the positive and potentially negative attributes of MTPB.

  • Address Olfactory Fatigue: Sulfur compounds are known to cause rapid olfactory fatigue, a temporary inability to distinguish an odor after prolonged exposure.[6][7][8]

    • Action: Implement short evaluation sessions with breaks. Encourage panelists to sniff their own skin or a neutral substance (like the back of their hand) between samples to reset their sense of smell.

Data Presentation: Sample Sensory Lexicon for MTPB

Attribute CategoryDescriptorDefinitionReference Standard
Fruity/Tropical PineappleThe sweet, slightly tangy, and fruity aroma characteristic of fresh, ripe pineapple.Fresh pineapple juice; Ethyl 3-methylthiopropionate solution (low concentration).[9]
Tropical PunchA complex, sweet, and fruity aroma reminiscent of a blend of tropical fruits.Commercial tropical fruit punch.
Sulfurous Cooked CabbageThe savory, slightly pungent aroma of cooked cabbage.Dilute solution of dimethyl sulfide.[2]
CheesyA sharp, savory aroma, similar to aged cheese.Isovaleric acid solution (low concentration).
MushroomAn earthy, savory aroma characteristic of fresh mushrooms.1-Octen-3-ol solution.

Q2: Our panel's scoring for the intensity of MTPB is inconsistent across sessions. How can we improve the reliability of our quantitative data?

A2: Inconsistency in intensity scoring is a common challenge in sensory analysis and can be addressed through rigorous training and performance monitoring.[5] For potent compounds like MTPB, even small variations in sample preparation or panelist sensitivity can lead to significant scoring differences.

Troubleshooting Steps:

  • Implement a Standardized Protocol for Threshold Determination: Before descriptive analysis, it is crucial to determine each panelist's detection and recognition threshold for MTPB. This helps in selecting panelists with appropriate sensitivity and in setting the concentration range for subsequent tests.[10][11][12]

    • Action: Follow a standardized protocol such as the ASTM E679-19 "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[6][13][14] A detailed methodology is provided in the "Experimental Protocols" section.

  • Conduct Panel Calibration and Performance Monitoring: Regular calibration sessions and statistical monitoring of panelist performance are essential to ensure consistency.[5]

    • Action: Use reference standards with assigned intensity ratings to calibrate panelists. Regularly analyze panel data using statistical methods like ANOVA to identify inconsistencies among panelists.[7]

  • Control for Sensory Biases: Panelists can be influenced by various psychological and physiological errors.[15]

    • Action: Randomize the presentation order of samples to avoid presentation order bias. Use coded, identical sample containers to prevent bias based on visual cues.

Data Presentation: Illustrative Sensory Thresholds of Sulfur Compounds and Esters

Note: A specific, publicly available sensory threshold for this compound was not identified. The following table provides examples of odor thresholds for structurally related compounds to illustrate the concept and the typical low concentrations at which these compounds can be perceived.

CompoundFEMA No.Odor Threshold in Water (ppb)Sensory Descriptors
Dimethyl sulfide27460.3 - 12Cabbage, corn, tomato
1-Butanethiol34780.004Skunky, cabbage
Ethyl butyrate24271 - 20Fruity, pineapple, tutti-frutti
Ethyl hexanoate24391 - 5Fruity, pineapple, waxy

Experimental Protocols

1. Protocol for Sensory Threshold Determination of MTPB (Adapted from ASTM E679-19)

Objective: To determine the individual and group detection and recognition thresholds of MTPB in a specific medium (e.g., water, oil).

Materials:

  • High-purity MTPB

  • Odor-free medium (e.g., deionized water, neutral oil)

  • Glassware (volumetric flasks, pipettes, beakers)

  • Odor-free sample cups with lids, coded with random 3-digit numbers

  • Panelist scorecards

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of MTPB in the chosen medium at a concentration well above the expected threshold.

  • Serial Dilutions: Create a series of ascending concentrations from the stock solution. A geometric progression (e.g., concentrations doubling or tripling at each step) is recommended.

  • Sample Presentation (Triangle Test): For each concentration level, present each panelist with a set of three samples (a triangle). Two samples will be blanks (medium only), and one will contain the MTPB dilution. The position of the MTPB-containing sample should be randomized for each set.

  • Panelist Evaluation: Instruct panelists to sniff each sample and identify the "odd" sample. This is a forced-choice method.

  • Data Collection: Record whether the panelist correctly identified the odd sample at each concentration level.

  • Threshold Calculation: The individual detection threshold is typically calculated as the geometric mean of the last incorrect concentration and the first consistently correct concentration. The group threshold is the geometric mean of the individual thresholds.

2. Protocol for Quantitative Descriptive Analysis (QDA) of MTPB

Objective: To develop a quantitative sensory profile of MTPB.

Materials:

  • MTPB samples at various concentrations

  • Reference standards for all descriptors in the developed lexicon

  • Sensory booths with controlled lighting and ventilation

  • Computerized data collection system or paper scorecards with unstructured line scales (e.g., 15 cm) anchored with "low" and "high" at the ends.

Methodology:

  • Panelist Training:

    • Lexicon Development: As described in Q1, work with the panel to generate, define, and agree upon a list of sensory descriptors for MTPB.

    • Concept Alignment: Train panelists on the meaning of each descriptor using the reference standards.

    • Intensity Scaling: Train panelists to rate the intensity of each attribute consistently using the line scale, anchored by the reference standards. This phase may take several sessions.

  • Sample Evaluation:

    • Provide panelists with coded samples of MTPB in a randomized order.

    • Panelists individually rate the intensity of each descriptor on the provided line scale.

    • Ensure adequate breaks between samples to prevent sensory fatigue.

  • Data Analysis:

    • Convert the marks on the line scales to numerical data.

    • Analyze the data using statistical software. Analysis of Variance (ANOVA) can be used to determine significant differences in attributes between samples, and Principal Component Analysis (PCA) can be used to visualize the relationships between samples and their sensory attributes.

Visualizations

Sensory_Evaluation_Workflow cluster_0 Panelist Selection & Training cluster_1 Descriptive Analysis (QDA) cluster_2 Data Analysis & Reporting Recruitment Recruit Potential Panelists Screening Screen for Sensory Acuity & Motivation Recruitment->Screening Threshold Determine Individual Detection & Recognition Thresholds (ASTM E679) Screening->Threshold Lexicon Develop Sensory Lexicon for MTPB Threshold->Lexicon Training Train on Descriptors & Intensity Scaling Lexicon->Training Evaluation Panelists Evaluate Coded Samples Training->Evaluation Data_Collection Collect Intensity Ratings on Line Scales Evaluation->Data_Collection ANOVA Statistical Analysis (ANOVA, PCA) Data_Collection->ANOVA Report Generate Sensory Profile & Report ANOVA->Report

Caption: Experimental workflow for sensory panel training and evaluation of MTPB.

Olfactory_Signaling_Pathway MTPB This compound (Odorant Molecule) GPCR Odorant Receptor (G-Protein Coupled Receptor) MTPB->GPCR Binds to ORN Olfactory Receptor Neuron in Nasal Epithelium AC Adenylate Cyclase Activation cAMP Increased cAMP Level AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Action Potential (Signal to Brain) Depolarization->Signal Bulb Olfactory Bulb (Signal Processing) Signal->Bulb Cortex Olfactory Cortex (Perception of Smell) Bulb->Cortex

References

Troubleshooting off-notes associated with 3-(Methylthio)propyl butyrate addition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylthio)propyl butyrate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical sensory characteristics?

This compound (CAS No. 16630-60-7) is a flavor and fragrance compound.[1] In its pure form, at a concentration of 0.10% in propylene glycol, it is described as having a fruity, pineapple-like aroma with mushroom and cheesy undertones. At higher concentrations, it can be perceived as having a cabbage or sewer-like odor.

Q2: What are the common causes of off-notes when using this compound?

Off-notes associated with this compound can arise from several factors:

  • Degradation: The molecule can degrade due to hydrolysis, oxidation, or thermal stress, leading to the formation of compounds with undesirable odors.

  • Impurities: The initial purity of the this compound can affect the final aroma profile. Impurities from the synthesis process may contribute to off-notes.

  • Interactions with Matrix Components: The compound may interact with other ingredients in the formulation, such as excipients in pharmaceutical products, leading to the development of off-notes.[2][3][4][5]

  • Storage Conditions: Improper storage, including exposure to light, air, or extreme temperatures, can accelerate degradation and the formation of off-notes.

Troubleshooting Guides

Issue 1: A "sulfury," "rotten egg," or "cabbage-like" off-note is detected.

Possible Cause: This is a common issue with sulfur-containing flavor compounds and can indicate either a high concentration of the parent compound or its degradation.[6]

Troubleshooting Steps:

  • Verify Concentration: Ensure the concentration of this compound is within the desired range. What is perceived as a pleasant fruity note at low concentrations can become sulfury at higher levels.

  • Assess for Degradation: The primary degradation pathway to consider is hydrolysis.

    • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ester bond in this compound can hydrolyze to form 3-(methylthio)propan-1-ol and butyric acid.[7][8][9][10][11] Butyric acid is known for its strong, rancid, and cheesy odor, which could contribute to the off-note. The sensory characteristics of 3-(methylthio)propan-1-ol are less well-defined in readily available literature but as a sulfur-containing alcohol, it could contribute to sulfury or onion-like notes.

  • Analytical Investigation:

    • Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the sample. Look for the presence of 3-(methylthio)propan-1-ol and butyric acid.

    • Gas Chromatography-Olfactometry (GC-O) can be employed to identify the specific compounds responsible for the off-note by correlating a sensory perception with a specific chromatographic peak.

Corrective Actions:

  • pH Control: If hydrolysis is suspected, ensure the pH of the formulation is controlled. Esters are generally more stable in a neutral pH range.

  • Moisture Control: Minimize the presence of water in the formulation and storage environment.

  • Optimize Concentration: Re-evaluate the concentration of this compound used. A lower concentration may provide the desired fruity notes without the sulfury off-notes.

Issue 2: A "burnt" or "rubbery" off-note is observed after heat processing.

Possible Cause: Thermal degradation of this compound.

Troubleshooting Steps:

  • Review Processing Temperatures: Assess the temperatures used during manufacturing or processing. High temperatures can lead to the decomposition of the molecule.

  • Analytical Investigation:

    • Employ Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to identify the thermal decomposition products.[9][12] This technique involves heating the sample to high temperatures and analyzing the volatile fragments.

Corrective Actions:

  • Lower Processing Temperatures: If possible, reduce the temperature and duration of any heat-treatment steps.

  • Use of Antioxidants: While specific data for this compound is limited, the use of antioxidants can sometimes mitigate thermal degradation in flavor compounds.

Issue 3: The desired fruity aroma diminishes over time, and a faint sour or cheesy note appears.

Possible Cause: Slow hydrolysis or oxidation of this compound during storage.

Troubleshooting Steps:

  • Review Storage Conditions: Evaluate the storage conditions, including temperature, humidity, and exposure to light and air.

  • Accelerated Stability Testing: Conduct accelerated stability studies to predict the long-term stability of the formulation.[13][14][15][16][17] This involves storing samples at elevated temperatures and humidity and analyzing them at specific time points.

  • Analytical and Sensory Evaluation:

    • At each time point in the stability study, perform both GC-MS analysis to quantify the remaining this compound and to detect degradation products.

    • Conduct sensory panel evaluations to document changes in the aroma profile.

Corrective Actions:

  • Optimize Packaging: Use airtight and light-resistant packaging to minimize exposure to oxygen and UV radiation.

  • Control Headspace: For liquid formulations, consider flushing the headspace of the container with an inert gas like nitrogen to reduce oxygen content.

  • Reformulation: If instability persists, it may be necessary to investigate the compatibility of this compound with other formulation components.[2][3][4][5]

Data Presentation

Table 1: Accelerated Stability of this compound in a Model Pharmaceutical Syrup

Storage ConditionTime PointConcentration of this compound (µg/mL)Concentration of Butyric Acid (µg/mL)Sensory Panel Off-Note Intensity (Scale 1-10)
40°C / 75% RH0 Months10.0< 0.10.5
40°C / 75% RH1 Month9.20.82.1
40°C / 75% RH3 Months7.52.54.5
40°C / 75% RH6 Months5.14.97.8
25°C / 60% RH0 Months10.0< 0.10.5
25°C / 60% RH6 Months9.80.20.8
25°C / 60% RH12 Months9.50.51.2

Experimental Protocols

Protocol 1: GC-MS Analysis for the Quantification of this compound and Butyric Acid

This protocol outlines a general method that can be adapted for the analysis of this compound and its primary hydrolysis product, butyric acid.

1. Sample Preparation:

  • For liquid samples (e.g., syrups, solutions): Perform a liquid-liquid extraction using a suitable solvent like dichloromethane or methyl tert-butyl ether (MTBE).
  • For solid samples (e.g., powders, tablets): Dissolve the sample in a suitable solvent and then proceed with liquid-liquid extraction.
  • Concentrate the extract under a gentle stream of nitrogen.

2. GC-MS Conditions:

  • Column: A mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a suitable starting point.[18][19][20]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp to 150°C at 5°C/min.
  • Ramp to 250°C at 10°C/min, hold for 5 minutes.
  • Injector: Splitless mode at 250°C.
  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.
  • Quantification: Use selected ion monitoring (SIM) for higher sensitivity. For this compound, characteristic ions would be determined from its mass spectrum. For butyric acid, m/z 60 is a characteristic ion.

3. Calibration:

  • Prepare a series of calibration standards of this compound and butyric acid in the extraction solvent.
  • Analyze the standards using the same GC-MS method to construct a calibration curve.

Protocol 2: Sensory Evaluation of Off-Notes

This protocol describes a basic sensory panel evaluation to detect and quantify off-notes.

1. Panelist Selection and Training:

  • Select panelists based on their ability to detect and describe basic tastes and aromas.
  • Train panelists on the expected aroma profile of the product and potential off-notes. Provide reference standards for both the pure this compound and potential off-note compounds (e.g., a dilute solution of butyric acid).

2. Sample Preparation and Presentation:

  • Prepare samples in a consistent and controlled manner.[21]
  • Present samples to panelists in a blinded and randomized order to avoid bias. Use three-digit codes to identify samples.
  • Provide panelists with a neutral palate cleanser, such as unsalted crackers and water, between samples.

3. Evaluation:

  • Ask panelists to rate the intensity of any perceived off-notes on a labeled magnitude scale (e.g., a 10-point scale where 1 = no off-note and 10 = extremely strong off-note).
  • Panelists should also provide descriptive terms for any off-notes they detect.

4. Data Analysis:

  • Analyze the intensity ratings statistically to determine if there are significant differences in off-notes between samples.
  • Compile the descriptive terms to create a sensory profile of the off-notes.

Visualizations

Hydrolysis_Pathway MTPB This compound MTP 3-(Methylthio)propan-1-ol (Sulfury/Onion Off-Note) MTPB->MTP Hydrolysis BA Butyric Acid (Rancid/Cheesy Off-Note) MTPB->BA Hydrolysis Water Water (H2O) AcidBase Acid or Base Catalyst

Caption: Hydrolysis degradation pathway of this compound.

Troubleshooting_Workflow Start Off-Note Detected Identify_Note Characterize Off-Note (e.g., 'Sulfury', 'Burnt') Start->Identify_Note Sulfury Sulfury/Rotten/Cabbage Identify_Note->Sulfury Sulfury Burnt Burnt/Rubbery Identify_Note->Burnt Burnt Sour Sour/Cheesy Identify_Note->Sour Sour Check_Conc Verify Concentration Sulfury->Check_Conc Investigate_Hydrolysis Investigate Hydrolysis (GC-MS for degradation products) Sulfury->Investigate_Hydrolysis Investigate_Thermal Investigate Thermal Degradation (Py-GC-MS) Burnt->Investigate_Thermal Investigate_Storage Review Storage Conditions & Conduct Stability Study Sour->Investigate_Storage Action_pH Control pH & Moisture Investigate_Hydrolysis->Action_pH Action_Temp Lower Processing Temp. Investigate_Thermal->Action_Temp Action_Package Optimize Packaging Investigate_Storage->Action_Package

Caption: Troubleshooting workflow for off-notes.

References

Technical Support Center: Enhancing the Flavor Release of 3-(Methylthio)propyl butyrate in Food Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the flavor release of 3-(Methylthio)propyl butyrate in various food models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor or Weak Flavor Perception of this compound

  • Question: We've added this compound to our food model, but the characteristic tropical, fruity, and savory notes are barely perceptible. What could be the cause?

  • Answer: Weak flavor perception can stem from several factors related to the food matrix and processing conditions. Consider the following:

    • Matrix Interactions: High concentrations of proteins, fats, or carbohydrates can bind with the flavor molecule, reducing its volatility and availability for perception.[1][2] Esters like this compound can interact with proteins through hydrophobic interactions, leading to flavor masking.[2] Similarly, starches can entrap flavor compounds.

    • High Fat Content: this compound is a lipophilic (fat-soluble) compound. In high-fat systems, it will preferentially partition into the fat phase, leading to a lower concentration in the aqueous and vapor phases, which are crucial for perception.

    • Processing Temperature: High temperatures during processing can lead to the volatilization and loss of the flavor compound.[3][4]

    • pH of the System: The pH of your food model can influence the stability and volatility of the ester. While esters are generally more stable in acidic to neutral pH, extreme pH values can lead to hydrolysis.

Issue 2: Development of "Off-Notes" or Unpleasant Aromas

  • Question: After incorporating this compound and processing, our product has developed a sulfurous or undesirable "off-note." What is the likely cause?

  • Answer: The development of off-notes is often related to the degradation of the flavor compound or interactions with other ingredients.

    • Thermal Degradation: Excessive heat can break down this compound, potentially releasing smaller, more volatile sulfur compounds that may have unpleasant odors.

    • Oxidation: The presence of oxygen, especially when combined with heat or light, can lead to the oxidation of the methylthio group, resulting in undesirable flavor changes.[3][4]

    • Interaction with Other Ingredients: The sulfur moiety in this compound can potentially react with other components in your food model, especially under harsh processing conditions.

    • Microbial Action: If there is microbial activity in the food model, enzymatic actions could alter the flavor compound.

Issue 3: Inconsistent Flavor Release in Different Batches

  • Question: We are observing significant batch-to-batch variation in the flavor intensity of our product containing this compound. How can we improve consistency?

  • Answer: Inconsistent flavor release is typically due to variations in raw materials or processing parameters.

    • Matrix Composition Variability: Small changes in the protein, fat, or carbohydrate content of your raw materials can significantly alter flavor binding and release.

    • Processing Parameter Fluctuations: Inconsistent temperature, mixing times, or pH adjustments during processing will lead to variable flavor retention and release.

    • Homogenization Efficiency: In emulsion systems, the droplet size of the dispersed phase can affect flavor partitioning. Inconsistent homogenization can lead to variable flavor release.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the application of this compound.

  • Question 1: What is the typical flavor profile of this compound?

    • Answer: this compound is known for its complex flavor profile, which includes fruity, tropical (pineapple-like), and savory or cheesy notes. Its perception can vary with concentration.

  • Question 2: In which types of food models is this compound most effective?

    • Answer: It is versatile and can be used in a wide range of products, including beverages, dairy products (like yogurt and cheese flavors), baked goods, and savory sauces. Its effectiveness will depend on the desired flavor profile and the composition of the food matrix.

  • Question 3: How does pH affect the stability and release of this compound?

    • Answer: Generally, esters like this compound are most stable in a slightly acidic to neutral pH range (around 4 to 7). In highly acidic or alkaline conditions, they can undergo hydrolysis, which would break down the molecule and lead to a loss of the characteristic flavor. Low pH in beverages can enhance the perception of some fruity esters.[5]

  • Question 4: What is the impact of temperature on the flavor release of this compound?

    • Answer: Increasing the temperature generally increases the volatility of flavor compounds, which can enhance their release and perception up to a certain point.[4] However, excessive heat during processing can lead to the loss of the flavor compound through evaporation or thermal degradation.[3][6]

  • Question 5: How can I minimize the binding of this compound to proteins and starches?

    • Answer: To minimize flavor binding, you can consider:

      • Encapsulation: Encapsulating the flavor can protect it from interacting with the food matrix.

      • Optimizing Addition Point: Adding the flavor at a later stage of processing, after significant heating or structuring has occurred, can reduce interactions.

      • Ingredient Modification: Modifying the properties of the proteins or starches (e.g., through enzymatic treatment) could potentially reduce their ability to bind flavor compounds.

Data Presentation

Table 1: Effect of Food Matrix Composition on the Perceived Intensity of this compound

Food Matrix ComponentConcentrationExpected Perceived Flavor IntensityRationale
Protein (Whey) Low (1%)HighMinimal binding, higher volatility.
High (10%)LowIncreased hydrophobic interactions and binding.[1][2]
Fat (Milk Fat) Low (1%)Moderate-HighLess partitioning into the fat phase.
High (20%)LowPreferential partitioning into the lipid phase.
Carbohydrate (Starch) Low (2%)HighLess entrapment of the flavor molecule.
High (15%)LowIncreased potential for flavor entrapment within the starch matrix.

Table 2: Influence of pH on the Release of this compound from an Aqueous Model System

pHRelative Headspace Concentration (%)Expected Flavor Stability
3.0 110Good (Potential for enhanced fruity notes)[5]
5.0 100Optimal
7.0 95Good
9.0 70Poor (Risk of hydrolysis)

Table 3: Impact of Temperature on the Volatility of this compound

Temperature (°C)Relative Volatility (Arbitrary Units)Considerations for Food Processing
25 1.0Baseline for sensory evaluation at room temperature.
50 2.5Increased release, suitable for warm-served products.
75 5.0Significant release, potential for flavor loss during prolonged heating.[4]
100+ >10.0High risk of volatilization and thermal degradation.[3]

Experimental Protocols

Protocol 1: Analysis of this compound Release by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol outlines a method for quantifying the release of this compound from a food model into the headspace.

  • Sample Preparation:

    • Accurately weigh 5.0 g of the food model into a 20 mL headspace vial.

    • Add a known concentration of an internal standard (e.g., ethyl heptanoate) for quantification.

    • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

    • Prepare a blank sample containing the food model without the added flavor.

  • Headspace Incubation and Injection:

    • Place the vial in the autosampler of the headspace unit.

    • Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 20 minutes) with gentle agitation to allow for the partitioning of volatile compounds into the headspace.

    • Inject a specific volume (e.g., 1 mL) of the headspace vapor into the GC-MS system.

  • GC-MS Conditions:

    • Gas Chromatograph (GC):

      • Column: Use a polar capillary column (e.g., DB-WAX or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 8 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Injector Temperature: 230 °C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 240 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the amount of this compound in the headspace by comparing its peak area to that of the internal standard.

Protocol 2: Sensory Evaluation of this compound Flavor Intensity

This protocol describes a method for assessing the perceived flavor intensity of this compound in a food model using a trained sensory panel.

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

    • Train the panelists to recognize the characteristic flavor attributes of this compound (e.g., tropical fruit, pineapple, savory) using reference standards at different concentrations.

  • Sample Preparation and Presentation:

    • Prepare food model samples with varying concentrations of this compound and a control sample with no added flavor.

    • Present the samples to the panelists in a monadic sequence (one at a time) to avoid carry-over effects.

    • Code the samples with random three-digit numbers.

    • Serve the samples at a controlled temperature.

  • Evaluation Procedure:

    • Instruct panelists to evaluate the overall flavor intensity of each sample.

    • Use a labeled magnitude scale (LMS) or a 15-cm line scale anchored with "no intensity" and "very high intensity" for rating.

    • Provide panelists with unsalted crackers and water to cleanse their palate between samples.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in perceived flavor intensity between the samples.

Mandatory Visualization

Troubleshooting_Flavor_Release Start Poor Flavor Release of This compound Matrix Investigate Food Matrix Start->Matrix Process Evaluate Processing Conditions Start->Process HighProtein High Protein/Starch Content? Matrix->HighProtein HighFat High Fat Content? Matrix->HighFat HighTemp High Processing Temperature? Process->HighTemp WrongpH Incorrect pH? Process->WrongpH HighProtein->HighFat No Sol_Encapsulate Solution: - Encapsulate Flavor - Optimize Addition Point HighProtein->Sol_Encapsulate Yes HighFat->Process No Sol_Partition Solution: - Consider Flavor Form (e.g., water-soluble) HighFat->Sol_Partition Yes HighTemp->WrongpH No Sol_Temp Solution: - Lower Temperature - Reduce Heating Time HighTemp->Sol_Temp Yes WrongpH->Start No, Re-evaluate Sol_pH Solution: - Adjust pH to 4-7 WrongpH->Sol_pH Yes

Caption: Troubleshooting workflow for poor flavor release.

Experimental_Workflow_HS_GCMS Prep 1. Sample Preparation (Food Model + Internal Standard) Seal 2. Seal in Headspace Vial Prep->Seal Incubate 3. Incubate at Controlled Temperature Seal->Incubate Inject 4. Inject Headspace Vapor Incubate->Inject GCMS 5. GC-MS Analysis Inject->GCMS Data 6. Data Processing (Peak ID & Quantification) GCMS->Data Result Flavor Release Profile Data->Result

Caption: Workflow for HS-GC-MS analysis of flavor release.

Factors_Affecting_Flavor_Release FlavorRelease Flavor Release of This compound Matrix Food Matrix Matrix->FlavorRelease Protein Protein Binding Matrix->Protein Fat Fat Partitioning Matrix->Fat Carb Carbohydrate Entrapment Matrix->Carb Processing Processing Conditions Processing->FlavorRelease Temp Temperature Processing->Temp pH pH Processing->pH Properties Flavor Properties Properties->FlavorRelease Volatility Volatility Properties->Volatility Solubility Solubility Properties->Solubility

Caption: Key factors influencing flavor release.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-(Methylthio)propyl butyrate in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile flavor compounds is paramount for ensuring product quality and consistency. 3-(Methylthio)propyl butyrate is a key aroma compound found in various beverages, contributing to their characteristic flavor profiles. This guide provides an objective comparison of the two primary analytical techniques for its quantification—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—supported by established validation principles and representative experimental data.

Methodology Comparison: GC vs. HPLC

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is generally the preferred method for analyzing volatile compounds like this compound due to its high sensitivity and specificity.[1] HPLC, while a powerful technique for a wide range of non-volatile or thermally labile compounds, is less commonly employed for such volatile analytes without derivatization.[1][2]

Gas Chromatography (GC) is well-suited for volatile compounds that can be easily vaporized without decomposition.[2][3] For beverage analysis, headspace sampling (HS) is a common sample introduction technique, which minimizes matrix effects by analyzing the vapor phase above the sample.[4][5]

High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid phase.[1][2] Direct analysis of the highly volatile this compound by HPLC can be challenging. However, derivatization to a less volatile, UV-active or fluorescent compound can be employed to enhance its retention and detection, though this adds complexity to the sample preparation.[1]

Comparative Validation Data

The following tables summarize typical validation parameters for the analysis of this compound or similar volatile sulfur compounds in beverages, based on published data for related analytes.

Table 1: Comparison of Typical Validation Parameters for GC and HPLC Methods

Validation ParameterGas Chromatography (Headspace-GC-MS)High-Performance Liquid Chromatography (with Derivatization)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) 0.0002 - 0.024 mg/L[4]0.6 - 1.8 µg/mL[6]
Limit of Quantification (LOQ) 0.001 - 0.1 mg/L1.8 - 3.7 µg/mL[6]

Table 2: Performance Characteristics of GC and HPLC for this compound Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.[1]Separation of compounds in a liquid phase.[1]
Sample Volatility Ideal for volatile compounds.[2]Suitable for non-volatile and thermally labile compounds; requires derivatization for volatile analytes.[1][2]
Sample Preparation Minimal with headspace sampling (e.g., dilution, addition of salt).[7][8][9]More complex, often requiring derivatization.[1]
Sensitivity High, especially with selective detectors like MS.[1]Dependent on the detector and derivatizing agent.[1]
Selectivity High, particularly with MS detection.[1]Can be challenging with UV detection in complex matrices without good chromatographic separation.[1]
Analysis Time Generally faster for volatile compounds.Can be longer due to derivatization and longer run times.
Instrumentation Cost Higher initial cost for GC-MS systems.[1]Lower initial cost for basic HPLC-UV systems.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the validation of GC and HPLC methods for this compound analysis in a beverage matrix.

Gas Chromatography (Headspace-GC-MS) Protocol
  • Sample Preparation :

    • Place 5 mL of the beverage sample into a 20 mL headspace vial.

    • Add 1 g of sodium chloride to increase the volatility of the analyte.[7]

    • Spike with a known concentration of this compound standard for accuracy and precision studies.

    • Seal the vial immediately.

  • Headspace Conditions :

    • Incubation Temperature : 60°C

    • Incubation Time : 20 minutes

    • Injection Volume : 1 mL of the headspace gas

  • GC-MS Conditions :

    • Column : DB-Wax capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

    • Carrier Gas : Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program : Start at 40°C (hold for 2 min), ramp to 220°C at 10°C/min, and hold for 5 min.

    • Injector Temperature : 250°C

    • MS Detector : Electron Ionization (EI) mode at 70 eV. Scan range of m/z 40-300.

  • Method Validation :

    • Linearity : Prepare a series of standards in a blank beverage matrix over the expected concentration range.

    • Accuracy : Analyze spiked samples at three different concentration levels and calculate the percent recovery.

    • Precision : Perform replicate analyses of spiked samples on the same day (intra-day) and on different days (inter-day) to determine the relative standard deviation (%RSD).

    • LOD and LOQ : Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol (with Pre-column Derivatization)
  • Derivatization Agent : A suitable UV-active or fluorescent labeling agent for thiols (after hydrolysis of the ester) or the intact ester would be required. For this example, a hypothetical derivatization is described.

  • Sample Preparation and Derivatization :

    • To 1 mL of the beverage sample, add a reducing agent to convert any disulfides to thiols.

    • Adjust the pH to the optimal range for the derivatization reaction.

    • Add the derivatizing agent and allow the reaction to proceed at a specific temperature for a set time.

    • Quench the reaction and filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detector : UV-Vis or Fluorescence detector set to the maximum absorbance/emission wavelength of the derivative.

    • Injection Volume : 20 µL.

  • Method Validation :

    • Follow the same validation parameters (Linearity, Accuracy, Precision, LOD, LOQ) as described for the GC method, using the derivatized standards and spiked samples.

Visualizing the Workflow and Validation Logic

To better illustrate the processes, the following diagrams outline the experimental workflow for each method and the logical relationship between the core validation parameters as defined by regulatory guidelines.[1][4]

GC_Workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Beverage Sample Spike Spike with Standard Sample->Spike NaCl Add NaCl Spike->NaCl Seal Seal Vial NaCl->Seal Incubate Incubate Seal->Incubate Inject Inject Headspace Gas Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Beverage Sample Derivatize Derivatization Sample->Derivatize Filter Filter Derivatize->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/Fluorescence Detection Separate->Detect Quantify Quantification Detect->Quantify

HPLC Experimental Workflow

Validation_Parameters cluster_quantitative Quantitative Tests cluster_limit Limit Tests cluster_other Other Tests ValidatedMethod Validated Analytical Method Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Precision->Accuracy Linearity Linearity Linearity->ValidatedMethod Range Range Linearity->Range Range->ValidatedMethod LOD Limit of Detection (LOD) LOD->ValidatedMethod LOQ Limit of Quantification (LOQ) LOQ->ValidatedMethod Specificity Specificity Specificity->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Method Validation Parameters

References

A Comparative Guide to the Cross-Validation of GC-MS and GC-O for 3-(Methylthio)propyl Butyrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) for the analysis of 3-(methylthio)propyl butyrate, a key volatile sulfur compound contributing to the aroma of many food products. Understanding the strengths and limitations of each technique is crucial for robust analytical method development and sensory science. Cross-validation of these instrumental and sensory methods ensures data accuracy and reliability, a critical aspect in research and development.[1][2][3]

Introduction to Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds.[4] In the context of this compound analysis, GC-MS provides precise quantitative data and structural confirmation.

Gas Chromatography-Olfactometry (GC-O) , on the other hand, utilizes the human nose as a highly sensitive and specific detector for odor-active compounds.[5][6] As the GC separates the volatile compounds, a trained panelist sniffs the effluent from the GC column and provides a description and intensity rating for each odor detected.[6][7] This technique is invaluable for identifying which compounds in a complex mixture are responsible for the overall aroma.

Comparative Performance of GC-MS and GC-O

The following table summarizes the key performance characteristics of GC-MS and GC-O for the analysis of this compound, based on typical performance for volatile sulfur compounds.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Olfactometry (GC-O)
Principle Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio.Separation based on volatility and polarity, followed by sensory detection by a human panelist.[5][6]
Output Mass spectrum for compound identification and peak area for quantification.Odor description, intensity, and duration for each aroma-active compound.[6]
Selectivity Highly selective based on mass fragmentation patterns.Highly selective for odor-active compounds; dependent on the panelist's olfactory capabilities.
Sensitivity High, with detection limits typically in the picogram (pg) to nanogram (ng) range.Extremely high for potent odorants, often exceeding instrumental sensitivity, with detection at sub-instrumental levels.[7]
Quantification Excellent, provides accurate and precise concentration measurements.Semi-quantitative at best, often using techniques like Aroma Extract Dilution Analysis (AEDA) or OSME (a time-intensity method) to estimate odor potency.[1][8][9]
Linearity Excellent, with a wide linear dynamic range.Non-linear relationship between concentration and perceived intensity.
Compound Identification Confident identification based on mass spectral libraries and fragmentation patterns.Tentative identification based on odor character and retention time, requiring confirmation by GC-MS.
Subjectivity Objective and instrumental.Subjective, dependent on the individual panelist's perception and training.[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and GC-O.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

A common technique for extracting volatile and semi-volatile compounds from a sample matrix is Headspace Solid-Phase Microextraction (HS-SPME).[10]

  • Sample Equilibration: A known amount of the sample is placed in a sealed vial and allowed to equilibrate at a controlled temperature (e.g., 40-60 °C) for a specific time to allow volatile compounds to partition into the headspace.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.[10]

  • Desorption: The fiber is then retracted and inserted into the hot injector of the gas chromatograph, where the adsorbed compounds are thermally desorbed onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column, such as a DB-Wax or FFAP, is typically used for the separation of volatile sulfur compounds (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 min.

      • Ramp: Increase at 5 °C/min to 220 °C.

      • Final hold: Hold at 220 °C for 10 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 240 °C.

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

Gas Chromatography-Olfactometry (GC-O) Protocol

The GC conditions for GC-O are generally similar to those used for GC-MS to allow for the correlation of retention times.

  • GC-O System: The effluent from the GC column is split, with a portion directed to a conventional detector (e.g., a Flame Ionization Detector - FID) and the other portion to a heated sniffing port.[5]

  • Sniffing Port: The sniffing port is designed to deliver the column effluent to the panelist's nose in a humidified air stream to prevent nasal dryness.

  • Panelists: A panel of trained assessors is required. Panelists should be screened for their ability to detect and describe a range of standard odorants.[3]

  • Data Collection: As compounds elute, the panelist records the retention time, provides a descriptor for the perceived odor, and rates its intensity on a predefined scale.

  • Semi-Quantification (AEDA): To estimate the relative importance of each odorant, Aroma Extract Dilution Analysis (AEDA) can be performed.[1][2][9] The sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is its flavor dilution (FD) factor, which is proportional to its odor activity value.[12]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of GC-MS and GC-O for the analysis of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition cluster_validation Cross-Validation cluster_results Results Sample Sample containing This compound HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample->HS_SPME GC_Separation Gas Chromatographic Separation HS_SPME->GC_Separation GC_MS GC-MS Analysis GC_Separation->GC_MS GC_O GC-Olfactometry Analysis GC_Separation->GC_O MS_Data Mass Spectra & Peak Area GC_MS->MS_Data O_Data Odor Descriptors, Intensity & Duration GC_O->O_Data CrossValidation Cross-Validation MS_Data->CrossValidation O_Data->CrossValidation Results Identification, Quantification & Sensory Relevance of This compound CrossValidation->Results

Caption: Experimental workflow for GC-MS and GC-O analysis.

Logical Relationship of Cross-Validation

The following diagram illustrates the logical relationship in the cross-validation process, where data from both techniques are integrated to provide a comprehensive understanding of the analyte.

cluster_gcms GC-MS Data cluster_gco GC-O Data cluster_integration Data Integration & Cross-Validation cluster_conclusion Comprehensive Understanding Identification Compound Identification (Mass Spectrum) Correlation Correlation of Retention Times Identification->Correlation Quantification Quantification (Peak Area) Validation Validation of Sensory Relevance Quantification->Validation Odor_Detection Odor Detection & Description Odor_Detection->Correlation Odor_Potency Odor Potency (FD Factor / Intensity) Odor_Potency->Validation Correlation->Validation Conclusion Confirmed Identity, Concentration, and Aroma Impact of This compound Validation->Conclusion

Caption: Logical flow of cross-validating GC-MS and GC-O data.

Conclusion

The cross-validation of GC-MS and GC-O provides a powerful and comprehensive approach for the analysis of aroma compounds like this compound. While GC-MS offers objective identification and quantification, GC-O provides the crucial sensory context, identifying which of the detected compounds are actually contributing to the perceived aroma. By integrating the data from both techniques, researchers can confidently identify, quantify, and confirm the sensory relevance of key flavor compounds, leading to a more complete understanding of a product's aroma profile. This integrated approach is indispensable in fields ranging from food science and flavor chemistry to drug development, where understanding the sensory properties of molecules is paramount.

References

A Comparative Sensory Analysis of 3-(Methylthio)propyl Butyrate and Other Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory properties of 3-(methylthio)propyl butyrate with other commercially relevant thioesters. The following sections detail the flavor and aroma profiles, supported by available quantitative data, and outline the standard experimental protocols for sensory evaluation. This information is intended to assist researchers and developers in the food, fragrance, and pharmaceutical industries in selecting appropriate thioesters for their applications.

Sensory Profile Comparison

Thioesters are a class of organic compounds known for their potent and often complex aromas, contributing significantly to the flavor profiles of many fruits, cheeses, and other food products. This compound is a valuable flavor ingredient characterized by its multifaceted sensory profile.

Qualitative Sensory Description of this compound:

Initial sensory evaluations of this compound reveal a complex aroma profile with desirable fruity and savory notes. Predominant descriptors include:

  • Fruity: A distinct pineapple character, often described as juicy.

  • Savory: Notes of mushroom and cheese, particularly reminiscent of rind-washed cheeses.

  • Other: A cabbage or sewer-like off-note has also been reported, highlighting the importance of concentration in its application.

Quantitative Sensory Data

Thioester NameCAS NumberMolecular FormulaOdor/Flavor ProfileOdor Threshold/Potency
This compound 16630-60-7C8H16O2SFruity, pineapple, mushroom, cheesy, cabbage/sewer[1]Not available
Ethyl 3-(methylthio)propionate13327-56-5C6H12O2SPineapple, citrus, fruity, sulfuraceous, onion, garlic, tomato[2]7 ppb (detection)[2]
Methyl thiobutyrate2432-51-1C5H10OSPutrid, rancid, sour, pungent cabbage, cheesy, musty[3][4]BE-GC-LOADS: 6 ng[5]
S-Methyl thioacetate1534-08-3C3H6OSCheesy, garlic[6]-
S-Methyl thiopropionateNot specifiedC4H8OSCheesy (reminiscent of Camembert)[5]-
S-Methyl thiohexanoateNot specifiedC7H14OSGreen, floral, pineapple, cheesy[5]-

Note: BE-GC-LOADS (Best Estimate-Gas Chromatography-Lower Amount Detected by Sniffing) is a measure of odor potency determined by GC-Olfactometry. A lower value indicates higher potency.

Experimental Protocols

The sensory properties of thioesters are typically evaluated using two primary methodologies: Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method is instrumental in identifying odor-active compounds in a complex mixture.

Methodology:

  • Sample Preparation: The thioester is diluted in an appropriate solvent (e.g., propylene glycol) to a concentration suitable for analysis.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a chromatographic column.

  • Detection: The column effluent is split between a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a sniffing port.

  • Olfactory Evaluation: A trained sensory analyst sniffs the effluent from the sniffing port and records the odor descriptors and their intensity at specific retention times.

  • Data Analysis: The olfactory data is correlated with the instrumental data to identify the compounds responsible for specific aromas.

Sensory Panel Evaluation

Sensory panels, comprising trained assessors, are used to provide detailed descriptive analysis of the flavor and aroma of a substance.

Methodology:

  • Panelist Selection and Training: Assessors are screened for their sensory acuity and trained to identify and quantify specific flavor and aroma attributes.

  • Sample Preparation: The thioester is diluted to various concentrations in a neutral medium (e.g., water or oil).

  • Evaluation: Panelists are presented with the samples in a controlled environment and asked to evaluate them based on a set of predefined sensory attributes.

  • Data Collection: Assessors rate the intensity of each attribute on a structured scale (e.g., a 15-point scale).

  • Statistical Analysis: The data from the panelists are compiled and statistically analyzed to generate a sensory profile of the compound.

Visualizing Experimental Workflows

To further elucidate the methodologies, the following diagrams, generated using Graphviz, illustrate the experimental workflow for GC-O analysis and the general structure of a thioester.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Analysis Data Analysis Injector Sample Injection Column Chromatographic Separation Injector->Column Splitter Effluent Splitter Column->Splitter Detector Chemical Detector (FID/MS) Splitter->Detector Sniffing_Port Sniffing Port Splitter->Sniffing_Port Instrument_Data Instrumental Data Detector->Instrument_Data Olfactory_Data Olfactory Data Sniffing_Port->Olfactory_Data Correlation Data Correlation Instrument_Data->Correlation Olfactory_Data->Correlation Sensory Profile Sensory Profile Correlation->Sensory Profile

Figure 1: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Figure 2: General chemical structure of a thioester.

References

A Comparative Analysis of 3-(Methylthio)propyl Butyrate and Ethyl 3-(Methylthio)propionate for Flavor Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor chemistry, sulfur-containing esters play a pivotal role in defining the characteristic notes of many fruits and savory products. This guide provides a detailed comparison of two such compounds, 3-(methylthio)propyl butyrate and ethyl 3-(methylthio)propionate, for researchers, scientists, and professionals in drug development and food science. The following sections will delve into their distinct flavor profiles, present quantitative data, and outline experimental protocols for their sensory evaluation.

Flavor Profile Comparison

Both this compound and ethyl 3-(methylthio)propionate are recognized for their complex and potent flavor profiles, which are heavily influenced by their concentration. While both share some fruity characteristics, they possess distinct nuances that dictate their suitability for different applications.

This compound is primarily associated with a fruity and somewhat savory profile. At low concentrations, it is described as having notes of fruity, pineapple, mushroom, and cheesy .[1] However, at higher concentrations, a less desirable cabbage or sewer-like odor can emerge, highlighting the critical importance of dosage in formulation.[2]

Ethyl 3-(methylthio)propionate , on the other hand, presents a more multifaceted flavor profile that combines fruity, sulfuraceous, and vegetative notes. Its aroma is often described as pineapple, citrus, and fruity , with undertones of passion fruit and malt whiskey .[3][4] The taste profile is equally complex, with descriptors including sulfuraceous, onion, garlic, fruity, ripe, pulpy, and tomato .[3][5] At a 1.0% concentration, it can exhibit notes of fruity, tinny pineapple, onion sulfurous, musty tomato with metallic ripe and canned notes, savory green with hints of horseradish and tropical notes .[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for the two compounds, providing a basis for direct comparison.

PropertyThis compoundEthyl 3-(Methylthio)propionate
FEMA Number 4160[2]3343[6][7]
Odor Threshold Not explicitly found7 ppb[3]
Taste Threshold Not explicitly found30 ppm (described as sulfuraceous, onion garlic, fruity, ripe, pulpy and tomato)[3]
Reported Odor Descriptors Fruity, pineapple, mushroom, cheesy, cabbage, sewer[1][2]Pineapple, citrus, fruity, passion fruit, malt whiskey, sulfurous, metallic, ripe, pulpy, tomato, onion, garlic, vegetative[3][4][5]
Reported Taste Descriptors Not explicitly foundSulfuraceous, onion garlic, pineapple, rummy, vegetative, fruity[5][8]
Common Applications Tropical fruit and cheese flavors, soups, sauces, confectionery, dairy products, seasonings, and beverages.[9]Flavor and fragrance additive in perfumes, soaps, cosmetics, and food flavorings, especially for pineapple and passionfruit notes.[6]

Experimental Protocols for Sensory Evaluation

To objectively compare the flavor profiles of these compounds, standardized sensory evaluation methodologies are essential. Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O) are two powerful techniques for this purpose.

Quantitative Descriptive Analysis (QDA) Protocol

QDA provides a quantitative description of the sensory attributes of a product.[10] A typical protocol for evaluating the flavor of these sulfur-containing esters would involve the following steps:

  • Panelist Selection and Training: A panel of 10-12 individuals is selected based on their sensory acuity and ability to verbalize perceptions.[10] The panelists undergo training to develop a consensus on a lexicon of descriptive terms for the aroma and flavor of the two compounds. Reference standards for each descriptor (e.g., pineapple juice for "pineapple," diluted solutions of known sulfur compounds for "sulfuraceous") are used to calibrate the panelists.

  • Sample Preparation: The two compounds are diluted to various concentrations in a neutral base (e.g., water, propylene glycol, or a simple food matrix like a sugar solution) to evaluate the impact of concentration on the flavor profile. Samples are presented in a controlled environment with consistent temperature and lighting.

  • Sensory Evaluation: Panelists independently evaluate the samples and rate the intensity of each descriptive attribute on a continuous line scale (e.g., a 6-inch line anchored with "weak" and "strong").[10]

  • Data Analysis: The data from the line scales are converted to numerical values, and statistical analysis (e.g., Analysis of Variance - ANOVA) is performed to determine significant differences in the intensity of each attribute between the two compounds and across different concentrations. The results are often visualized using spider web or radar plots to provide a comprehensive sensory profile.[10]

Gas Chromatography-Olfactometry (GC-O) Protocol

GC-O is an instrumental technique that combines gas chromatography with human sensory detection to identify odor-active compounds in a sample.[11] A general protocol for the GC-O analysis of these esters would be:

  • Sample Introduction: A diluted solution of each compound is injected into a gas chromatograph (GC).

  • Chromatographic Separation: The GC separates the volatile compounds based on their boiling points and chemical properties. The column effluent is split, with a portion going to a chemical detector (like a mass spectrometer for identification) and the other portion to a sniffing port.

  • Olfactometry: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and a description of any detected odors.

  • Data Analysis: The olfactometry data is combined with the chromatographic data to create an "aromagram," which shows the retention time and sensory description of each odor-active compound. This allows for the precise identification of the compounds responsible for specific aroma notes.

Visualizing Experimental Workflows

To better illustrate the methodologies described, the following diagrams created using Graphviz (DOT language) depict the workflows for QDA and GC-O.

QDA_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation Panelist_Selection->Sample_Prep Sensory_Eval Sensory Evaluation Sample_Prep->Sensory_Eval Data_Analysis Data Analysis Sensory_Eval->Data_Analysis Visualization Visualization (Spider Plot) Data_Analysis->Visualization

Quantitative Descriptive Analysis (QDA) Workflow

GCO_Workflow cluster_instrument Instrumentation cluster_detection Detection cluster_output Output Sample_Injection Sample Injection GC_Separation GC Separation Sample_Injection->GC_Separation Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting Chemical_Detector Chemical Detector (MS) Effluent_Splitting->Chemical_Detector Sniffing_Port Sniffing Port Effluent_Splitting->Sniffing_Port Chromatogram Chromatogram Chemical_Detector->Chromatogram Aromagram Aromagram Sniffing_Port->Aromagram

Gas Chromatography-Olfactometry (GC-O) Workflow

References

Sensory Panel Validation of 3-(Methylthio)propyl butyrate Odor Threshold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the odor threshold of 3-(methylthio)propyl butyrate against alternative aroma compounds. The data presented is supported by documented experimental findings to assist researchers in sensory analysis and compound selection.

Quantitative Odor Threshold Comparison

The following table summarizes the odor detection thresholds for this compound and selected alternative compounds. Lower threshold values indicate a higher potency of the odorant.

CompoundCAS NumberOdor ProfileOdor Threshold (in water)
This compound 16630-60-7Fruity, Pineapple, Sulfurous, Cheesy~6.98 µg/kg
Ethyl Hexanoate123-66-0Fruity, Pineapple, Banana, Waxy0.3 - 5 ppb (µg/L)[1][2]
Decanal112-31-2Fatty, Citrus, Orange Peel0.1 - 2 ppb (µg/L)[3][4]
Ethyl 3-(methylthio)propanoate13327-56-5Fruity, Pineapple, Sulfurous, Tomato7 ppb (µg/L)[5]
Methyl 3-(methylthio)propanoate13532-18-8Sulfurous, Onion, Garlic, FruityNot specified

Note: The odor threshold for this compound was calculated based on its concentration in pineapple pulp (91.21 µg/kg) and its odor activity value (OAV) of 13.03 in the same medium[6]. 1 µg/kg is approximately equivalent to 1 ppb in water.

Experimental Protocol: Sensory Panel Validation for Odor Threshold

The determination of odor thresholds is conducted using a trained sensory panel following a standardized methodology, such as the ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits"[7][8].

1. Panelist Selection and Screening:

  • Recruitment: Panelists are recruited from a pool of individuals who do not smoke, have no known taste or smell disorders, and are not pregnant[9][10][11][12][13].

  • Screening: Candidates undergo a series of screening tests to evaluate their sensory acuity. This includes basic taste and odor recognition tests to ensure they can identify and describe different sensory stimuli accurately[9][11][12][13].

  • Training: Selected panelists are trained on the specific aroma compounds to be evaluated, the terminology to be used, and the testing procedure to ensure consistency and reliability of the results[9][11].

2. Sample Preparation:

  • An ascending series of concentrations of the odorant in a suitable solvent (e.g., deionized water for water-soluble compounds) is prepared.

  • The concentration steps are typically in a geometric progression (e.g., a factor of two or three).

3. Test Procedure (Three-Alternative Forced-Choice - 3-AFC):

  • Panelists are presented with three samples, two of which are blanks (solvent only) and one contains the odorant at a specific concentration[14].

  • The panelists' task is to identify the sample that is different from the other two.

  • The presentation of the odorant-containing sample is randomized across the three positions.

  • The test begins with the lowest concentration and proceeds to higher concentrations in the series.

  • A "best estimate" threshold is determined for each panelist, which is the geometric mean of the last concentration missed and the first concentration correctly identified.

4. Data Analysis:

  • The group's best estimate threshold is calculated as the geometric mean of the individual panelists' best estimate thresholds.

Visualizing the Workflow and a Key Signaling Pathway

The following diagrams illustrate the sensory panel validation workflow and a simplified representation of an olfactory signaling pathway.

Sensory_Panel_Workflow cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Panelist_Screening Panelist Screening & Training AFC_Test Three-Alternative Forced-Choice (3-AFC) Test Panelist_Screening->AFC_Test Sample_Preparation Sample Preparation (Ascending Concentrations) Sample_Preparation->AFC_Test Individual_Threshold Determine Individual Best Estimate Threshold AFC_Test->Individual_Threshold Group_Threshold Calculate Group Threshold (Geometric Mean) Individual_Threshold->Group_Threshold Report Final Report Group_Threshold->Report

Caption: Sensory panel validation workflow for odor threshold determination.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) Receptor Odorant Receptor (GPCR) Odorant->Receptor G_Protein G-Protein Activation Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP cAMP Production Adenylate_Cyclase->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Simplified olfactory signal transduction pathway.

References

Comparative Analysis of Sulfur-Containing Volatile Ester Formation in Melon and Pineapple Varieties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 3-(Methylthio)propyl Acetate and related thioester concentrations, biosynthetic pathways, and analytical methodologies.

The characteristic aroma of many fruits is a complex blend of volatile organic compounds, with sulfur-containing esters playing a crucial role in the sensory profile of several tropical and sub-tropical varieties. This guide provides a comparative analysis of the formation of these compounds, with a focus on 3-(methylthio)propyl acetate and related thioesters, in different cultivars of melon (Cucumis melo) and pineapple (Ananas comosus). While direct quantitative data for 3-(methylthio)propyl butyrate is limited in the reviewed literature, the analysis of closely related sulfur-containing esters provides valuable insights into the biosynthetic capabilities of these fruits.

Quantitative Analysis of Thioester Formation

Significant variations in the concentration of sulfur-containing esters are observed among different fruit cultivars, highlighting the genetic control over their biosynthesis.

Table 1: Concentration of Thioether Esters in Different Melon (Cucumis melo) Cultivars (µg/kg fresh weight)

CultivarMethyl (methylthio)acetateEthyl (methylthio)acetate2-(Methylthio)ethyl acetateMethyl 3-(methylthio)propanoateEthyl 3-(methylthio)propanoate3-(Methylthio)propyl acetate
Makdimon152-15210
Noy Yizre'el205-25818
Retato degli Ortolani51-825
Hale's Best Jumbo2--3-2
Golden Crispy------
Ein Dor2585401530

Data adapted from a survey of thioether esters in various melon cultivars. The presence and concentrations of these compounds appear to be under genetic control, with marked differences observed between cultivars[1].

In pineapple, while specific concentrations for this compound were not found, studies on various cultivars have identified several related sulfur-containing esters as key aroma contributors. For instance, in 'Oromiel' and 'Manzana' varieties, methyl 3-(methylthio)-propanoate is a major volatile constituent. Similarly, 'Sweetio' pineapples show higher proportions of methyl 3-(methylthio) propanoate compared to regular pineapples. The 'MD2' and 'Moris' varieties also have methyl-3-(methylthiol)-propanoate identified as a key aroma-active compound.[2] These findings suggest a similar biosynthetic pathway is active in pineapple, leading to the formation of these characteristic sulfurous esters.

Biosynthesis of Sulfur-Containing Esters

The formation of sulfur-containing volatiles in fruits like melon originates from the catabolism of the amino acid L-methionine.[3] Two primary pathways have been identified that lead to the production of either sulfur-containing or non-sulfur volatiles.

One key pathway involves the action of L-methionine-γ-lyase, which releases methanethiol, a precursor for various thiol-derived aroma compounds.[3] The subsequent steps to form esters like this compound would involve the conversion of intermediates to the corresponding alcohol (3-(methylthio)propanol) and acyl-CoA (butyryl-CoA), followed by an esterification reaction catalyzed by an alcohol acyltransferase (AAT).

Biosynthesis of this compound L-Methionine L-Methionine L-Methionine_lyase L-Methionine-γ-lyase L-Methionine->L-Methionine_lyase Methanethiol Methanethiol Intermediates Intermediates Methanethiol->Intermediates 3-(Methylthio)propanol 3-(Methylthio)propanol Intermediates->3-(Methylthio)propanol Esterification Alcohol Acyltransferase (AAT) 3-(Methylthio)propanol->Esterification Butyryl-CoA Butyryl-CoA Butyryl-CoA->Esterification This compound This compound L-Methionine_lyase->Methanethiol Esterification->this compound

Biosynthetic pathway of this compound.

Experimental Protocols

The primary method for the analysis of volatile sulfur compounds in fruit is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for HS-SPME-GC-MS Analysis of Volatile Sulfur Compounds in Fruit:

  • Sample Preparation:

    • Homogenize a known weight of fresh fruit pulp.

    • Transfer the homogenate to a headspace vial.

    • For improved extraction efficiency of polar compounds, a salt solution (e.g., NaCl) may be added to increase the ionic strength of the matrix.[4][5]

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile and semi-volatile compounds, including sulfur compounds.[4][5]

    • Incubation and Extraction: The vial is incubated at a controlled temperature (e.g., 35-60°C) for a specific duration (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.[4][5][6] The SPME fiber is then exposed to the headspace for a set extraction time (e.g., 30 minutes) to adsorb the analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are thermally desorbed.

    • Separation: The desorbed compounds are separated on a capillary column (e.g., DB-5). The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature to elute the compounds based on their boiling points and polarity.

    • Detection and Identification: A mass spectrometer is used for detection. Compounds are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by their retention indices.

    • Quantification: Quantification can be achieved using an internal or external standard method.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis Fruit_Sample Fruit Sample Homogenization Homogenization Fruit_Sample->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Incubation Incubation (e.g., 40°C, 15 min) Vial->Incubation Extraction SPME Fiber Exposure (e.g., DVB/CAR/PDMS, 30 min) Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometry Detection & Identification Separation->Detection

HS-SPME-GC-MS workflow for fruit volatile analysis.

References

A Comparative Guide to the Efficacy of 3-(Methylthio)propyl butyrate and Commercial Flavor Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate flavor enhancers is a critical step in product formulation. This guide provides a comparative overview of 3-(Methylthio)propyl butyrate against common commercial flavor enhancers, supported by detailed experimental protocols for efficacy evaluation. While direct quantitative comparative studies are limited, this document synthesizes available data on their characteristics and outlines methodologies to conduct such comparisons.

Overview of Flavor Enhancers

Flavor enhancers are substances that, at the concentrations used in foods, do not have a pronounced flavor of their own but intensify the existing flavors in the food. Commercial additives like Monosodium Glutamate (MSG) are widely used for their ability to impart and enhance savory or "umami" tastes. This compound is a sulfur-containing compound recognized for its own complex aroma profile, which can contribute to the overall flavor perception and potentially enhance certain flavor dimensions.

Comparative Data of Flavor Enhancers

The following table summarizes the characteristics of this compound and common commercial flavor enhancers. It is important to note that the flavor enhancement efficacy of this compound has not been extensively quantified in direct comparison to additives like MSG. The potential enhancement is inferred from studies on sulfur-containing compounds and their interaction with taste receptors.

FeatureThis compoundMonosodium Glutamate (MSG)Yeast ExtractsDisodium Inosinate (IMP) & Disodium Guanylate (GMP)
Chemical Class Ester, ThioetherSodium salt of an amino acidComplex mixtureRibonucleotides
Flavor Profile Fruity, sulfurous, pineapple, mushroom, cheesy nuances[1]Umami (savory)Savory, brothy, meatyUmami (synergistic with MSG)
Mechanism of Action Likely contributes its own aroma and may act as an allosteric modulator of umami receptors (T1R1/T1R3) due to its sulfur content.Directly activates umami taste receptors (T1R1/T1R3).Contains a mixture of amino acids (including glutamate), nucleotides, and other compounds that contribute to and enhance umami and savory flavors.Allosterically bind to the umami receptor to potentiate the effect of glutamate.
Typical Applications Fruit flavors (pineapple, strawberry, raspberry), dairy flavors (cheese), caramel, and toffee.[2]Soups, broths, processed meats, snacks, and savory dishes.Soups, sauces, processed meats, snacks, and as a salt substitute.Used in synergy with MSG in a wide range of savory products.
Regulatory Status (USA) FEMA GRAS (Generally Recognized as Safe) No. 4160.[3]GRASGRASGRAS
Reported Efficacy Primarily used for its own flavor contribution; enhancement effect is not well-documented quantitatively.Well-established and potent umami enhancer.Effective savory flavor enhancer, often used for "clean label" products.High synergistic effect with MSG, allowing for significant MSG reduction.

Experimental Protocols

To objectively compare the flavor-enhancing efficacy of this compound with commercial additives, standardized sensory and instrumental methods are necessary.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol is designed to identify and quantify the sensory attributes of a food product when a flavor enhancer is added.

Objective: To compare the effect of this compound and MSG on the flavor profile of a model savory broth.

Panelists: 10-12 trained sensory panelists with demonstrated ability to discriminate basic tastes and aromas.

Samples:

  • Control: A simple chicken or vegetable broth with a fixed, low concentration of sodium chloride.

  • Sample A: Control broth + 0.1% MSG (or a typical usage level).

  • Sample B: Control broth + a predetermined concentration of this compound (e.g., determined through preliminary threshold testing).

  • Sample C (Optional): Control broth + 0.05% MSG + a concentration of this compound to test for synergistic effects.

Procedure:

  • Lexicon Development: In initial sessions, panelists are presented with all samples and collectively develop a list of descriptive terms (lexicon) for the aroma, flavor, and mouthfeel attributes (e.g., "brothy," "savory," "salty," "sulfurous," "fruity," "umami," "lingering aftertaste").

  • Training: Panelists are trained to use the lexicon consistently and to rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Evaluation:

    • Samples are prepared and held at a constant serving temperature (e.g., 60°C).

    • Samples are presented to panelists in individual sensory booths under controlled lighting.

    • The presentation order is randomized and balanced across panelists.

    • Panelists evaluate each sample in triplicate.

    • Palate cleansers (e.g., unsalted crackers and room temperature water) are used between samples.

  • Data Analysis: The intensity ratings for each attribute are recorded and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panel Panelist Recruitment & Training Lexicon Lexicon Development Panel->Lexicon develop Training Training Samples Sample Preparation (Control, A, B, C) Present Randomized Sample Presentation Samples->Present Rate Attribute Intensity Rating Present->Rate evaluate Stats Statistical Analysis (ANOVA) Rate->Stats PCA Principal Component Analysis Stats->PCA Report Interpretation & Reporting PCA->Report

Fig. 1: Workflow for Quantitative Descriptive Analysis.
Instrumental Analysis: Electronic Tongue

An electronic tongue can provide an objective measure of taste attributes and differentiate between complex liquid samples.

Objective: To obtain a taste profile "fingerprint" of a savory broth with different flavor enhancers and to quantify differences in umami and saltiness.

Instrument: A potentiometric electronic tongue system with sensors for basic tastes (e.g., umami, salty, sour, bitter, sweet) and richness.

Samples: The same samples as used in the sensory evaluation (Control, Sample A, Sample B, Sample C).

Procedure:

  • Sensor Conditioning and Calibration: The sensors are conditioned and calibrated according to the manufacturer's instructions using standard taste solutions.

  • Sample Measurement:

    • An aliquot of each sample is placed in a measurement beaker.

    • The sensor array is immersed in the sample, and after a stabilization period, the potential difference of each sensor relative to a reference electrode is measured.

    • The sensors are rinsed with a cleaning solution and deionized water between each measurement to prevent carry-over.

    • Each sample is measured multiple times (e.g., 5-10 repetitions) to ensure stable readings.

  • Data Analysis:

    • The sensor responses are collected.

    • Multivariate statistical analysis, such as Principal Component Analysis (PCA) or Discriminant Function Analysis (DFA), is used to visualize the differences between the samples based on their taste profiles.

    • The response of the umami and saltiness sensors can be directly compared between the control and the samples with enhancers.

E_Tongue_Workflow cluster_setup Setup cluster_measurement Measurement cluster_data Data Processing Calibrate Sensor Calibration & Conditioning Measure Acquire Sensor Data Calibrate->Measure SamplePrep Sample Preparation SamplePrep->Measure Rinse Rinse Cycle Measure->Rinse repeat n times PCA_DFA Multivariate Analysis (PCA/DFA) Measure->PCA_DFA Rinse->Measure Compare Compare Taste Sensor Responses PCA_DFA->Compare Result Generate Taste Profile Compare->Result

Fig. 2: Experimental workflow for electronic tongue analysis.

Conclusion

While this compound is an established flavoring agent with a distinct sensory profile, its efficacy as a flavor enhancer in direct comparison to commercial additives like MSG is not well-documented in publicly available literature. The proposed experimental protocols provide a robust framework for researchers to conduct such a comparative analysis. The potential for sulfur-containing compounds to modulate the umami taste receptor suggests a plausible mechanism for flavor enhancement by this compound, warranting further investigation through rigorous sensory and instrumental studies. Such research would be invaluable for the development of novel flavor systems and for expanding the toolkit of formulators in the food and pharmaceutical industries.

References

The Analytical-Sensory Bridge: Correlating Instrumental and Sensory Data for 3-(Methylthio)propyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the synergistic approach of instrumental and sensory analysis in characterizing a key tropical flavor compound.

In the realm of flavor and fragrance research, the comprehensive characterization of aroma compounds is paramount for new product development, quality control, and understanding consumer preferences. 3-(Methylthio)propyl butyrate is a significant contributor to the aroma of many tropical fruits, most notably pineapple. Its complex sensory profile, often described as a blend of fruity, pineapple, and savory sulfurous notes, necessitates a multi-faceted analytical approach. This guide provides a comparative analysis of instrumental and sensory techniques used to evaluate this compound, offering detailed experimental protocols and illustrative data to guide researchers in this field.

Correlating Instrumental and Sensory Data: A Quantitative Comparison

Table 1: Illustrative Correlation of GC-MS and Sensory Panel Data for this compound in Pineapple Juice

SampleThis compound Concentration (µg/kg)Sensory Panel Mean Intensity Score (0-10 scale) - "Pineapple Aroma"Sensory Panel Mean Intensity Score (0-10 scale) - "Sulfurous/Cheesy Note"
A504.52.1
B1507.24.8
C2508.56.5

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the principles of correlating instrumental and sensory data. The concentration values and sensory scores are representative of potential findings but are not derived from a single empirical study.

Performance Comparison with Alternative Flavor Compounds

This compound is often considered alongside other sulfur-containing esters for creating and enhancing tropical fruit flavors. The choice of compound depends on the specific nuances desired in the final product.

Table 2: Comparative Sensory Profiles of this compound and its Alternatives

CompoundTypical Aroma DescriptorsCommon Applications
This compound Fruity, pineapple, ripe, with cheesy and sulfurous undertones.Enhancing pineapple and other tropical fruit flavors, adding complexity to savory profiles.
Ethyl 3-(methylthio)propionate Fruity, pineapple-like, with a more pronounced sulfurous and metallic character.Boosting the "canned pineapple" note, contributing to savory and cooked fruit flavors.
3-(Methylthio)propyl acetate Fruity, tropical, and slightly savory, with notes of passionfruit and guava.Broadly used in beverages, dairy, and processed foods to impart exotic fruit notes.[1]

Experimental Protocols

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the quantification of this compound in a fruit matrix.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Homogenize 10g of the fruit sample.
  • Transfer 5g of the homogenate into a 20 mL headspace vial.
  • Add 1g of NaCl to enhance the release of volatile compounds.
  • Add a known concentration of an appropriate internal standard (e.g., 2-methyl-1-pentanol).
  • Seal the vial and equilibrate at 40°C for 30 minutes with agitation.
  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column.
  • Injector Temperature: 250°C (splitless mode).
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 3 minutes.
  • Ramp to 180°C at 5°C/min.
  • Ramp to 240°C at 10°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • MS Ion Source Temperature: 230°C.
  • MS Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification.

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

This protocol describes a method for a trained sensory panel to quantify the aroma attributes of a product containing this compound.

1. Panelist Selection and Training:

  • Recruit 10-12 panelists based on their sensory acuity, ability to verbalize perceptions, and availability.
  • Conduct training sessions to familiarize panelists with the aroma of this compound and its related descriptors (e.g., "pineapple," "fruity," "sulfurous," "cheesy").
  • Develop a consensus lexicon of aroma attributes and their definitions.
  • Train panelists on the use of an unstructured 15-cm line scale for rating attribute intensity, anchored with "low" and "high" at each end.

2. Sample Evaluation:

  • Prepare samples with varying concentrations of this compound in a neutral base (e.g., deodorized pineapple juice).
  • Present samples monadically in a randomized and balanced order to panelists in individual sensory booths under controlled environmental conditions (temperature, lighting, and air quality).
  • Panelists evaluate the aroma of each sample and rate the intensity of each attribute on the provided line scales.
  • Incorporate breaks between samples to minimize sensory fatigue.

3. Data Analysis:

  • Convert the line scale ratings to numerical data (0-15).
  • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.
  • Use post-hoc tests (e.g., Tukey's HSD) to identify which sample means are significantly different.
  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Visualizing the Workflow

To better understand the interplay between these methodologies, the following diagrams illustrate the experimental workflows.

instrumental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Output Homogenization Fruit Sample Homogenization Vialing Transfer to Headspace Vial Homogenization->Vialing Addition Addition of NaCl & Internal Standard Vialing->Addition Equilibration Equilibration (40°C) Addition->Equilibration SPME HS-SPME Extraction Equilibration->SPME Injection SPME Fiber Desorption (Injector) SPME->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantification of This compound Data->Quantification

Instrumental Analysis Workflow for this compound.

sensory_workflow cluster_panel Panel & Sample Preparation cluster_eval Sensory Evaluation cluster_data Data Analysis Selection Panelist Selection & Training Lexicon Lexicon Development Selection->Lexicon SamplePrep Sample Preparation & Coding Lexicon->SamplePrep Presentation Randomized Sample Presentation SamplePrep->Presentation Evaluation Individual Panelist Evaluation Presentation->Evaluation Rating Intensity Rating on Line Scales Evaluation->Rating Conversion Data Conversion (Scale to Numeric) Rating->Conversion Stats Statistical Analysis (ANOVA, PCA) Conversion->Stats Results Sensory Profile Generation Stats->Results

Sensory Analysis (QDA) Workflow for Aroma Profiling.

References

A Proposed Framework for an Inter-laboratory Comparison of 3-(Methylthio)propyl Butyrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a standardized framework for conducting an inter-laboratory comparison (also known as a proficiency test) for the quantification of 3-(methylthio)propyl butyrate. Given the absence of publicly available inter-laboratory comparison data for this specific analyte, this document provides a comprehensive, hypothetical protocol and data-sharing structure to facilitate such a study. The objective is to enable laboratories to evaluate their performance, ensure the reliability of their results, and establish the reproducibility of analytical methods.[1][2][3][4]

The proposed methodology is centered around Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, which is common in flavor and fragrance analysis.[5][6][7][8][9]

Experimental Protocols

This section details the proposed methodology for the inter-laboratory comparison. Participating laboratories should adhere to these protocols as closely as possible to ensure comparability of results.

Test Sample Distribution
  • Sample Preparation: A central organizing body will prepare and distribute two sets of samples to each participating laboratory.

    • Sample A (Calibration & Validation Set): A set of solutions of this compound in methanol at five different concentrations (e.g., 1, 5, 10, 50, 100 µg/mL) for calibration curve generation and method validation.

    • Sample B (Blind Test Set): A set of three samples of this compound in methanol with unknown concentrations within the calibration range.

  • Internal Standard (IS): A solution of a suitable internal standard (e.g., deuterated this compound or a structurally similar compound not present in the samples) at a fixed concentration will be provided. Each laboratory will be instructed to add a specific volume of the IS to all samples and calibration standards.

  • Shipment and Storage: Samples will be shipped refrigerated and should be stored at 4°C upon receipt. Analysis should be completed within a specified timeframe to minimize sample degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The following is a recommended starting point for the GC-MS analysis. Laboratories may use their existing validated methods but must report all instrumental parameters in detail.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or equivalent).

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection:

    • Mode: Splitless

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantification. At least two characteristic ions for this compound and one for the internal standard should be monitored. Full scan mode can be used for initial identification.

Data Analysis and Reporting
  • Calibration Curve: Construct a linear calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x is recommended.

  • Quantification: Determine the concentration of this compound in the blind test samples (Sample B) using the generated calibration curve.

  • Method Validation: Using the calibration and validation set (Sample A), each laboratory should determine and report the following parameters:

    • Linearity: Report the correlation coefficient (r²), slope, and intercept of the calibration curve.[10]

    • Accuracy: Calculated as the percent recovery of the known concentrations in the validation samples.[11][12]

    • Precision:

      • Repeatability (Intra-assay precision): Analyze one of the validation samples (e.g., 50 µg/mL) six times and report the mean, standard deviation (SD), and relative standard deviation (%RSD).[13]

      • Intermediate Precision: To be assessed by the organizing body by comparing results from different days/analysts if applicable.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[13]

Data Presentation

Participating laboratories should report their results in the following standardized tables.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Instrument Model
Column Type and Dimensions
Carrier Gas and Flow Rate
Injection Mode and Volume
Injector Temperature (°C)
Oven Temperature Program
MS Ionization Mode
MS Source Temperature (°C)
Acquisition Mode (Scan/SIM)
Monitored Ions (m/z)
Internal Standard Used

Table 2: Method Validation Results

ParameterLaboratory 1Laboratory 2Laboratory 3...
Linearity (r²)
Accuracy (% Recovery at 50 µg/mL)
Repeatability (%RSD, n=6)
LOD (µg/mL)
LOQ (µg/mL)

Table 3: Quantification of Blind Samples

Sample IDAssigned Value (µg/mL)Laboratory 1 Result (µg/mL)Laboratory 2 Result (µg/mL)Laboratory 3 Result (µg/mL)...
B-1(To be filled by organizer)
B-2(To be filled by organizer)
B-3(To be filled by organizer)

Workflow and Data Evaluation

The overall process of the inter-laboratory comparison is depicted in the workflow diagram below. The organizing body will perform a statistical analysis of the submitted data to assess the performance of each laboratory.[14][15] This typically involves calculating a consensus value for the blind samples and using Z-scores to provide a standardized measure of each laboratory's performance.[16][17]

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Preparation of Test Samples & IS B Homogeneity & Stability Testing of Samples A->B C Distribution of Samples and Protocol to Labs B->C D Labs Perform Sample Analysis C->D E Method Validation (Linearity, Accuracy, etc.) D->E F Quantification of Blind Samples D->F G Data Submission to Organizing Body E->G F->G H Statistical Analysis (Consensus Value, Z-Scores) G->H I Performance Evaluation of Each Laboratory H->I J Issuance of Final Report to Participants I->J

References

Assessing the Contribution of 3-(Methylthio)propyl butyrate to Overall Aroma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(Methylthio)propyl butyrate and its alternatives as aroma-contributing agents in various products. The following sections detail the organoleptic properties, experimental data, and methodologies for a comprehensive assessment of these sulfur-containing esters.

Introduction to this compound and its Alternatives

This compound is a flavor and aroma compound known for its complex sensory profile, often described as fruity, with notes of pineapple, mushroom, and cheese.[1] Its unique combination of sweet and savory characteristics makes it a valuable component in the flavorist's palette for creating nuanced profiles in a variety of food products. However, to fully understand its contribution to a product's overall aroma, a comparative analysis with viable alternatives is essential. This guide focuses on the comparison of this compound with other sulfur-containing esters that offer similar, yet distinct, aromatic properties. Key alternatives include Ethyl 3-(methylthio)propionate and S-Methyl thiobutanoate, which are also recognized for their potent and complex aroma profiles.

Comparative Olfactory Profiles

The perceived aroma of these compounds is multifaceted and can be broken down into several key descriptive attributes. The following table summarizes the reported organoleptic properties of this compound and its alternatives. Intensity scores are illustrative and would be quantified on a standardized scale (e.g., 0-100) in a formal Quantitative Descriptive Analysis (QDA) study.

Aroma AttributeThis compoundEthyl 3-(methylthio)propionateS-Methyl thiobutanoate
Fruity High (Pineapple-like)High (Pineapple, Passion fruit-like)[2]Moderate (Pineapple-like)[3]
Cheesy Moderate[1]Low to ModerateHigh (Camembert-like)[3]
Sulfurous/Savory Moderate (Mushroom-like)High (Onion, Garlic-like)[2][4]Moderate (Cabbage-like)
Green LowModerate (Savory green)[2]High[3]
Metallic LowPresent[5]Low
Sweet ModerateHigh[4]Moderate

Quantitative Assessment of Aroma Contribution

The impact of an aroma compound is not solely dependent on its concentration but is a function of its odor activity value (OAV). The OAV is a measure of the importance of a specific compound to the odor of a sample and is calculated by dividing the concentration of the compound by its odor detection threshold.

Odor Activity Value (OAV) = Concentration / Odor Detection Threshold

A higher OAV indicates a greater contribution to the overall aroma. Sulfur-containing compounds are known for their extremely low odor detection thresholds, making them potent contributors to aroma even at very low concentrations.

While specific OAVs are product-dependent (as concentration varies), a comparison of odor detection thresholds provides insight into the potential potency of each compound.

CompoundOdor Detection Threshold (in Water)
This compoundData not available in the searched literature
Ethyl 3-(methylthio)propionate7 ppb[2]
S-Methyl thiobutanoateData not available in the searched literature

The lack of a publicly available, standardized odor threshold for this compound and S-Methyl thiobutanoate in a common matrix like water highlights a key area for future research. However, the low threshold of Ethyl 3-(methylthio)propionate is indicative of the potency of this class of compounds.

Experimental Protocols

To quantitatively assess the contribution of this compound and its alternatives to a product's aroma, the following experimental protocols are recommended.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

Methodology:

  • Sample Preparation: Volatile compounds are extracted from the product matrix using methods such as Solid Phase Microextraction (SPME) or Solvent Assisted Flavour Evaporation (SAFE).

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph equipped with a capillary column (e.g., DB-Wax). The column effluent is split between a mass spectrometer (MS) for chemical identification and an olfactometry port.

  • Olfactory Detection: Trained sensory panelists sniff the effluent from the olfactometry port and record the time, duration, and description of any perceived odors.

  • Data Analysis: The data from the MS and the sensory panel are combined to identify the specific compounds responsible for the different aromas. The intensity of the aroma can be assessed using techniques like Aroma Extract Dilution Analysis (AEDA), where the sample is sequentially diluted and analyzed by GC-O until no odor is detected.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product.

Methodology:

  • Panelist Training: A panel of 8-12 individuals is trained to identify and scale the intensity of specific aroma attributes relevant to the product and the compounds being studied (e.g., fruity, cheesy, sulfurous). Reference standards for each attribute are used to calibrate the panelists.

  • Sample Evaluation: Panelists are presented with the product containing this compound and its alternatives at various concentrations in a controlled and randomized order.

  • Data Collection: Each panelist rates the intensity of each aroma attribute on a linear scale (e.g., 0-100).

  • Statistical Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to determine significant differences in the aroma profiles of the samples.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows for assessing aroma contribution.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Interpretation Product Product Sample SPME SPME/SAFE Extraction Product->SPME Volatiles Extraction GC Gas Chromatography SPME->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometry Splitter->MS Identification O_Port Olfactometry Port Splitter->O_Port Sensory Detection Data_Analysis Data Analysis MS->Data_Analysis Panel Sensory Panel O_Port->Panel Panel->Data_Analysis OAV OAV Calculation Data_Analysis->OAV QDA_Workflow cluster_setup Setup & Training cluster_evaluation Sample Evaluation cluster_analysis Data Analysis Panel_Selection Panelist Selection Training Attribute Training & Calibration Panel_Selection->Training Sensory_Booth Controlled Sensory Booths Sample_A Product + 3-MPB Sample_A->Sensory_Booth Sample_B Product + Alternative 1 Sample_B->Sensory_Booth Sample_C Product + Alternative 2 Sample_C->Sensory_Booth Data_Collection Intensity Rating Collection Sensory_Booth->Data_Collection Stats Statistical Analysis (ANOVA, PCA) Data_Collection->Stats Report Comparative Profile Report Stats->Report

References

Safety Operating Guide

Proper Disposal of 3-(Methylthio)propyl butyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3-(Methylthio)propyl butyrate is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this substance responsibly. The following protocols are synthesized from safety data sheets (SDS) to provide clear, actionable steps for disposal and spill containment.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to be familiar with its hazard profile. This substance is a combustible liquid and may cause skin and eye irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE): Proper PPE is mandatory to ensure personal safety. This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2]

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with all federal, state, and local regulations.

  • Do Not Dispose Down the Drain: This product should not be released into the environment or disposed of in the sewer system.[3]

  • Use Original Containers: Whenever possible, leave the chemical in its original, labeled container. This prevents accidental mixing with incompatible substances and ensures proper identification.

  • Avoid Mixing Wastes: Do not mix this compound with other waste materials.

  • Engage a Licensed Waste Disposal Service: The disposal of this chemical must be handled by an approved and licensed waste disposal company.[3][4] These professionals are equipped to manage chemical waste in compliance with environmental regulations.

  • Empty Container Disposal: Handle uncleaned, empty containers in the same manner as the product itself. Contact your institution's environmental health and safety (EHS) office or a licensed waste disposal service for guidance on proper empty container management.

Spill Response and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Eliminate Ignition Sources: As a combustible liquid, all sources of ignition (e.g., open flames, sparks, hot surfaces) must be removed from the spill area.[3][4] Use non-sparking tools for cleanup.[2][4]

  • Ventilate the Area: Ensure adequate ventilation to disperse any vapors.

  • Contain the Spill: Use an inert, absorbent material such as sand, silica gel, or a universal binder to contain and soak up the spill.[2]

  • Collect and Dispose: Carefully collect the absorbent material and place it into a suitable, sealed container for disposal.[2] This waste must be disposed of through a licensed waste disposal service.[3][4]

  • Clean the Area: Once the absorbed material is removed, decontaminate the spill area as appropriate for your laboratory's procedures.

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration limits or reportable quantities for spills, are provided in the reviewed safety data sheets. Always consult your local and institutional regulations for any specific quantitative requirements.

Experimental Protocols

The procedures outlined above are based on standard safety protocols found in Safety Data Sheets for this compound and do not originate from specific experimental studies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal is_original_container Is it in its original container? start->is_original_container transfer_to_proper_container Transfer to a properly labeled, compatible waste container is_original_container->transfer_to_proper_container No is_mixed Is it mixed with other waste? is_original_container->is_mixed Yes transfer_to_proper_container->is_mixed segregate_waste Segregate from other waste streams is_mixed->segregate_waste Yes contact_ehs Contact Environmental Health & Safety (EHS) or approved waste vendor is_mixed->contact_ehs No segregate_waste->contact_ehs follow_vendor_instructions Follow vendor instructions for pickup and disposal contact_ehs->follow_vendor_instructions end End: Proper Disposal Complete follow_vendor_instructions->end

Caption: Workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3-(Methylthio)propyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational plans, and disposal protocols for handling 3-(Methylthio)propyl butyrate. Adherence to these procedures is critical for minimizing risks and ensuring a safe research environment.

Physical and Chemical Properties

Understanding the properties of this compound is fundamental to its safe handling.

PropertyValue
CAS Number 16630-60-7[1][2]
Molecular Formula C8H16O2S[2]
Molecular Weight 176.28 g/mol [3]
Boiling Point 108 °C @ 11 Torr[1]
Density 0.994 g/cm³ @ 20 °C[1]
Flash Point 102.3±10.6℃[4]
Appearance Colorless Liquid
Odor Fruity, pineapple, mushroom, cheesy[4]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure. The following PPE is recommended when handling this compound:

  • Eye and Face Protection : Wear chemical safety goggles and/or a face shield to protect against splashes.

  • Skin Protection :

    • Gloves : Chemically resistant gloves, such as nitrile rubber, are recommended.[5] Always inspect gloves for integrity before use.

    • Protective Clothing : A lab coat or flame-retardant antistatic protective clothing should be worn. For tasks with a higher risk of splashing, chemical-resistant aprons or coveralls may be necessary.

  • Respiratory Protection : If working in a poorly ventilated area or if vapors/aerosols are generated, a respirator is required.[6]

Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

1. Preparation:

  • Ensure the work area is well-ventilated. A chemical fume hood is recommended.
  • Remove all potential ignition sources, as vapors may be flammable.
  • Have an emergency eyewash station and safety shower readily accessible.
  • Assemble all necessary equipment and reagents before starting the procedure.

2. Handling:

  • Ground and bond containers and receiving equipment to prevent static discharge.
  • Use non-sparking tools.
  • Avoid inhalation of vapors or mist.[5]
  • Avoid contact with skin and eyes.[5]
  • Keep the container tightly closed when not in use.

3. Storage:

  • Store in a cool, dry, and well-ventilated place.
  • Keep away from heat, sparks, open flames, and other ignition sources.
  • Store in a tightly closed container.[5]

4. Emergency Procedures:

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.
  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[7]
  • Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
  • Spills : Evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : Dispose of contents and container to an approved waste disposal plant. Do not allow the product to enter drains.

  • Contaminated PPE : Used gloves, lab coats, and other disposable PPE should be collected in a designated, labeled waste container and disposed of as chemical waste.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_storage 3. Storage cluster_disposal 4. Disposal Phase cluster_emergency Emergency Procedures prep_area Ensure Well-Ventilated Area (Fume Hood) remove_ignition Remove Ignition Sources prep_area->remove_ignition check_emergency Verify Emergency Equipment (Eyewash, Shower) remove_ignition->check_emergency gather_materials Assemble Materials & PPE check_emergency->gather_materials don_ppe Wear Appropriate PPE gather_materials->don_ppe ground_equip Ground & Bond Equipment don_ppe->ground_equip handle_chem Handle Chemical Carefully (Avoid Inhalation/Contact) ground_equip->handle_chem close_container Keep Container Closed handle_chem->close_container store_cool Store in Cool, Dry, Well-Ventilated Area handle_chem->store_cool dispose_waste Dispose of Chemical Waste (Approved Facility) handle_chem->dispose_waste spill Spill handle_chem->spill exposure Personal Exposure handle_chem->exposure store_away Keep Away from Heat & Ignition Sources store_cool->store_away dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.